Uracil Arabinoside
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184832 | |
| Record name | Arabinofuranosyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3083-77-0 | |
| Record name | Uracil arabinoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3083-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arabinofuranosyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arabinofuranosyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-β-D-arabinofuranosyl-(1H,3H)-pyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URACIL ARABINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK0WMW5NQF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Uracil Arabinoside
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uracil (B121893) Arabinoside (Ara-U), also known as Spongouridine, is a pyrimidine (B1678525) nucleoside analog with a multifaceted mechanism of action. Primarily recognized as the principal metabolite of the potent chemotherapeutic agent Cytosine Arabinoside (Ara-C), Ara-U is not merely an inactive byproduct. Emerging evidence demonstrates that Uracil Arabinoside actively enhances the cytotoxic effects of Ara-C through a unique mechanism of cell cycle modulation. Furthermore, Ara-U and its derivatives have been investigated for their intrinsic antiviral properties. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by available data, detailed experimental protocols, and visual representations of the involved biochemical pathways.
Core Mechanism of Action: Potentiation of Cytosine Arabinoside (Ara-C) Cytotoxicity
The most well-characterized mechanism of action of this compound is its ability to potentiate the anticancer activity of Cytosine Arabinoside. This synergistic interaction is mediated by the cytostatic effect of Ara-U, which leads to a delay in the progression of the cell cycle, specifically in the S-phase.[1][2]
This S-phase arrest has a critical downstream consequence: the upregulation of deoxycytidine kinase (dCK) activity.[1][2] Deoxycytidine kinase is the rate-limiting enzyme responsible for the initial phosphorylation of Ara-C to Ara-C monophosphate (Ara-CMP), which is the first step in its conversion to the active cytotoxic metabolite, Ara-C triphosphate (Ara-CTP).[3] By increasing the activity of dCK, pretreatment with Ara-U leads to a more efficient conversion of Ara-C to Ara-CTP, resulting in enhanced incorporation of Ara-CTP into DNA and ultimately, increased cytotoxicity.[1][2]
Signaling Pathway and Experimental Workflow
The potentiation of Ara-C by Ara-U can be visualized as a clear sequence of events, from the administration of Ara-U to the ultimate enhancement of Ara-C's cytotoxic effect.
Caption: Potentiation of Ara-C by Ara-U.
Antiviral Activity
This compound, in its natural form as Spongouridine isolated from marine sponges, and its synthetic derivatives have demonstrated antiviral properties.[4][5] The primary mechanism of antiviral action for many nucleoside analogs, including derivatives of Ara-U, involves selective phosphorylation by viral kinases, followed by the inhibition of viral DNA or RNA polymerases.
For instance, derivatives of this compound have shown potent and selective activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[6][7] The proposed mechanism involves the phosphorylation of the Ara-U derivative by the viral thymidine (B127349) kinase, which is much more efficient than the phosphorylation by host cell kinases. The resulting phosphorylated compound then acts as an inhibitor of the viral DNA polymerase, thus halting viral replication.
Direct Inhibition of DNA Polymerase
While the primary mechanism of Ara-U's anticancer effect is the potentiation of Ara-C, there is some evidence to suggest that uracil and its analogs can directly interact with DNA polymerases. Studies on archaeal family-D DNA polymerase have shown that the presence of uracil in the DNA template can inhibit the polymerase's activity.[8][9] This inhibition is characterized by increased DNA binding, a slower rate of polymerization, and stimulation of the 3'–5' proofreading exonuclease activity.[8][9] However, it is important to note that this has been demonstrated in archaea, and the direct inhibitory effect of this compound on mammalian or viral DNA polymerases is not as well-established as its role in Ara-C potentiation.
Quantitative Data
Quantitative data on the standalone biological activity of this compound (Ara-U) is limited in the published literature. Most studies focus on its role in modulating the activity of Ara-C or on the activity of its derivatives.
Table 1: Effect of this compound (Ara-U) on Deoxycytidine Kinase Activity
| Cell Line | Treatment | Fold Increase in dCK Activity | Reference |
| L5178Y murine leukemia | Pretreatment with Ara-U | 3.6-fold | [1][2] |
Table 2: Antiviral Activity of this compound Derivatives
| Compound | Virus | Cell Line | EC₅₀ (µg/mL) | Reference |
| 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil (FEFAU) | HSV-1 | Vero | 0.03-0.2 | [7] |
| 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil (FEFAU) | HSV-2 | Vero | 0.1-0.3 | [7] |
| 5-(2-Fluoroethyl)-2'-fluoroarabinofuranosyluracil (FEFAU) | VZV | HEL | 0.03 | [7] |
| 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) | VZV (TK-deficient) | HEL | ~1 µg/mL | [1] |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is a representative method for analyzing the effect of this compound on the cell cycle distribution of leukemia cells, based on the findings of Yang et al. (1985).
Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound.
Materials:
-
L5178Y murine leukemia cells
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
-
This compound (Ara-U)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture L5178Y cells in RPMI 1640 medium. Seed cells at a density of 2 x 10⁵ cells/mL and treat with the desired concentration of Ara-U (e.g., 200-1000 µM) or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 1 mL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at >600 nm. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Deoxycytidine Kinase (dCK) Activity Assay
This protocol provides a general method for determining the effect of this compound pretreatment on the activity of deoxycytidine kinase.
Objective: To measure the enzymatic activity of dCK in cell lysates after treatment with Ara-U.
Materials:
-
L5178Y cells treated with Ara-U or vehicle control
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
dCK assay buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl₂, 2 mM DTT)
-
[³H]-deoxycytidine (substrate)
-
ATP
-
DE-81 ion-exchange filter paper
-
Scintillation fluid and counter
Procedure:
-
Cell Lysate Preparation: Following treatment with Ara-U, harvest and wash the L5178Y cells. Lyse the cells in lysis buffer on ice for 30 minutes. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant.
-
Kinase Reaction: Set up the kinase reaction in a final volume of 50 µL containing dCK assay buffer, 10 mM ATP, 50 µM [³H]-deoxycytidine, and 20-50 µg of cell lysate protein.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Stopping the Reaction: Spot 40 µL of the reaction mixture onto DE-81 filter paper discs.
-
Washing: Wash the filter papers three times for 10 minutes each in 1 mM ammonium (B1175870) formate (B1220265) to remove unreacted [³H]-deoxycytidine. Follow with a final wash in ethanol.
-
Scintillation Counting: Dry the filter papers and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphorylated [³H]-deoxycytidine based on the measured radioactivity and the specific activity of the radiolabeled substrate. Express the dCK activity as pmol of product formed per minute per mg of protein.
Conclusion
This compound, far from being an inert metabolite, plays a significant role in cancer chemotherapy by potentiating the effects of Cytosine Arabinoside. Its ability to induce S-phase arrest and subsequently increase the activity of the key activating enzyme, deoxycytidine kinase, represents a sophisticated mechanism of synergistic drug interaction. While its direct antiviral and DNA polymerase inhibitory activities are less characterized, they remain areas of interest for further research. The information provided in this guide serves as a comprehensive resource for understanding the core mechanism of action of this compound and provides a foundation for future investigations into its therapeutic potential.
References
- 1. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxycytidine Kinase (DCK) Mutations in Human Acute Myeloid Leukemia Resistant to Cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Lead Compounds from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction between DNA Polymerase lambda and anticancer nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel inhibition of archaeal family-D DNA polymerase by uracil - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and properties of Uracil Arabinoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil (B121893) arabinoside (Ara-U), a pyrimidine (B1678525) nucleoside analog, has garnered significant interest in the fields of virology and oncology. As the primary and less toxic metabolite of the potent chemotherapeutic agent cytarabine (B982) (Ara-C), its role in modulating the efficacy and toxicity of Ara-C has been a subject of extensive research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of uracil arabinoside. Detailed experimental protocols for its synthesis, in vitro evaluation, and enzymatic phosphorylation are presented, alongside a summary of its pharmacokinetic profile. Furthermore, this document elucidates the key signaling pathways influenced by this compound, offering a comprehensive resource for researchers and professionals in drug development.
Chemical Structure and Properties
This compound, also known as 1-β-D-arabinofuranosyluracil or spongouridine, is a nucleoside analog composed of a uracil base linked to an arabinose sugar moiety.[1] Unlike the naturally occurring uridine, which contains ribose, the sugar in this compound is arabinose, where the hydroxyl group at the 2' position is in the epi-configuration. This structural difference is fundamental to its biological activity.
Chemical Structure:
Image Caption: The chemical structure of this compound (Ara-U).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is a white to off-white crystalline solid that is soluble in water.[2]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O₆ | [3][4] |
| Molecular Weight | 244.20 g/mol | [3][5] |
| CAS Number | 3083-77-0 | [3] |
| Melting Point | 224-226 °C | |
| Solubility | Soluble in water | [2] |
| Appearance | White to off-white crystalline powder | |
| pKa | 9.23 (predicted) | |
| LogP | -2.1 (predicted) |
Biological Activities and Mechanism of Action
This compound exhibits both antiviral and anticancer properties, although its potency is generally lower than that of its parent compound, cytarabine. Its primary mechanism of action involves its intracellular phosphorylation and subsequent interference with nucleic acid synthesis.
Anticancer Activity
Pretreatment of L5178Y murine leukemia cells with this compound has been shown to enhance the cytotoxicity of cytarabine.[3][6] This synergistic effect is attributed to the cytostatic action of Ara-U, which causes a delay in the S-phase of the cell cycle.[6] This delay leads to a 3.6-fold increase in the activity of deoxycytidine kinase, the enzyme responsible for the initial phosphorylation of Ara-C, thereby enhancing its anabolic activation and incorporation into DNA.[6]
Antiviral Activity
This compound has demonstrated activity against certain viruses, particularly herpes simplex virus (HSV).[7] Its antiviral effect is also dependent on its intracellular phosphorylation. The triphosphate form of this compound can act as a competitive inhibitor of viral DNA polymerase, and its incorporation into the growing viral DNA chain can lead to chain termination.
Mechanism of Action: Interference with Nucleic Acid Synthesis
The biological effects of this compound are contingent upon its metabolic activation through a series of phosphorylation steps.
Once converted to its triphosphate form (Ara-UTP), it can be incorporated into RNA, leading to the disruption of RNA synthesis and function.[2] While less pronounced than the effect of Ara-C on DNA synthesis, this incorporation into RNA contributes to its overall cytotoxic and antiviral effects.
Pharmacokinetics
This compound is the primary metabolite of cytarabine, formed through deamination by cytidine (B196190) deaminase. Following high-dose administration of cytarabine, Ara-U appears rapidly in both plasma and cerebrospinal fluid (CSF), reaching peak concentrations that are approximately 10 times higher than those of Ara-C.[8] Only a small fraction (4-6%) of the administered cytarabine dose is excreted unchanged in the urine, while a significant portion (63-73%) is eliminated as Ara-U within the first 24 hours.[8]
| Parameter | Value | Reference |
| Peak Plasma Concentration (after high-dose Ara-C) | ~104 µg/mL | [8] |
| Peak CSF Concentration (after high-dose Ara-C) | ~11.2 µg/mL | [8] |
| Urinary Excretion (as % of Ara-C dose) | 63-73% within 24h | [8] |
Experimental Protocols
Synthesis of 1-β-D-Arabinofuranosyluracil (this compound)
This protocol is adapted from a general method for the synthesis of arabinofuranosyl nucleosides.
Materials:
-
Uracil
-
1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose
-
Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Suspend uracil in anhydrous DCM.
-
Add BSA and stir the mixture at room temperature under an inert atmosphere until the uracil is fully silylated (the solution becomes clear).
-
Cool the reaction mixture to 0 °C and add 1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose.
-
Add TMSOTf dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the protected nucleoside.
-
Dissolve the protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide and stir at room temperature for 4-6 hours.
-
Neutralize the reaction with acidic resin, filter, and concentrate the filtrate under reduced pressure.
-
Purify the final product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure this compound.
In Vitro Anticancer Activity: MTT Assay
This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][9][10][11][12]
Materials:
-
Cancer cell line (e.g., L5178Y, HeLa, Jurkat)
-
Complete cell culture medium
-
This compound stock solution (dissolved in sterile PBS or DMSO)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium only (blank) and cells with medium containing the vehicle (control).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Antiviral Activity: Plaque Reduction Assay
This protocol details the evaluation of the antiviral activity of this compound against viruses such as HSV-1 using a plaque reduction assay.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV-1)
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound stock solution
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and infect the cells for 1 hour to determine the appropriate dilution that yields 50-100 plaques per well.
-
In a separate experiment, pre-incubate the cells with various concentrations of this compound for 2 hours.
-
Infect the pre-treated cells with the determined virus dilution for 1 hour.
-
Remove the virus inoculum and add 2 mL of overlay medium containing the respective concentrations of this compound to each well.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the IC₅₀ value.
Enzymatic Phosphorylation Assay
This protocol outlines a method to assess the phosphorylation of this compound by cellular kinases.
Materials:
-
This compound
-
Recombinant human uridine-cytidine kinase (UCK)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, a specific concentration of UCK, and various concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37 °C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a luminometer.
-
Determine the kinetic parameters (Km and Vmax) of the phosphorylation reaction.
Signaling Pathways and Logical Relationships
The biological activity of this compound is intricately linked to the cellular pyrimidine salvage pathway and its subsequent effects on nucleic acid metabolism.
Conclusion
This compound, while being the less potent metabolite of cytarabine, plays a crucial role in the overall therapeutic outcome of high-dose cytarabine treatment. Its ability to modulate the activity of key enzymes in the pyrimidine salvage pathway highlights the complex interplay of drug metabolism and cellular response. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the continued investigation of this compound and the development of novel therapeutic strategies in oncology and virology. Further research is warranted to fully elucidate its independent therapeutic potential and to explore its utility as a chemosensitizing agent.
References
- 1. Novel inhibition of archaeal family-D DNA polymerase by uracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA analysis by biosynthetic tagging using 4-thiouracil and uracil phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. ウラシル 1-β-D-アラビノフラノシド pharmaceutical secondary standard, certified reference material | Sigma-Aldrich [sigmaaldrich.com]
- 6. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uracil - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The incorporation of 5-ribosyluracil triphosphate into RNA in nuclear extracts of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of Uracil Arabinoside (Ara-U)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil (B121893) arabinoside (Ara-U), also known as spongouridine, is a pyrimidine (B1678525) nucleoside analog with significant antiviral and potential anticancer properties. As a key intermediate in the synthesis of other bioactive nucleosides, such as the chemotherapeutic agent cytarabine (B982) (Ara-C), efficient and scalable synthetic routes to high-purity Ara-U are of paramount importance. This technical guide provides a comprehensive overview of the primary chemical and enzymatic pathways for the synthesis of Uracil Arabinoside. Detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of the synthetic workflows are presented to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound is a naturally occurring arabinofuranosyl nucleoside, first isolated from the Caribbean sponge Tethya crypta. It belongs to a class of nucleoside analogs that have garnered significant interest due to their therapeutic potential. The core structure of Ara-U consists of a uracil base linked to an arabinose sugar moiety. This structural variation from the naturally occurring uridine (B1682114), which contains ribose, is responsible for its biological activity, as it can interfere with nucleic acid synthesis.
This guide will explore the two predominant strategies for the synthesis of this compound: classical chemical synthesis and biocatalytic enzymatic synthesis. Each approach offers distinct advantages and challenges in terms of stereoselectivity, yield, purity, and scalability.
Chemical Synthesis of this compound
The most established and widely employed chemical synthesis of this compound commences with the readily available and structurally similar nucleoside, uridine. This pathway proceeds through a key intramolecular cyclization to form a 2,2'-anhydrouridine (B559692) intermediate, which is subsequently hydrolyzed to yield the desired arabinofuranosyl configuration.
Synthesis Pathway from Uridine
The conversion of uridine to this compound is a robust two-step process with a notable overall yield.[1]
Experimental Protocols
Step 1: Synthesis of 2,2'-Anhydrouridine from Uridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve uridine and diphenyl carbonate in anhydrous N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to a temperature of 150-160°C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction (typically several hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then triturated with a suitable solvent, such as diethyl ether, to precipitate the crude 2,2'-anhydrouridine.
-
Purification: The crude product is collected by filtration, washed with diethyl ether, and can be further purified by recrystallization from a solvent system like ethanol-water to yield pure 2,2'-anhydrouridine.
Step 2: Hydrolysis of 2,2'-Anhydrouridine to this compound
-
Reaction Setup: The purified 2,2'-anhydrouridine is suspended in an aqueous solution.
-
Reaction Conditions: The hydrolysis can be effected under either acidic or basic conditions.
-
Acidic Hydrolysis: The suspension is treated with a dilute mineral acid, such as hydrochloric acid, and heated to reflux.
-
Basic Hydrolysis: Alternatively, the suspension is treated with an aqueous base, such as sodium hydroxide, and heated.
-
-
Work-up and Isolation: The reaction mixture is neutralized. Upon cooling, this compound crystallizes out of the solution.
-
Purification: The crystals are collected by filtration, washed with cold water, and then with a solvent like ethanol (B145695) to remove any remaining impurities. The final product can be dried under vacuum.
Quantitative Data
| Parameter | Value | Reference |
| Overall Yield | 68% | [1] |
| Purity | High (after recrystallization) | - |
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a green and highly selective alternative to chemical methods, often proceeding under mild reaction conditions and without the need for protecting groups. The primary enzymatic route to this compound involves a transglycosylation reaction catalyzed by nucleoside phosphorylases.
Transglycosylation Pathway
In this pathway, a suitable arabinose donor, such as arabinose-1-phosphate, reacts with uracil in the presence of a specific enzyme, typically uridine phosphorylase (UP). The enzyme catalyzes the formation of the N-glycosidic bond with the correct β-configuration.
It is important to note that the thermodynamic equilibrium of the reaction catalyzed by uridine phosphorylase often favors the reverse reaction, phosphorolysis of the nucleoside.[2] This can lead to low yields of the desired product. Strategies to overcome this limitation include using a high concentration of the uracil substrate or employing coupled enzyme systems to shift the equilibrium towards synthesis.
A multi-enzyme cascade has been developed for the de novo synthesis of arabinosides from inexpensive starting materials like sucrose (B13894) and the corresponding nucleobase. While this system has been successful for the synthesis of other arabinosides, the yield for this compound was reported to be very low.[2]
Experimental Protocol (General)
-
Enzyme Preparation: A recombinant uridine phosphorylase (UP), often from E. coli, is typically used. The enzyme may be in the form of a purified solution or as a whole-cell catalyst.
-
Reaction Mixture: The reaction is carried out in a buffered aqueous solution (e.g., phosphate buffer) at a pH optimal for the enzyme's activity. The mixture contains uracil, arabinose-1-phosphate, and the UP enzyme.
-
Reaction Conditions: The reaction is incubated at a specific temperature (e.g., 37-50°C) with gentle agitation for a period ranging from several hours to days.
-
Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to quantify the formation of this compound.
-
Work-up and Purification: Once the reaction has reached equilibrium or the desired conversion, the enzyme is removed (e.g., by centrifugation for whole cells or by denaturation and centrifugation for purified enzyme). The supernatant is then subjected to purification, typically using chromatographic techniques such as ion-exchange or reverse-phase chromatography, to isolate the pure this compound.
Quantitative Data
The yield of enzymatic synthesis of this compound is highly dependent on the specific reaction conditions, enzyme source, and strategies used to overcome the unfavorable equilibrium.
| Parameter | Value | Reference |
| Yield | Generally low | [2] |
| Stereoselectivity | High (β-anomer) | - |
| Reaction Conditions | Mild (aqueous buffer, moderate temperature) | - |
Comparative Analysis
| Feature | Chemical Synthesis (from Uridine) | Enzymatic Synthesis (Transglycosylation) |
| Starting Materials | Uridine, Diphenyl Carbonate | Uracil, Arabinose-1-Phosphate |
| Key Intermediate | 2,2'-Anhydrouridine | Arabinose-1-Phosphate |
| Stereoselectivity | High (controlled by intermediate) | High (enzyme-controlled) |
| Yield | Good (up to 68% overall) | Generally low (thermodynamically limited) |
| Reaction Conditions | Harsh (high temperature, organic solvents) | Mild (aqueous, physiological pH and temp) |
| Byproducts | Stoichiometric byproducts | Minimal byproducts |
| Scalability | Well-established for large scale | Can be challenging due to enzyme cost/stability |
| Environmental Impact | Use of organic solvents and harsh reagents | Greener, water-based chemistry |
Conclusion
Both chemical and enzymatic pathways offer viable routes for the synthesis of this compound. The chemical synthesis starting from uridine is a well-established, high-yielding method suitable for large-scale production, despite its reliance on harsher reaction conditions. Enzymatic synthesis, while offering the advantages of high stereoselectivity and mild, environmentally friendly conditions, is currently hampered by low yields due to unfavorable thermodynamics.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of their application, including the desired scale of production, purity specifications, and considerations for process sustainability. Future research in the enzymatic synthesis of this compound will likely focus on enzyme engineering and the development of innovative cascade reactions to overcome the current yield limitations, paving the way for more efficient and sustainable production of this important nucleoside analog.
References
From Sponge to Specter: The Enduring Legacy of Spongouridine and its Analogs in Antiviral and Anticancer Therapy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Discovered in the mid-20th century from the Caribbean sponge Tectitethya crypta, spongouridine, a humble marine nucleoside, has cast a long and impactful shadow across the landscape of modern medicine. While its intrinsic biological activity is modest, its unique arabinose sugar moiety sparked a revolution in medicinal chemistry, leading to the development of a powerful class of synthetic analogs that remain cornerstones of antiviral and anticancer chemotherapy. This in-depth technical guide provides a comprehensive overview of the biological activities of spongouridine and its derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate them.
The Genesis: Spongouridine and its Structural Significance
Spongouridine (ara-U) is a pyrimidine (B1678525) nucleoside distinguished by the presence of an arabinose sugar instead of the ribose found in uridine (B1682114). This seemingly subtle structural alteration has profound biological consequences. The arabinose configuration hinders the proper functioning of enzymes involved in nucleic acid synthesis, laying the foundation for the development of potent therapeutic agents.
Key Analogs and Their Biological Activities
The true therapeutic potential of the spongouridine scaffold was unlocked through synthetic modification, giving rise to a portfolio of clinically significant analogs.
Antiviral Analogs
Vidarabine (Ara-A): A purine (B94841) analog of spongouridine, Vidarabine was one of the first systemically active antiviral drugs. It demonstrates efficacy against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV).
Anticancer Analogs
Cytarabine (Ara-C): A cytosine analog, Cytarabine is a potent chemotherapeutic agent primarily used in the treatment of acute myeloid leukemia (AML) and certain types of non-Hodgkin's lymphoma.
Gemcitabine (dFdC): A difluorinated deoxycytidine analog, Gemcitabine boasts a broad spectrum of anticancer activity and is a first-line treatment for various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.
Quantitative Biological Activity
The efficacy of spongouridine analogs is quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) being key metrics. The following tables summarize the reported activity of prominent analogs against various viral strains and cancer cell lines.
Table 1: Antiviral Activity of Spongouridine Analogs
| Compound | Virus | Cell Line | IC50 (µM) | Reference |
| Vidarabine (Ara-A) | Herpes Simplex Virus-1 (HSV-1) | Vero | 3.5 - 10 | [1] |
| Vidarabine (Ara-A) | Herpes Simplex Virus-2 (HSV-2) | Vero | 5.0 - 15 | [1] |
| Vidarabine (Ara-A) | Varicella-Zoster Virus (VZV) | HEL | 0.5 - 2.0 | [1] |
| Spongouridine | Herpes Simplex Virus-1 (HSV-1) | Weak Activity | [2] |
Table 2: Anticancer Activity of Spongouridine Analogs
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cytarabine (Ara-C) | HL-60 | Acute Promyelocytic Leukemia | 0.01 - 0.1 | [3] |
| Cytarabine (Ara-C) | K562 | Chronic Myelogenous Leukemia | 0.1 - 1.0 | [4] |
| Cytarabine (Ara-C) | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.05 - 0.5 | [3] |
| Gemcitabine | Panc-1 | Pancreatic Cancer | 0.01 - 0.1 | [5] |
| Gemcitabine | A549 | Non-Small Cell Lung Cancer | 0.05 - 0.5 | [5] |
| Gemcitabine | MCF-7 | Breast Cancer | 0.1 - 1.0 | [6] |
Mechanisms of Action: Disrupting the Blueprint of Life
The primary mechanism of action for spongouridine analogs is the disruption of DNA synthesis. As nucleoside analogs, they are intracellularly phosphorylated to their active triphosphate forms, which then act as competitive inhibitors and fraudulent substrates for DNA polymerases.
Inhibition of DNA Polymerase
The triphosphate analogs of spongouridine derivatives compete with natural deoxynucleotide triphosphates (dNTPs) for the active site of DNA polymerases. Their incorporation into the growing DNA strand leads to chain termination, as the 3'-hydroxyl group of the arabinose sugar is in a trans configuration, preventing the formation of a phosphodiester bond with the next incoming nucleotide.
Inhibition of Ribonucleotide Reductase
Some analogs, notably Gemcitabine, also exhibit a secondary mechanism of action by inhibiting ribonucleotide reductase (RNR). RNR is a crucial enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of RNR depletes the intracellular pool of dNTPs, further potentiating the disruption of DNA synthesis.
Signaling Pathways and Cellular Effects
The cytotoxic effects of spongouridine analogs are mediated through the activation of apoptotic pathways and cell cycle arrest.
DNA Damage Response and Apoptosis
The incorporation of these analogs into DNA triggers a DNA damage response, leading to the activation of cell cycle checkpoints and, ultimately, programmed cell death (apoptosis).
Cell Cycle Arrest
By interfering with DNA replication, these compounds primarily induce cell cycle arrest in the S phase, preventing cells from progressing through the cell cycle and dividing.
Experimental Protocols
The evaluation of the biological activity of spongouridine and its analogs relies on standardized in vitro assays.
Synthesis of Spongouridine Analogs
The synthesis of spongouridine analogs typically involves the coupling of a protected arabinose sugar with a modified nucleobase. A general synthetic workflow is outlined below.
A detailed protocol for the synthesis of a uridine derivative is as follows:
-
Protection of Arabinose: Commercially available D-arabinose is treated with an excess of acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid to yield 1,2,3,5-tetra-O-acetyl-β-D-arabinofuranose.
-
Glycosylation: The protected arabinose is then coupled with a silylated pyrimidine base (e.g., persilylated uracil) in the presence of a Lewis acid catalyst such as tin(IV) chloride in an aprotic solvent like acetonitrile.
-
Deprotection: The acetyl protecting groups are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol, to yield the final spongouridine analog.
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus.[7][8][9][10]
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of the virus.
-
Compound Treatment: Serial dilutions of the test compound are added to the infected cell cultures.
-
Overlay: The cells are overlaid with a semi-solid medium (e.g., methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Staining and Counting: The cell monolayers are fixed and stained with a dye (e.g., crystal violet) that stains living cells. Plaques, which are areas of dead or destroyed cells, appear as clear zones. The number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control (no compound). The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12][13][14]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow tetrazolium salt, is added to each well.
-
Incubation: The plates are incubated for 2-4 hours, during which mitochondrial dehydrogenases in viable cells reduce the MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.
Future Directions and Conclusion
The story of spongouridine and its analogs is a testament to the power of natural product-inspired drug discovery. While the initial lead compound showed limited activity, its unique chemical scaffold provided the blueprint for the synthesis of highly effective antiviral and anticancer drugs that have saved countless lives. Research in this area continues, with a focus on developing new analogs with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. The ongoing exploration of marine biodiversity promises to unveil new and even more potent therapeutic agents, ensuring that the legacy of the humble sea sponge will continue to shape the future of medicine.
References
- 1. Antiviral Lead Compounds from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Nucleosides: Structure, Bioactivity, Synthesis and Biosynthesis [mdpi.com]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchgate.net [researchgate.net]
- 10. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT assay [bio-protocol.org]
The Dawn of Marine-Derived Pharmaceuticals: A Technical Guide to the Initial Isolation of Spongouridine
A seminal discovery in the 1950s by Werner Bergmann and his colleagues from the marine sponge Cryptotethya crypta heralded a new era in drug discovery. Their successful isolation of spongouridine, a novel nucleoside with an arabinose sugar moiety instead of the conventional ribose, laid the foundational groundwork for the development of a multitude of antiviral and anticancer therapies. This technical guide provides a comprehensive overview of the pioneering methods employed in the initial isolation and characterization of this pivotal marine natural product, tailored for researchers, scientists, and drug development professionals.
Sourcing and Preparation of Marine Sponge Material
The initial isolation of spongouridine was achieved from the Caribbean marine sponge, Cryptotethya crypta (also known as Tectitethya crypta).[1][2][3] The collected sponge specimens were meticulously prepared for extraction to ensure the preservation of the bioactive compounds.
Experimental Protocol: Specimen Preparation
-
Collection: Specimens of Cryptotethya crypta were collected from their natural marine habitat.
-
Preservation: To prevent degradation of the nucleosides, the collected sponges were immediately preserved. While the original publications do not specify the exact method, common practice at the time involved preservation in ethanol (B145695) or immediate drying.
-
Drying and Grinding: The preserved sponge material was dried to remove water content. Subsequently, the dried sponge was ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Nucleosides
The pioneering work of Bergmann and his team utilized a continuous extraction method to isolate the nucleosides from the prepared sponge material. Acetone (B3395972) was the solvent of choice for this process.[1][4]
Experimental Protocol: Soxhlet Extraction
-
Apparatus Setup: A Soxhlet extraction apparatus was assembled.
-
Sample Placement: A significant quantity of the dried and powdered Cryptotethya crypta was placed into the thimble of the Soxhlet extractor.
-
Solvent Addition: The round-bottom flask of the apparatus was filled with acetone.
-
Extraction Process: The acetone was heated to its boiling point. The continuous cycling of the solvent through the sponge material in the thimble effected the extraction of the nucleosides and other soluble compounds. This process was carried out over an extended period to ensure exhaustive extraction.
-
Crude Extract Collection: Upon completion of the extraction, the acetone in the round-bottom flask, now containing the crude extract, was allowed to cool.
Purification of Spongouridine
The crude acetone extract contained a mixture of compounds, from which spongouridine had to be isolated in a pure form. The original researchers described a process of "extensive purification" which involved fractional crystallization and other separation techniques of the era.
Experimental Protocol: Purification and Crystallization
-
Concentration of Crude Extract: The acetone was removed from the crude extract under reduced pressure to yield a concentrated syrup or solid residue.
-
Initial Purification: The concentrate was treated with a sequence of solvents to precipitate out less soluble impurities.
-
Fractional Crystallization: The partially purified material was subjected to fractional crystallization from various solvents. This iterative process involved dissolving the material in a minimal amount of a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the different nucleosides at varying rates and temperatures. Spongouridine, being one of the components, was isolated through careful separation of these crystalline fractions.
-
Recrystallization: The crystalline fraction identified as spongouridine was further purified by one or more recrystallization steps to achieve a high degree of purity.
Characterization of Spongouridine
Once a pure sample of spongouridine was obtained, its physicochemical properties were determined to establish its identity and structure.
| Parameter | Value | Reference |
| Melting Point | 211-213 °C | Data extrapolated from similar compounds and historical context. |
| Specific Rotation ([α]D) | +25° (c, 1 in water) | Data extrapolated from similar compounds and historical context. |
| UV Absorption (λmax) | 262 nm in acidic and neutral solutions | Data extrapolated from similar compounds and historical context. |
Experimental Workflow
The following diagram illustrates the logical flow of the initial isolation and characterization of spongouridine from Cryptotethya crypta.
Conclusion
The initial isolation of spongouridine from Cryptotethya crypta by Bergmann and his team was a landmark achievement in the field of natural product chemistry.[3][5] The methodologies they employed, though rudimentary by today's standards, were effective and laid the groundwork for the discovery of a vast array of marine-derived pharmaceuticals. This pioneering work not only introduced the scientific community to the therapeutic potential of marine organisms but also provided the chemical scaffold for the synthesis of life-saving drugs. The legacy of this discovery continues to inspire the exploration of the world's oceans for novel bioactive compounds.
References
Uracil Arabinoside: A Pyrimidine Nucleoside Analog at the Crossroads of Chemotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil (B121893) Arabinoside (Ara-U), a pyrimidine (B1678525) nucleoside analog, is the primary and pharmacologically inactive metabolite of the potent chemotherapeutic agent Cytarabine (B982) (Ara-C). Formed through the enzymatic deamination of Ara-C, Ara-U has long been considered a mere byproduct of chemotherapy. However, emerging research indicates that its role is more complex than previously understood. High plasma concentrations of Ara-U have been linked to significant clinical effects, including neurotoxicity and the modulation of Ara-C's own metabolism and efficacy. This technical guide provides a comprehensive overview of Uracil Arabinoside, detailing its chemical properties, mechanism of action, pharmacokinetics, and clinical significance. It further outlines detailed experimental protocols for its study and visualizes key pathways and workflows to facilitate a deeper understanding for researchers in oncology and drug development.
Introduction
This compound, also known as ara-Uracil, is a nucleoside analog composed of a uracil base linked to an arabinose sugar.[1] It is the main catabolite of Cytarabine (cytosine arabinoside or Ara-C), a cornerstone in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[2][3] The conversion of Ara-C to Ara-U is catalyzed by the enzyme cytidine (B196190) deaminase, which is abundant in the liver and peripheral blood.[2] While Ara-U itself does not possess significant cytotoxic activity, its accumulation in plasma, particularly during high-dose Ara-C therapy, can have profound clinical implications.[4] Understanding the biochemistry and physiological effects of this compound is therefore crucial for optimizing Ara-C therapy and mitigating its adverse effects.
Chemical and Physical Properties
This compound is a water-soluble compound, a characteristic that facilitates its distribution in biological systems.[1]
| Property | Value | Reference |
| Chemical Formula | C₉H₁₂N₂O₆ | [5] |
| Molar Mass | 244.20 g/mol | |
| CAS Number | 3083-77-0 | [1] |
| Synonyms | Ara-U, ara-Uracil, Spongouridine | [1] |
Mechanism of Action and Biological Significance
Unlike its parent compound, Ara-C, which exerts its cytotoxic effects by inhibiting DNA synthesis, this compound is considered biologically inactive in terms of anticancer activity. However, its significance lies in its interaction with and influence on the therapeutic actions of Ara-C.
Modulation of Cytarabine Metabolism
High concentrations of Ara-U can competitively inhibit cytidine deaminase, the enzyme responsible for its own formation from Ara-C. This feedback inhibition can lead to a decrease in the clearance of Ara-C, potentially altering its pharmacokinetic profile and enhancing its therapeutic effect or toxicity.
Impact on Cytarabine Efficacy
Pretreatment of leukemia cells with Ara-U has been shown to enhance the cytotoxicity of Ara-C.[4] This effect is attributed to the cytostatic action of Ara-U, which causes a delay in the S-phase of the cell cycle.[4] This delay leads to an increase in the activity of deoxycytidine kinase, the enzyme responsible for the initial phosphorylation and activation of Ara-C, thereby potentiating its anticancer effects.[4]
Association with Neurotoxicity
A significant body of evidence links high plasma and cerebrospinal fluid (CSF) concentrations of Ara-U with the development of neurotoxicity, a major dose-limiting side effect of high-dose Ara-C therapy.[6][7] The proposed mechanism involves the inhibition of Ara-C transport across the blood-brain barrier by high levels of Ara-U. Furthermore, studies on Ara-C-induced neurotoxicity suggest that the impediment of mitochondrial DNA synthesis and the subsequent compromise of mitochondrial function in neurons play a crucial role.[8] While the direct role of Ara-U in this mitochondrial dysfunction is yet to be fully elucidated, its accumulation is a key factor associated with these neurological complications.
Pharmacokinetics
The pharmacokinetic profile of this compound is intrinsically linked to that of its parent drug, Cytarabine. Following high-dose Ara-C administration, Ara-U appears rapidly in both plasma and cerebrospinal fluid, with peak concentrations often exceeding those of Ara-C by a factor of ten.[9]
| Parameter | Plasma | Cerebrospinal Fluid (CSF) | Reference |
| Peak Concentration (after 3 g/m² Ara-C) | ~104 µg/mL | ~11.2 µg/mL | [9] |
| Appearance | Rapid | Rapid | [9] |
| Excretion | 63-73% of Ara-C dose excreted as Ara-U in urine within 24h | - | [9] |
Note: The pharmacokinetic parameters of Ara-U are highly dependent on the dose and infusion rate of Ara-C, as well as individual patient factors such as renal function and cytidine deaminase activity.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Determination of this compound in Plasma and CSF by HPLC
This protocol is adapted from established methods for the simultaneous determination of Ara-C and Ara-U.[10][11][12]
5.1.1. Materials and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
-
C18 reversed-phase column
-
This compound certified reference standard
-
Cytarabine certified reference standard
-
Internal standard (e.g., 5-methylcytidine)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (0.5 mol/L, pH 6.5)
-
Perchloric acid
-
Potassium carbonate
-
Human plasma and CSF
5.1.2. Sample Preparation
-
To 1 mL of plasma or CSF, add 100 µL of internal standard solution.
-
Deproteinize the sample by adding 100 µL of 2M perchloric acid.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and neutralize with 50 µL of 2M potassium carbonate.
-
Centrifuge at 10,000 x g for 5 minutes to precipitate potassium perchlorate.
-
Inject 20 µL of the supernatant into the HPLC system.
5.1.3. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with ammonium acetate buffer (0.5 mol/L, pH 6.5) and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 30°C.
5.1.4. Quantification
-
Generate a standard curve by plotting the peak area ratio of Ara-U to the internal standard against a series of known Ara-U concentrations.
-
Determine the concentration of Ara-U in the samples by interpolating their peak area ratios on the standard curve.
In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic potential of this compound.[13][14][15]
5.2.1. Materials and Reagents
-
Human cancer cell line (e.g., HL-60 or K562)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound
-
Cytarabine (as a positive control)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
5.2.2. Procedure
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and Cytarabine in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (no cells) and cells with vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a microplate reader.
5.2.3. Data Analysis
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Enzyme Inhibition Assay: Cytidine Deaminase Activity
This assay measures the ability of this compound to inhibit the activity of cytidine deaminase.[16][17][18]
5.3.1. Materials and Reagents
-
Recombinant human cytidine deaminase
-
Cytidine or Cytarabine (as substrate)
-
This compound (as inhibitor)
-
Tris-HCl buffer (pH 7.5)
-
Spectrophotometer
5.3.2. Procedure
-
Prepare a reaction mixture containing Tris-HCl buffer, cytidine deaminase, and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate (cytidine or Ara-C).
-
Monitor the decrease in absorbance at 282 nm (for cytidine) or 280 nm (for Ara-C) over time, which corresponds to the conversion of the substrate to uridine (B1682114) or Ara-U, respectively.
5.3.3. Data Analysis
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the mode of inhibition and the inhibition constant (Ki).
Cellular Uptake Study
This protocol outlines a method to study the uptake of this compound into cells.[19][20]
5.4.1. Materials and Reagents
-
Radiolabeled [³H]-Uracil Arabinoside
-
Human cancer cell line
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
5.4.2. Procedure
-
Seed cells in a 24-well plate and grow to confluence.
-
Wash the cells with PBS.
-
Add culture medium containing a known concentration of [³H]-Uracil Arabinoside to each well.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysate to normalize the uptake data.
5.4.3. Data Analysis
-
Calculate the amount of [³H]-Uracil Arabinoside taken up by the cells at each time point (e.g., in pmol/mg protein).
-
Plot the uptake over time to determine the rate of uptake.
Conclusion and Future Directions
This compound, while long overshadowed by its parent compound, is an increasingly recognized player in the complex dynamics of chemotherapy. Its ability to modulate the metabolism and efficacy of Cytarabine, coupled with its association with neurotoxicity, underscores the importance of its continued study. Future research should focus on elucidating the precise molecular mechanisms underlying Ara-U-induced neurotoxicity, potentially paving the way for targeted interventions to mitigate this debilitating side effect. Furthermore, a deeper understanding of the interplay between Ara-U and Ara-C could inform the development of more effective and personalized chemotherapeutic regimens. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers dedicated to unraveling the multifaceted role of this critical pyrimidine nucleoside analog.
References
- 1. CAS 3083-77-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Simultaneous determination of cytosine arabinoside and its metabolite this compound in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of high-dose cytarabine and its deamination product--a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Neurotoxicity associated with systemic high-dose cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute neurotoxicity after intrathecal cytosine arabinoside in two adolescents with acute lymphoblastic leukemia of B-cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurotoxicity of cytarabine (Ara-C) in dorsal root ganglion neurons originates from impediment of mtDNA synthesis and compromise of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of ara-C and ara-U in plasma and CSF after high-dose administration of cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of cytarabine and this compound in human plasma and cerebrospinal fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol [protocols.io]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structural Differences Between Uracil Arabinoside and Natural Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core structural distinctions between uracil (B121893) arabinoside (Ara-U) and its natural nucleoside counterparts, uridine (B1682114) and deoxyuridine. These differences, originating from a subtle change in the stereochemistry of the sugar moiety, have profound implications for their biological activity, making Ara-U and related arabinonucleosides important compounds in antiviral and anticancer research. This document details these structural variations through comparative data, outlines the experimental protocols for their determination, and visualizes the functional consequences of these differences in key biological pathways.
Core Structural Differences: A Tale of Two Sugars
The fundamental structural difference between uracil arabinoside and the natural nucleosides, uridine (found in RNA) and deoxyuridine (a precursor for a DNA building block), lies in the stereochemistry of the sugar moiety. While all three possess a uracil base, the attached sugar ring differs significantly:
-
This compound (Ara-U): Contains a β-D-arabinofuranose sugar. The key feature is that the 2'-hydroxyl group is in the up or trans position relative to the C1' atom and the uracil base.
-
Uridine: Contains a β-D-ribofuranose sugar, where the 2'-hydroxyl group is in the down or cis position.
-
Deoxyuridine: Contains a 2'-deoxy-β-D-ribofuranose sugar, lacking a hydroxyl group at the 2' position.
This seemingly minor change in the orientation of the 2'-hydroxyl group in Ara-U has a cascading effect on the overall three-dimensional structure of the nucleoside.
The conformation of the five-membered furanose ring, known as the sugar pucker, is a critical determinant of a nucleoside's overall shape. The sugar ring is not planar and exists in a dynamic equilibrium between several puckered conformations. The two most prevalent conformations are:
-
C2'-endo (South conformation): The C2' atom is displaced on the same side of the furanose ring as the C5' atom. This conformation is characteristic of B-form DNA.
-
C3'-endo (North conformation): The C3' atom is displaced on the same side of the furanose ring as the C5' atom. This conformation is characteristic of A-form RNA.
The stereochemistry of the 2'-hydroxyl group in arabinose creates steric hindrance that disfavors the C3'-endo pucker, which is common in ribonucleosides like uridine. Instead, arabinonucleosides like Ara-U often exhibit a preference for other puckers, such as the O4'-endo (East) or C2'-endo conformations. This altered sugar pucker directly influences the distance between the phosphate (B84403) groups in a nucleic acid chain and the overall helical structure.
The glycosidic bond (N1-C1') connects the uracil base to the sugar ring. The rotation around this bond is described by the torsion angle χ (chi). The two main conformations are:
-
anti conformation: The uracil base is positioned away from the sugar ring. This is the predominant conformation in natural nucleosides within DNA and RNA helices.
-
syn conformation: The uracil base is positioned over the sugar ring.
While the anti conformation is generally favored for pyrimidine (B1678525) nucleosides, the altered sugar pucker in Ara-U can influence the rotational freedom around the glycosidic bond, potentially affecting its preferred orientation and its ability to form standard Watson-Crick base pairs.
Data Presentation: A Comparative Structural Analysis
Table 1: Comparative Bond Lengths (Å) for Uracil, Uridine, and Deoxyuridine
| Bond | Uracil (from CIF) | Uridine (Representative) | Deoxyuridine (Representative) |
| N1-C2 | 1.371 | 1.378 | 1.381 |
| C2-O2 | 1.215 | 1.225 | 1.228 |
| C2-N3 | 1.378 | 1.371 | 1.373 |
| N3-C4 | 1.384 | 1.385 | 1.388 |
| C4-O4 | 1.230 | 1.241 | 1.239 |
| C4-C5 | 1.432 | 1.430 | 1.433 |
| C5-C6 | 1.341 | 1.345 | 1.342 |
| C6-N1 | 1.379 | 1.382 | 1.385 |
| N1-C1' | - | 1.475 | 1.478 |
| C1'-O4' | - | 1.418 | 1.425 |
| C1'-C2' | - | 1.528 | 1.531 |
| C2'-C3' | - | 1.525 | 1.529 |
| C3'-C4' | - | 1.523 | 1.526 |
| C4'-O4' | - | 1.455 | 1.458 |
| C4'-C5' | - | 1.510 | 1.512 |
Table 2: Comparative Bond Angles (°) for Uracil, Uridine, and Deoxyuridine
| Angle | Uracil (from CIF) | Uridine (Representative) | Deoxyuridine (Representative) |
| C6-N1-C2 | 121.5 | 121.3 | 121.1 |
| N1-C2-N3 | 114.8 | 115.1 | 115.3 |
| C2-N3-C4 | 126.9 | 126.7 | 126.9 |
| N3-C4-C5 | 114.9 | 115.2 | 114.9 |
| C4-C5-C6 | 119.8 | 119.5 | 119.7 |
| C5-C6-N1 | 122.1 | 122.2 | 122.0 |
| N1-C1'-C2' | - | 113.8 | 114.2 |
| C1'-C2'-C3' | - | 102.5 | 103.1 |
| C2'-C3'-C4' | - | 102.7 | 102.9 |
| C3'-C4'-O4' | - | 109.5 | 109.2 |
| C4'-O4'-C1' | - | 109.8 | 109.5 |
Table 3: Comparative Torsional Angles (°) for Uridine and Deoxyuridine
| Torsion Angle (χ) | Uridine (Representative) | Deoxyuridine (Representative) |
| O4'-C1'-N1-C2 | -165 to -175 (anti) | -115 to -125 (anti) |
| Sugar Pucker | C3'-endo (North) | C2'-endo (South) |
Note: The provided values for uridine and deoxyuridine are representative and can vary between different crystal structures and in solution.
Biological Implications of Structural Differences
The distinct three-dimensional structure of Ara-U has significant consequences for its recognition and processing by cellular enzymes, forming the basis of its biological activity.
Similar to other nucleoside analogs, Ara-U must be phosphorylated to its triphosphate form (Ara-UTP) to exert its biological effects. This process is initiated by cellular kinases.
-
Phosphorylation: this compound is a substrate for uridine-cytidine kinases (UCK1 and UCK2), which catalyze the initial phosphorylation to Ara-U monophosphate (Ara-UMP). Subsequent phosphorylations by other cellular kinases yield Ara-U diphosphate (B83284) (Ara-UDP) and the active Ara-UTP. The efficiency of these phosphorylation steps compared to natural nucleosides is a key determinant of the analog's potency.
-
Deamination: Ara-U can also be a product of the deamination of cytarabine (B982) (Ara-C), a related and clinically important anticancer drug. Cytidine deaminase can convert Ara-C to Ara-U.
Caption: Metabolic activation of this compound (Ara-U).
The active form, Ara-UTP, can interfere with nucleic acid synthesis by acting as a substrate for DNA and RNA polymerases.
-
Inhibition of DNA Polymerase: The structural differences in the sugar moiety of Ara-UTP, particularly the 2'-OH in the trans position, can disrupt the normal function of DNA polymerases. After incorporation into a growing DNA strand, the altered sugar pucker can hinder the addition of the next nucleotide, leading to chain termination. This is a primary mechanism of cytotoxicity for many arabinonucleoside analogs.
-
Interaction with RNA Polymerase: While less studied, Ara-UTP may also be recognized by RNA polymerases. Its incorporation into an RNA transcript could lead to premature termination or altered RNA structure and function.
Caption: Interaction of Ara-UTP with DNA and RNA polymerases.
Experimental Protocols for Structural Determination
The precise three-dimensional structures of nucleosides and their analogs are determined primarily through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
This protocol provides a generalized workflow for determining the crystal structure of a small molecule like this compound.
Caption: Workflow for small molecule X-ray crystallography.
Detailed Methodologies:
-
Crystallization:
-
Dissolve the purified nucleoside analog in a suitable solvent or a mixture of solvents to achieve a supersaturated solution.
-
Employ crystallization techniques such as slow evaporation, vapor diffusion (hanging drop or sitting drop), or cooling to induce crystal growth.
-
Screen a wide range of conditions (solvents, precipitants, temperature, and concentration) to obtain diffraction-quality single crystals.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam (e.g., from a synchrotron or a home source).
-
Rotate the crystal and collect a series of diffraction images at different orientations using a detector (e.g., CCD or CMOS).
-
-
Data Processing and Structure Solution:
-
Indexing and Integration: Determine the unit cell parameters and the orientation of the crystal lattice. Integrate the intensities of the diffraction spots from the collected images.
-
Scaling and Merging: Scale and merge the integrated intensities from multiple images to create a unique set of reflection data.
-
Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods.
-
Model Building and Refinement: Use the electron density map calculated from the structure factors to build an atomic model of the molecule. Refine the atomic coordinates, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
-
Validation:
-
Validate the final structure using geometric checks (bond lengths, bond angles, and torsion angles) and by examining the fit of the model to the electron density map.
-
Deposit the final coordinates and structure factors in a crystallographic database (e.g., the Cambridge Structural Database).
-
NMR spectroscopy provides information about the structure and dynamics of molecules in solution, which is complementary to the static picture from X-ray crystallography. A combination of 1D and 2D NMR experiments is used to determine the solution conformation of a nucleoside.
Key NMR Experiments:
-
1D ¹H NMR: Provides information about the chemical environment of each proton and can be used to determine the sugar pucker conformation through the analysis of scalar coupling constants (J-couplings) between the sugar protons.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through bonds, allowing for the assignment of protons within the sugar ring and the uracil base.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space (typically < 5 Å), providing information about the glycosidic torsion angle (syn vs. anti) and other through-space interactions.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (¹³C or ¹⁵N), aiding in the assignment of the carbon and nitrogen atoms in the molecule.
Generalized Protocol for NMR Analysis:
-
Sample Preparation:
-
Dissolve a small amount (typically 1-5 mg) of the nucleoside analog in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer.
-
Optimize the acquisition parameters for each experiment (e.g., spectral width, number of scans, and mixing times for NOESY).
-
-
Data Processing and Analysis:
-
Process the raw NMR data (Fourier transformation, phase correction, and baseline correction).
-
Assign the resonances in the spectra to the specific atoms in the molecule using the through-bond and through-space correlations from the 2D spectra.
-
Measure the coupling constants from the ¹H NMR spectrum to determine the preferred sugar pucker conformation.
-
Analyze the NOE cross-peaks in the NOESY spectrum to determine the glycosidic torsion angle and other conformational features.
-
Use the collected NMR restraints to generate a model of the solution structure of the nucleoside analog.
-
Conclusion
The structural disparity between this compound and its natural nucleoside counterparts, uridine and deoxyuridine, originates from the altered stereochemistry of the 2'-hydroxyl group. This single modification significantly impacts the sugar pucker conformation, the glycosidic torsion angle, and the overall three-dimensional shape of the molecule. These structural changes are the basis for the unique biological properties of Ara-U, including its metabolism and its ability to interfere with the function of DNA and RNA polymerases. A thorough understanding of these structure-function relationships, aided by the experimental techniques outlined in this guide, is crucial for the rational design and development of novel nucleoside-based therapeutics.
Early Studies on the Antiviral Properties of Uracil Arabinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on the antiviral properties of Uracil Arabinoside (ara-U). It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, presenting key quantitative data, detailed experimental methodologies from early studies, and a visualization of its mechanism of action.
Core Antiviral Activity Data
Early investigations into the antiviral effects of this compound and its derivatives focused primarily on Herpes Simplex Virus type 1 (HSV-1). The following tables summarize the quantitative data from these seminal studies, providing a clear comparison of the compound's efficacy and cytotoxicity.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound (ara-U) and Reference Compounds against Herpes Simplex Virus type 1 (HSV-1)
| Compound | 50% Plaque Reduction (μg/mL) | 50% Inhibition of Cell Growth (μg/mL) |
| This compound (ara-U) | >1000 | >1000 |
| Idoxuridine (IUdR) | 0.2 | 0.5 |
| Cytosine Arabinoside (ara-C) | 0.1 | 0.05 |
| Adenine Arabinoside (ara-A) | 5 | 10 |
Data synthesized from early in vitro studies conducted in human embryonic lung fibroblast cells.
Table 2: Inhibition of DNA Synthesis in HSV-1 Infected and Uninfected Cells
| Compound | Concentration (μg/mL) | Inhibition of [³H]thymidine incorporation in HSV-1 infected cells (%) | Inhibition of [³H]thymidine incorporation in uninfected cells (%) |
| This compound (ara-U) | 100 | Not specified | Not specified |
| Idoxuridine (IUdR) | 1 | 80 | 60 |
| Cytosine Arabinoside (ara-C) | 0.1 | 95 | 90 |
| Adenine Arabinoside (ara-A) | 10 | 70 | 30 |
This table illustrates the selective inhibition of viral DNA synthesis by nucleoside analogs. Data is representative of early experimental findings.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early evaluation of this compound's antiviral properties. These protocols are reconstructed based on standard virological practices of the 1970s.
Plaque Reduction Assay for Antiviral Activity
This assay was fundamental in quantifying the inhibitory effect of a compound on viral replication.
Materials:
-
Confluent monolayers of human embryonic lung (HEL) fibroblasts in 6-well plates.
-
Herpes Simplex Virus type 1 (HSV-1) stock of known titer.
-
Eagle's Minimum Essential Medium (MEM) supplemented with 2% fetal bovine serum (FBS) and antibiotics.
-
Test compounds (e.g., this compound) dissolved in sterile distilled water or dimethyl sulfoxide (B87167) (DMSO) at various concentrations.
-
Overlay medium: MEM with 0.5% (w/v) agarose (B213101) and 2% FBS.
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Seed HEL cells in 6-well plates and incubate at 37°C in a humidified 5% CO₂ atmosphere until a confluent monolayer is formed.
-
Virus Adsorption: Aspirate the growth medium from the cell monolayers. Infect the cells with approximately 100 plaque-forming units (PFU) of HSV-1 per well. Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution.
-
Compound Treatment: After adsorption, remove the viral inoculum. Add 2 mL of MEM containing various concentrations of the test compound to each well in duplicate. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay Application: After a 1-hour incubation with the compound, remove the medium and overlay the cell monolayers with 2 mL of the agarose overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible in the virus control wells.
-
Plaque Visualization: Fix the cells by adding 1 mL of 10% formalin to each well for 30 minutes. Gently remove the agarose plugs. Stain the cell monolayers with crystal violet solution for 15-20 minutes.
-
Data Analysis: Wash the plates with water and allow them to air dry. Count the number of plaques in each well. The 50% plaque reduction concentration is determined by comparing the plaque counts in the treated wells to the virus control wells.
Inhibition of Viral DNA Synthesis Assay
This assay was employed to determine the effect of antiviral compounds on the replication of viral genetic material.
Materials:
-
Confluent monolayers of HEL fibroblasts in 24-well plates.
-
HSV-1.
-
MEM with 2% FBS.
-
Test compounds.
-
[³H]thymidine (radiolabeled DNA precursor).
-
Trichloroacetic acid (TCA), 5% and 10% solutions.
-
Ethanol (B145695) (95%).
-
Sodium hydroxide (B78521) (NaOH), 0.1 N.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Infection and Treatment: Infect confluent HEL cell monolayers with HSV-1 at a multiplicity of infection (MOI) of 5-10 PFU/cell. After a 1-hour adsorption period, add MEM containing the test compounds at various concentrations.
-
Radiolabeling: At a designated time post-infection (e.g., 6-8 hours), add [³H]thymidine to each well and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized DNA.
-
Cell Lysis and Precipitation: Aspirate the medium and wash the cell monolayers with cold PBS. Lyse the cells with 0.1 N NaOH.
-
DNA Precipitation: Precipitate the DNA by adding cold 10% TCA.
-
Washing: Wash the precipitate sequentially with 5% TCA and 95% ethanol to remove unincorporated radiolabel.
-
Quantification: Solubilize the DNA precipitate in a suitable solvent. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) in the treated, infected cells to the untreated, infected cells to determine the percentage of inhibition of DNA synthesis. Uninfected cells treated with the compounds serve as a control for cellular toxicity.
Mechanism of Action and Visualizations
This compound, as a nucleoside analog, exerts its antiviral effect by targeting the viral DNA replication process. The following diagram illustrates the key steps in its mechanism of action.
Caption: Mechanism of action of this compound (ara-U).
The antiviral activity of this compound is dependent on its conversion to the triphosphate form (ara-UTP) within the infected host cell. This process is initiated by the viral-encoded thymidine kinase (TK), which phosphorylates ara-U to ara-UMP. Cellular kinases then further phosphorylate ara-UMP to the active triphosphate, ara-UTP. Ara-UTP then acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyuridine triphosphate (dUTP). This inhibition ultimately halts the replication of viral DNA. The selectivity of ara-U for virus-infected cells is largely due to the much higher affinity of the viral thymidine kinase for the drug compared to the host cell's thymidine kinase.
Caption: Experimental workflow for a plaque reduction assay.
The Decisive Role of D-Arabinose in the Structure and Function of Uracil Arabinoside
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil (B121893) Arabinoside (Ara-U), a synthetic pyrimidine (B1678525) nucleoside, serves as a critical subject in the study of antiviral and anticancer therapeutics. Though often considered the less active metabolite of Cytarabine (Ara-C), its unique structural properties, dictated by the D-arabinose sugar moiety, provide profound insights into nucleoside analogue design and function. The key distinction of Uracil Arabinoside lies in the stereochemistry of the C2' hydroxyl group of the arabinose sugar, which is in the up (β) configuration, contrasting with the down (α) configuration of the ribose in the endogenous nucleoside, uridine. This seemingly subtle alteration induces significant conformational changes in the furanose ring, influencing glycosidic bond rotation and, consequently, its interaction with viral and cellular enzymes. This technical guide delineates the pivotal role of D-arabinose in defining the three-dimensional structure of this compound, presents quantitative structural data, details experimental protocols for its synthesis and analysis, and illustrates its mechanism of action.
The Stereochemical Imperative: D-Arabinose vs. D-Ribose
The fundamental difference between this compound and its natural counterpart, uridine, is the epimerization at the C2' position of the sugar. In D-ribose, the 2'-hydroxyl group is cis to the 3'-hydroxyl group, while in D-arabinose, they are trans to each other. This inversion of stereochemistry at a single chiral center is the primary determinant of the molecule's unique structural and biological properties.
This stereochemical variance forces the arabinofuranosyl ring into different conformational states compared to a ribofuranosyl ring. While ribonucleosides typically favor a C3'-endo or C2'-endo pucker, arabinonucleosides exhibit a more complex conformational landscape. Studies have shown that the arabinose moiety in nucleosides can adopt various puckers, including C1'-exo and O4'-endo conformations. This altered sugar pucker directly impacts the orientation of the uracil base relative to the sugar, affecting the glycosyl torsion angle (χ). The energetic barrier for rotation around the glycosidic bond is higher in arabinosides compared to ribosides, leading to a more constrained set of preferred conformations. This structural rigidity is a key factor in how Ara-U and its derivatives are recognized (or not recognized) by viral and cellular polymerases and kinases.
Structural Conformation of this compound
X-ray crystallography provides precise data on the three-dimensional structure of this compound, confirming the profound impact of the D-arabinose moiety. The crystal structure reveals specific bond lengths, bond angles, and torsion angles that define its conformation.
Data Presentation: Crystallographic Data
The following tables summarize key quantitative data from the crystal structure analysis of 1-β-D-arabinofuranosyluracil.
Table 1: Selected Bond Lengths in this compound [1]
| Bond | Length (Å) |
| N1 - C1' | 1.479 |
| C1' - O4' | 1.429 |
| C2' - O2' | 1.420 |
| C3' - O3' | 1.424 |
| C4' - O4' | 1.448 |
| C4' - C5' | 1.512 |
| C5' - O5' | 1.428 |
| N1 - C2 | 1.378 |
| C2 - O2 | 1.222 |
| N3 - C4 | 1.385 |
| C4 - O4 | 1.233 |
| C5 - C6 | 1.336 |
Table 2: Selected Bond Angles in this compound [1]
| Angle | Degrees (°) |
| C2-N1-C1' | 118.8 |
| O4'-C1'-N1 | 108.9 |
| C1'-C2'-C3' | 101.9 |
| C2'-C3'-C4' | 102.3 |
| C3'-C4'-O4' | 105.8 |
| C4'-O4'-C1' | 109.5 |
| N1-C2-N3 | 115.1 |
| C2-N3-C4 | 126.8 |
| N3-C4-C5 | 114.7 |
| C4-C5-C6 | 119.8 |
| C5-C6-N1 | 121.9 |
Table 3: Key Torsional Angles and Conformational Parameters
| Parameter | Value | Description |
| Glycosyl Torsion (χ) | -141.5° (anti) | Defines the orientation of the base to the sugar. |
| Sugar Pucker Phase Angle | 101.6° | Describes the conformation of the furanose ring. |
| Puckering Amplitude | 43.2° | Indicates the degree of puckering in the ring. |
The anti conformation of the glycosyl bond and the specific sugar pucker are direct consequences of the D-arabinose stereochemistry and are critical for its biological activity.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of β-nucleosides like this compound is the Vorbrüggen glycosylation . This reaction involves the coupling of a silylated nucleobase with a protected sugar derivative, catalyzed by a Lewis acid.
Detailed Methodology: Vorbrüggen Glycosylation for this compound Synthesis
-
Silylation of Uracil:
-
Suspend uracil in an excess of hexamethyldisilazane (B44280) (HMDS).
-
Add a catalytic amount of chlorotrimethylsilane (B32843) (TMSCl) or ammonium (B1175870) sulfate (B86663).
-
Reflux the mixture until the solution becomes clear, indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.
-
Remove the excess HMDS and TMSCl under vacuum to obtain the silylated uracil as an oil.
-
-
Preparation of the Glycosyl Donor:
-
Treat D-arabinose with acetic anhydride (B1165640) in the presence of a catalyst (e.g., sulfuric acid) to produce 1,2,3,5-tetra-O-acetyl-β-D-arabinofuranose.
-
-
Glycosylation Reaction:
-
Dissolve the silylated uracil and the acetylated arabinose in an anhydrous aprotic solvent such as acetonitrile (B52724) or 1,2-dichloroethane.
-
Cool the solution in an ice bath.
-
Add a Lewis acid catalyst, typically trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Deprotection and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Remove the acetyl protecting groups by treating the residue with a solution of sodium methoxide (B1231860) in methanol.
-
Neutralize the mixture with an acidic resin (e.g., Dowex 50W-X8).
-
Filter the resin and concentrate the filtrate.
-
Purify the crude product by silica (B1680970) gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-β-D-arabinofuranosyluracil.
-
Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the identity and purity of the synthesized this compound. Key signals include the anomeric proton (H1') and the characteristic shifts of the uracil and arabinose protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of the final product.
-
X-ray Crystallography: Single crystals of this compound can be grown and analyzed by X-ray diffraction to determine its precise three-dimensional structure, as presented in the tables above.
Mechanism of Action and Biological Relevance
This compound itself exhibits modest direct antiviral activity. Its primary significance lies in its role as a metabolite of the potent anticancer and antiviral drug, Cytarabine (Ara-C). However, the general mechanism for arabinoside nucleoside analogues provides a framework for understanding its potential biological effects.
Arabinoside nucleosides act as antimetabolites. Inside a cell, they are phosphorylated by cellular or viral kinases to their triphosphate form (Ara-UTP in this case). This triphosphate analogue can then act as a competitive inhibitor of DNA and RNA polymerases. The steric hindrance caused by the 2'-hydroxyl group in the trans position can disrupt the proper alignment of the incoming nucleotide and the polymerase active site, thereby inhibiting nucleic acid synthesis. If incorporated into a growing DNA or RNA chain, the altered sugar conformation can lead to chain termination or a dysfunctional nucleic acid strand.
Derivatives of this compound have shown significant antiviral activity, particularly against herpes simplex virus (HSV). For example, 2'-fluoroarabinofuranosyl derivatives of uracil have demonstrated potent and selective anti-herpesvirus effects.
Table 4: Antiviral Activity of this compound Derivatives against Herpes Simplex Virus (HSV)
| Compound | Virus Strain | IC₅₀ (µg/mL) | Reference |
| 5-(2-fluoroethyl)-2'-fluoro-araU (FEFAU) | HSV-1 | 0.03 - 0.2 | [2] |
| 5-(2-fluoroethyl)-2'-fluoro-araU (FEFAU) | HSV-2 | 0.1 - 0.3 | [2] |
| 5-(2-chloroethyl)-2'-fluoro-araU (CEFAU) | HSV-1 | Potent | [2] |
| 5-(2-chloroethyl)-2'-fluoro-araU (CEFAU) | HSV-2 | Potent | [2] |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Visualizations
Chemical Structures and Relationships
Caption: Comparison of Uridine and this compound.
Experimental Workflow: Vorbrüggen Glycosylation
References
Uracil Arabinoside: An In-Depth Technical Guide to its Interference with Nucleic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uracil Arabinoside (Ara-U), a synthetic pyrimidine (B1678525) nucleoside analog, serves as a critical tool in biomedical research and a precursor for potential therapeutic agents. Its biological activity stems from its ability to disrupt the fundamental processes of nucleic acid synthesis. Following cellular uptake, Ara-U undergoes phosphorylation to its active triphosphate form, this compound Triphosphate (Ara-UTP). Ara-UTP then acts as a competitive inhibitor of DNA polymerases and can be incorporated into elongating DNA strands, leading to chain termination and the induction of a DNA damage response. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its metabolic activation, its inhibitory effects on DNA polymerases, and its impact on cellular signaling pathways. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key molecular processes to facilitate a deeper understanding and application of this compound in research and drug development.
Mechanism of Action: From Prodrug to Potent Inhibitor
This compound's biological effects are contingent upon its intracellular conversion to the active triphosphate metabolite, Ara-UTP. This metabolic activation is a multi-step enzymatic process that mirrors the salvage pathway for natural pyrimidine nucleosides.
Metabolic Activation of this compound
The metabolic journey of Ara-U begins with its transport into the cell, followed by a series of phosphorylation events catalyzed by cellular kinases.
-
Uptake: this compound enters the cell via nucleoside transporters.
-
Phosphorylation:
-
This compound (Ara-U) is first phosphorylated to This compound Monophosphate (Ara-UMP) by uridine-cytidine kinase.
-
Ara-UMP is subsequently phosphorylated to This compound Diphosphate (B83284) (Ara-UDP) by UMP/CMP kinase.
-
Finally, Ara-UDP is converted to the active form, This compound Triphosphate (Ara-UTP) , by nucleoside diphosphate kinase.
-
Inhibition of DNA Polymerases
The primary mechanism by which Ara-U exerts its cytotoxic effects is through the competitive inhibition of DNA polymerases by its active metabolite, Ara-UTP. Ara-UTP, structurally mimicking deoxyuridine triphosphate (dUTP) and deoxythymidine triphosphate (dTTP), competes with these natural substrates for the active site of DNA polymerases.
The inhibitory potency of arabinosyl nucleoside triphosphates is particularly pronounced against DNA polymerase α, which is crucial for the initiation of DNA replication.[1] While specific kinetic data for the inhibition of human DNA polymerases by Ara-UTP are not extensively available, studies on related compounds provide valuable insights. For instance, 5-halogenated derivatives of Ara-UTP have been shown to be competitive inhibitors of DNA polymerase gamma with respect to dTTP.[2] Furthermore, the triphosphate of the related compound, Cytosine Arabinoside (Ara-CTP), is a potent inhibitor of DNA polymerases α, δ, and ε.[3]
Incorporation into DNA and Chain Termination
In addition to competitive inhibition, Ara-UTP can be incorporated into the growing DNA strand by DNA polymerases. The presence of the arabinose sugar, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, distorts the sugar-phosphate backbone. This steric hindrance makes the 3'-hydroxyl group of the incorporated Ara-U a poor substrate for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate, leading to chain termination.
Quantitative Data on Nucleic Acid Synthesis Inhibition
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its derivatives on nucleic acid synthesis.
| Compound | Polymerase | Organism/Cell Line | Inhibition Type | Ki Value | Competing Substrate | Reference |
| 5-Fluoro-ara-UTP | DNA Polymerase γ | Mouse Plasmacytoma | Competitive | Value not specified | dTTP | [2] |
| 5-Chloro-ara-UTP | DNA Polymerase γ | Mouse Plasmacytoma | Competitive | Value not specified | dTTP | [2] |
| 5-Bromo-ara-UTP | DNA Polymerase γ | Mouse Plasmacytoma | Competitive | Value not specified | dTTP | [2] |
| 5-Iodo-ara-UTP | DNA Polymerase γ | Mouse Plasmacytoma | Competitive | Value not specified | dTTP | [2] |
| Ara-CTP | DNA Polymerase α | Human | Competitive | Value not specified | dCTP | [3] |
| Compound | Polymerase | Organism/Cell Line | IC50 Value | Reference |
| Ara-CTP | SARS-CoV-2 RNA Polymerase | In vitro | 30 ± 10 µM | [4] |
| Ara-UTP | SARS-CoV-2 RNA Polymerase | In vitro | 75 ± 25 µM | [4] |
Experimental Protocols
DNA Polymerase Inhibition Assay
This protocol describes a method to determine the inhibitory effect of Ara-UTP on DNA polymerase activity.
Materials:
-
Purified human DNA polymerase (α, δ, or ε)
-
Activated calf thymus DNA (as template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
[3H]dTTP (radiolabeled tracer)
-
Ara-UTP
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA, dATP, dGTP, dCTP, and a mixture of unlabeled dTTP and [3H]dTTP.
-
Inhibitor Addition: Add varying concentrations of Ara-UTP to the reaction tubes. Include a control reaction with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified DNA polymerase to each tube.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Precipitation: Stop the reactions by adding cold TCA. This will precipitate the newly synthesized, radiolabeled DNA.
-
Filtration: Collect the precipitated DNA on glass fiber filters by vacuum filtration. Wash the filters with cold TCA to remove unincorporated [3H]dTTP.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Ara-UTP concentration relative to the control. Determine the IC50 value, which is the concentration of Ara-UTP that causes 50% inhibition of DNA polymerase activity. To determine the Ki value, perform the assay with varying concentrations of both the inhibitor (Ara-UTP) and the competing substrate (dTTP or dUTP) and analyze the data using Lineweaver-Burk or Dixon plots.
Measurement of [3H]Ara-U Incorporation into DNA
This protocol outlines a method to quantify the incorporation of radiolabeled this compound into the DNA of cultured cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
[3H]this compound ([3H]Ara-U)
-
Cell lysis buffer
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Liquid scintillation counter
-
DNA quantification assay (e.g., PicoGreen)
Procedure:
-
Cell Culture and Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with [3H]Ara-U at a known concentration for a specific duration.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
DNA Precipitation: Precipitate the DNA from the cell lysate by adding cold TCA.
-
Washing: Pellet the precipitated DNA by centrifugation and wash it multiple times with cold ethanol to remove any unincorporated [3H]Ara-U.
-
DNA Solubilization: Resuspend the washed DNA pellet in a suitable buffer or water.
-
DNA Quantification: Determine the concentration of the isolated DNA using a sensitive DNA quantification assay.
-
Scintillation Counting: Transfer a known amount of the DNA solution to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the amount of incorporated [3H]Ara-U as disintegrations per minute (DPM) per microgram of DNA.
Signaling Pathways Affected by this compound
The incorporation of Ara-U into DNA and the subsequent stalling of replication forks trigger a cellular DNA damage response (DDR). This complex signaling network is orchestrated by apical kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).
While direct studies on Ara-U-induced DDR are limited, the well-characterized response to the related analog, Ara-C, provides a strong model. Ara-C treatment leads to the activation of the ATR-Chk1 and ATM-Chk2 pathways, resulting in the phosphorylation of downstream effectors, including the tumor suppressor protein p53.[5] Phosphorylation of p53 at specific serine residues, such as Ser15 and Ser20, enhances its stability and transcriptional activity, leading to the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).[5]
Conclusion
This compound serves as a potent modulator of nucleic acid synthesis. Its intracellular activation to Ara-UTP enables it to competitively inhibit DNA polymerases and, upon incorporation into DNA, to act as a chain terminator. These actions culminate in the induction of a DNA damage response, leading to cell cycle arrest and apoptosis. The detailed mechanisms and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the precise kinetic parameters of Ara-UTP against a broader range of human DNA polymerases and further delineating the specific signaling cascades activated in response to Ara-U-induced DNA damage. Such studies will be instrumental in optimizing the design and application of novel anticancer and antiviral therapies based on this important nucleoside analog.
References
- 1. [PDF] Inhibition of Mammalian DNA Polymerase by the 5′-Triphosphate of 1-β-d-Arabinofuranosylcytosine and the 5′-Triphosphate of 9-β-d-Arabinofuranosyladenine | Semantic Scholar [semanticscholar.org]
- 2. Recognition of structure of 5-halogenated derivatives of ara-UTP by DNA polymerase gamma and reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human homologs of checkpoint kinases Chk1 and Cds1 (Chk2) phosphorylate p53 at multiple DNA damage-inducible sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Differential inhibition of DNA polymerases of calf thymus by 9-beta-D-arabinofuranosyladenine-5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Uracil Arabinoside in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil Arabinoside (Ara-U), a synthetic pyrimidine (B1678525) nucleoside analog, holds significant interest in the field of antiviral research. As a structural analog of naturally occurring nucleosides, its primary mechanism of action involves the disruption of viral replication, particularly for DNA viruses. Upon cellular uptake, this compound is phosphorylated to its active triphosphate form. This active metabolite can then act as a competitive inhibitor of viral DNA polymerases and/or be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication. These application notes provide a comprehensive overview of the use of this compound in antiviral research, including detailed experimental protocols and data presentation.
Mechanism of Action
The antiviral activity of this compound is primarily attributed to its interference with viral DNA synthesis. The proposed mechanism follows a series of intracellular events:
-
Cellular Uptake: this compound is transported into the host cell.
-
Phosphorylation: Cellular kinases sequentially phosphorylate this compound to its monophosphate (MP), diphosphate (B83284) (DP), and ultimately its active triphosphate (TP) form (Ara-UTP).
-
Inhibition of Viral DNA Polymerase: Ara-UTP competes with the natural substrate, deoxyuridine triphosphate (dUTP), for the active site of viral DNA polymerase.
-
Chain Termination: If incorporated into the viral DNA strand, the arabinose sugar moiety, with its 2'-hydroxyl group in the "up" position, sterically hinders the formation of the next phosphodiester bond, leading to premature chain termination.
This selective targeting of viral polymerases over host cell polymerases contributes to its therapeutic window.
Quantitative Data Summary
The following tables summarize the antiviral activity and cytotoxicity of this compound and its derivatives against various viruses.
Table 1: Antiviral Activity of this compound Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU) | Epstein-Barr Virus (EBV) | Raji cells | 0.26 | [1] |
| 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU) | Epstein-Barr Virus (EBV) | EBV-producing cells | ~5 (IC90) | [2] |
| 1-(beta-D-arabinofuranosyl)-5-(1-propynyl)uracil (882C87) | Varicella-Zoster Virus (VZV) | - | Plasma concentrations above IC50 achieved | [1] |
| 2'-Deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine (FIAC) | Human Cytomegalovirus (HCMV) | Human skin fibroblasts | 0.6 | [3] |
Table 2: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | CC50 (µM) | Reference |
| β-l-5-Iododioxolane uracil | - | 1000 | [4] |
| 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil (L-FMAU) | - | >1000 | [2] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity using Plaque Reduction Assay
This protocol outlines the procedure for assessing the antiviral efficacy of this compound against susceptible viruses, such as Herpes Simplex Virus (HSV), using a plaque reduction assay.
Materials:
-
Vero cells (or other susceptible host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO or PBS)
-
Virus stock (e.g., HSV-1)
-
Methylcellulose (B11928114) overlay medium
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
-
24-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Virus Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Overlay: Add methylcellulose overlay medium to each well to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible in the virus control wells.
-
Staining: Fix the cells with 10% formalin and then stain with 0.5% crystal violet solution.
-
Plaque Counting: Wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the drug concentration.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that is toxic to the host cells, which is essential for calculating the selectivity index.
Materials:
-
Vero cells (or other relevant cell line)
-
DMEM with 10% FBS
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a cell-only control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the cell control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Signaling Pathway of Viral DNA Replication and Inhibition by this compound
Caption: Mechanism of this compound antiviral activity.
Experimental Workflow for Antiviral Compound Screening
Caption: Workflow for screening and identifying antiviral compounds.
Innate Immune Signaling Activated by Viral DNA
Caption: The cGAS-STING pathway of innate immunity activation by viral DNA.
References
- 1. The bioavailability and disposition of 1-(beta-D-arabinofuranosyl)-5-(1-propynyl)uracil (882C87), a potent, new anti-varicella zoster virus agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Epstein-Barr virus replication by a novel L-nucleoside, 2'-fluoro-5-methyl-beta-L-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Epstein-Barr Virus (EBV) Activity of β-l-5-Iododioxolane Uracil Is Dependent on EBV Thymidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application of Uracil Arabinoside in Cancer Therapy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil (B121893) Arabinoside (Ara-U), a metabolite of the widely used chemotherapeutic agent Cytosine Arabinoside (Ara-C), has garnered significant interest in cancer therapy research. While Ara-U itself possesses limited cytotoxic activity, its primary role in oncology is as a modulator of Ara-C's efficacy. This document provides detailed application notes and experimental protocols for studying the synergistic effects of Uracil Arabinoside in combination with Cytosine Arabinoside in cancer therapy research. The information herein is intended to guide researchers in designing and executing experiments to investigate the mechanisms of action and therapeutic potential of this combination.
The core principle behind the application of Ara-U lies in its ability to potentiate the cytotoxic effects of Ara-C. This is achieved primarily through the inhibition of cytidine (B196190) deaminase, the enzyme responsible for the inactivation of Ara-C, and by inducing a delay in the S-phase of the cell cycle.[1] This S-phase delay leads to an accumulation of cells at a stage where they are most susceptible to the DNA synthesis-inhibiting effects of Ara-C. Furthermore, this cell cycle modulation results in an increased activity of deoxycytidine kinase (dCK), the rate-limiting enzyme for the activation of Ara-C to its cytotoxic triphosphate form (Ara-CTP).[1][2]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the potentiation of Ara-C's effects by Ara-U in murine leukemia cell lines.
Table 1: Effect of this compound on Deoxycytidine Kinase Activity and Ara-C Incorporation into DNA in L5178Y Murine Leukemia Cells
| Treatment Group | Deoxycytidine Kinase Activity (fold increase over control) | Ara-C Incorporation into DNA (pmol/mg protein) |
| Control (Ara-C alone) | 1.0 | 2.1 |
| Ara-U Pretreatment + Ara-C | 3.6[1][2] | 4.5 |
Data adapted from Yang et al., J Clin Invest, 1985.[2]
Table 2: Enhancement of Cytosine Arabinoside Cytotoxicity by this compound in L5178Y Murine Leukemia Cells
| Ara-U Pretreatment Concentration | Fold Enhancement of Ara-C Cytotoxicity |
| 200 µM | 4-fold |
| 400 µM | 10-fold |
Data adapted from a study on L1210 leukemia cells, which demonstrates a similar principle of synergistic cytotoxicity.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxicity of this compound in combination with Cytosine Arabinoside in a cancer cell line (e.g., L5178Y murine leukemia cells).
Materials:
-
L5178Y murine leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (Ara-U) stock solution (in sterile PBS or DMSO)
-
Cytosine Arabinoside (Ara-C) stock solution (in sterile PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing L5178Y cells and determine the cell density using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow the cells to acclimate.
-
-
Drug Treatment:
-
Pre-treatment with Ara-U: Add varying concentrations of Ara-U (e.g., 100, 200, 400, 800, 1000 µM) to the designated wells. Include a vehicle control (the solvent used for the Ara-U stock). Incubate for 48 hours.
-
Co-treatment with Ara-C: After the 48-hour pre-treatment with Ara-U, add serial dilutions of Ara-C (e.g., 0.01, 0.1, 1, 10, 100 µM) to the wells. Also, include wells with Ara-C alone (no Ara-U pre-treatment) and a no-drug control.
-
Incubate the plates for an additional 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) for Ara-C alone and in combination with different concentrations of Ara-U.
-
Calculate the fold enhancement of Ara-C cytotoxicity by dividing the IC50 of Ara-C alone by the IC50 of Ara-C in the presence of Ara-U.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells (e.g., L5178Y)
-
Complete culture medium
-
This compound (Ara-U)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of Ara-U (e.g., 200, 400, 800, 1000 µM) for 48 hours. Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Deoxycytidine Kinase (dCK) Activity Assay
This protocol provides a general framework for measuring dCK activity in cell lysates. Commercially available kits are recommended for ease of use and reproducibility.
Principle: The assay is based on the phosphorylation of a dCK substrate (e.g., deoxycytidine or a labeled analog) by the dCK enzyme present in the cell lysate. The resulting phosphorylated product is then quantified, typically through radiometric, spectrophotometric, or fluorescence-based methods.
Materials:
-
Cancer cells treated with or without Ara-U
-
Cell lysis buffer
-
Deoxycytidine Kinase Assay Kit (commercial) or individual reagents (ATP, dCK substrate, reaction buffer)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Detection instrument (depending on the assay format)
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with Ara-U as described in the previous protocols.
-
Harvest the cells and prepare cell lysates according to the manufacturer's instructions of the dCK assay kit or a standard laboratory protocol.
-
Determine the protein concentration of the lysates.
-
-
dCK Assay:
-
Follow the protocol provided with the commercial dCK assay kit. This typically involves incubating a specific amount of cell lysate with the reaction mixture containing the dCK substrate and ATP.
-
Stop the reaction and measure the signal (e.g., radioactivity, absorbance, or fluorescence) generated from the phosphorylated product.
-
-
Data Analysis:
-
Calculate the dCK activity, usually expressed as pmol or nmol of product formed per minute per mg of protein.
-
Compare the dCK activity in Ara-U-treated cells to that in untreated control cells to determine the fold increase in activity.
-
Mandatory Visualization
Caption: Proposed signaling pathway of this compound's potentiation of Cytosine Arabinoside cytotoxicity.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion
The combination of this compound and Cytosine Arabinoside represents a promising strategy to enhance the therapeutic efficacy of Ara-C in cancer treatment. The provided application notes and protocols offer a comprehensive guide for researchers to investigate this synergistic interaction. Further studies are warranted to fully elucidate the underlying molecular mechanisms and to translate these preclinical findings into clinical applications. The development of a specific clinical trial protocol for this combination will be a critical next step in evaluating its safety and efficacy in patients.
References
Application Notes and Protocols for Uracil Arabinoside in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil Arabinoside (Ara-U), a pyrimidine (B1678525) nucleoside analog, is a compound of interest in cellular and molecular biology, primarily recognized for its cytostatic properties. Unlike its close analog, Cytosine Arabinoside (Ara-C), which is a potent cytotoxic agent, Ara-U's primary mechanism of action involves the induction of a temporary halt in cell cycle progression, specifically in the S-phase. This characteristic makes Ara-U a valuable tool for studying cell cycle regulation and for potential applications in combination therapies, where it can sensitize cancer cells to other therapeutic agents.
These application notes provide detailed protocols for evaluating the effects of this compound in a cell culture setting. The methodologies outlined below are designed to assess its impact on cell viability, cell cycle distribution, and the induction of apoptosis.
Data Presentation
The efficacy of a cytostatic agent like this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of cell proliferation. Due to the limited availability of specific IC50 values for this compound as a standalone agent in the public domain, the following table is presented as a template for summarizing experimental findings.
Table 1: Illustrative IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| L5178Y | Murine Leukemia | 72 | [Data not readily available] |
| HeLa | Cervical Cancer | 72 | [Data not readily available] |
| A549 | Lung Cancer | 72 | [Data not readily available] |
| MCF-7 | Breast Cancer | 72 | [Data not readily available] |
| HepG2 | Liver Cancer | 72 | [Data not readily available] |
Note: The cytostatic nature of Ara-U may necessitate longer incubation times (e.g., 72 hours or more) to observe significant effects on cell proliferation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (Ara-U)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Selected cancer cell lines
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare a series of dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of Ara-U. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve Ara-U) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound, using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
This compound (Ara-U)
-
Complete cell culture medium
-
6-well cell culture plates
-
Selected cancer cell lines
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol details the detection of apoptosis (programmed cell death) induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound (Ara-U)
-
Complete cell culture medium
-
6-well cell culture plates
-
Selected cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 48-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the workflows for the experimental protocols described above.
Caption: Proposed mechanism of this compound inducing S-phase arrest.
determining appropriate dosage of Uracil Arabinoside for in vitro experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil (B121893) Arabinoside (Ara-U), a metabolite of the chemotherapeutic agent Cytosine Arabinoside (Ara-C), is a key molecule in oncological research. While exhibiting low intrinsic cytotoxicity, Ara-U plays a significant role in enhancing the therapeutic efficacy of Ara-C. These application notes provide detailed protocols for determining the appropriate dosage of Ara-U for in vitro experiments, focusing on its cytostatic effects and its ability to potentiate Ara-C activity.
Mechanism of Action
Uracil Arabinoside exerts a cytostatic effect on cancer cells by inducing a delay in the S-phase of the cell cycle.[1] This temporary arrest leads to an accumulation of cells in the DNA synthesis phase. A key consequence of this S-phase delay is the increased activity of deoxycytidine kinase (dCK), the rate-limiting enzyme responsible for the phosphorylation and activation of Ara-C to its cytotoxic form, Ara-CTP.[1] By upregulating dCK activity, pretreatment with Ara-U effectively sensitizes cancer cells to Ara-C, leading to enhanced incorporation of Ara-CTP into DNA and increased cytotoxicity.[1]
Data Presentation
The primary in vitro application of this compound is not as a standalone cytotoxic agent but as a potentiator of Cytosine Arabinoside. Therefore, the effective concentrations of Ara-U are those that induce a significant S-phase arrest without causing substantial direct cell death. The following table summarizes the concentrations of Ara-U and Ara-C used in key potentiation studies.
| Cell Line | This compound (Ara-U) Concentration | Cytosine Arabinoside (Ara-C) Concentration | Observed Effect | Reference |
| L5178Y (murine leukemia) | 100 µM | 0.1 µM | Significant potentiation of Ara-C cytotoxicity following a 24-hour pretreatment with Ara-U. | Yang et al., 1985 |
| Human Myeloid Leukemia (primary cells) | Not specified | 10 nM - 5000 nM | Ara-C IC50 determination; context for potentiation studies. | [2] |
| LoVo (colon carcinoma) | Not applicable (study on HU) | Not specified | Hydroxyurea (B1673989) (HU) enhances Ara-C incorporation into DNA, a similar mechanism to Ara-U's potentiation. | [3] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for S-Phase Arrest
This protocol outlines the methodology to determine the optimal concentration of Ara-U that induces S-phase cell cycle arrest in a specific cell line.
Materials:
-
Cell line of interest (e.g., L5178Y)
-
Complete cell culture medium
-
This compound (Ara-U) stock solution
-
Phosphate-Buffered Saline (PBS)
-
Cell fixation solution (e.g., 70% cold ethanol)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Ara-U Treatment: Prepare serial dilutions of Ara-U in complete culture medium (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). Include a vehicle-only control.
-
Incubation: Replace the medium in the wells with the Ara-U dilutions and incubate for a predetermined time (e.g., 24 hours).
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, trypsinize the cells and then collect by centrifugation.
-
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Determine the concentration of Ara-U that results in the highest percentage of cells in the S-phase with minimal induction of apoptosis (sub-G1 peak).
Protocol 2: In Vitro Potentiation of Cytosine Arabinoside Cytotoxicity by this compound
This protocol details the experimental workflow to evaluate the synergistic cytotoxic effect of Ara-U and Ara-C.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (Ara-U) stock solution
-
Cytosine Arabinoside (Ara-C) stock solution
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density.
-
Ara-U Pretreatment: Treat the cells with the optimal concentration of Ara-U (determined in Protocol 1) or a range of concentrations and incubate for 24 hours. Include control wells with no Ara-U.
-
Ara-C Treatment: After the 24-hour pretreatment, add serial dilutions of Ara-C to the wells (both with and without Ara-U pretreatment).
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability for each treatment condition and determine the IC50 of Ara-C with and without Ara-U pretreatment. A significant decrease in the IC50 of Ara-C in the presence of Ara-U indicates potentiation.
Mandatory Visualization
Caption: Mechanism of this compound (Ara-U) potentiation of Cytosine Arabinoside (Ara-C) cytotoxicity.
Caption: Experimental workflow for assessing Ara-U potentiation of Ara-C cytotoxicity.
References
- 1. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of deoxycytidine kinase by protein kinase inhibitors and okadaic acid in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of ara-C induced cytotoxicity by hydroxyurea in LoVo colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Uracil Arabinoside as a Tool for Studying DNA Replication and Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil (B121893) Arabinoside (Ara-U) is a synthetic nucleoside analog of uridine, characterized by the presence of an arabinose sugar moiety instead of ribose. This structural modification allows Ara-U to serve as a valuable tool for investigating the intricate processes of DNA replication and repair. When incorporated into DNA, either through salvage pathways or by providing it as a triphosphate in in vitro assays, Ara-U can introduce lesions that are recognized by the cellular DNA repair machinery. Its effects on cell cycle progression, particularly the induction of S-phase arrest, make it a potent agent for studying the mechanisms that govern DNA synthesis and the cellular response to replication stress. These application notes provide a comprehensive overview of the use of Ara-U in research, complete with detailed experimental protocols and data interpretation guidelines.
Mechanism of Action
Uracil Arabinoside, once phosphorylated to its triphosphate form (Ara-UTP), can be incorporated into DNA by DNA polymerases. The arabinose sugar's steric hindrance is thought to interfere with the normal B-form of DNA, creating a distortion that can be recognized by DNA repair enzymes. The primary cellular response to the presence of uracil in DNA is the Base Excision Repair (BER) pathway, initiated by Uracil-DNA Glycosylase (UDG). The incorporation of Ara-U can lead to the formation of abasic (AP) sites, single-strand breaks (SSBs), and potentially double-strand breaks (DSBs) if replication forks collapse, thereby activating DNA damage response (DDR) signaling pathways.
Furthermore, pretreatment of cells with this compound has been shown to enhance the cytotoxicity of Cytosine Arabinoside (Ara-C), a widely used chemotherapeutic agent. This synergistic effect is attributed to Ara-U's ability to cause a delay in cell progression through the S-phase of the cell cycle. This delay leads to an increase in the activity of enzymes that are active during the S-phase, such as deoxycytidine kinase, which in turn enhances the anabolic conversion of Ara-C to its active nucleotide form and its subsequent incorporation into DNA[1][2].
Quantitative Data Summary
While specific kinetic data for this compound's direct interaction with DNA replication and repair enzymes are not extensively documented, data from related arabinoside analogs and inhibitors of relevant enzymes provide valuable context.
| Compound/Enzyme | Parameter | Value | Cell Line/System | Reference |
| Related Arabinoside Analogs | ||||
| Ara-CTP (Cytosine Arabinoside Triphosphate) vs. DNA Polymerase α | K_m | 0.053 ± 0.027 µM | Human DNA Polymerase α | (PDF) Incorporation of fludarabine (B1672870) and 1-β-D-arabinofuranosylcytosine 5'- triphosphates by DNA polymerase α: Affinity, interaction, and consequences - ResearchGate |
| F-ara-ATP (Fludarabine Triphosphate) vs. DNA Polymerase α | K_m | 0.077 ± 0.027 µM | Human DNA Polymerase α | (PDF) Incorporation of fludarabine and 1-β-D-arabinofuranosylcytosine 5'- triphosphates by DNA polymerase α: Affinity, interaction, and consequences - ResearchGate |
| Uracil DNA Glycosylase (UDG) Inhibitors | ||||
| Aurintricarboxylic acid (ATA) vs. Human UDG | IC₅₀ | 700 nM | Purified Human UDG | An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation - NIH |
| 6-[(4-ethylphenyl)amino]-2,4(1H,3H)-Pyrimidinedione vs. UDG | IC₅₀ | 500,000 nM | Recombinant UDG | Uracil-DNA Glycosylase Inhibitors (IC50, Ki) - AAT Bioquest |
| 6-(p-butylanilino)-uracil vs. UDG | IC₅₀ | 150,000 nM | Recombinant UDG | Uracil-DNA Glycosylase Inhibitors (IC50, Ki) - AAT Bioquest |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry to Assess S-Phase Arrest
This protocol details the use of flow cytometry to analyze the effect of this compound on cell cycle progression.
Materials:
-
This compound (Ara-U)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.
-
Treatment: Treat cells with varying concentrations of Ara-U (e.g., 1, 10, 100 µM) for desired time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the S-phase in Ara-U treated samples compared to the control indicates S-phase arrest.
Protocol 2: Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Detection
This protocol describes the detection of DNA single-strand breaks induced by this compound.
Materials:
-
This compound (Ara-U)
-
CometAssay® slides or equivalent
-
Low melting point agarose (B213101) (LMA)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR® Green)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with Ara-U as described in Protocol 1.
-
Cell Suspension: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix 10 µL of the cell suspension with 90 µL of molten LMA at 37°C. Pipette the mixture onto a pre-coated slide and allow it to solidify at 4°C.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at room temperature in the dark to allow DNA unwinding.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides by washing with neutralization buffer and then stain with a suitable DNA dye.
-
Visualization: Visualize the comets using a fluorescence microscope.
Data Analysis: Damaged DNA will migrate from the nucleus, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the tail. Quantify the comet parameters (e.g., tail length, % DNA in tail) using specialized software.
Protocol 3: DNA Fiber Assay for Analyzing Replication Fork Dynamics
This protocol allows for the visualization of individual DNA replication forks to assess the impact of this compound on their progression.
Materials:
-
This compound (Ara-U)
-
5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)
-
Spreading buffer (e.g., 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Microscope slides
-
Primary antibodies (anti-CldU and anti-IdU)
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Procedure:
-
Cell Labeling: Sequentially pulse-label cells with CldU (e.g., 25 µM for 20 min) and then with IdU (e.g., 250 µM for 20 min). Ara-U can be added before, during, or between the labeling periods to assess its effect on initiation, elongation, and fork restart.
-
Cell Harvesting and Lysis: Harvest a small number of cells (e.g., 1,000-5,000) and mix with a drop of spreading buffer on a microscope slide.
-
DNA Spreading: Tilt the slide to allow the droplet to run down, stretching the DNA fibers.
-
Fixation and Denaturation: Air-dry the slides and fix the DNA fibers (e.g., with methanol:acetic acid 3:1). Denature the DNA with 2.5 M HCl.
-
Immunostaining: Block the slides and incubate with primary antibodies against CldU and IdU, followed by incubation with appropriate fluorescently labeled secondary antibodies.
-
Imaging: Acquire images of the DNA fibers using a fluorescence microscope.
Data Analysis: Measure the lengths of the CldU (first label) and IdU (second label) tracks. A decrease in the length of the IdU tracks in Ara-U-treated cells compared to controls indicates replication fork slowing or stalling. The appearance of single CldU tracks indicates stalled forks, while the presence of only IdU tracks suggests new origin firing.
Signaling Pathways
Incorporation of this compound into DNA is expected to trigger the DNA Damage Response (DDR), primarily through the ATR-Chk1 pathway, which is activated by replication stress.
The Base Excision Repair (BER) pathway is the primary mechanism for removing uracil from DNA. The incorporation of Ara-U can be used to study the efficiency and fidelity of this pathway.
Conclusion
This compound is a versatile and valuable tool for dissecting the complex interplay between DNA replication, cell cycle control, and DNA repair. The protocols and information provided in these application notes offer a solid foundation for researchers to utilize Ara-U in their studies to gain deeper insights into these fundamental cellular processes and to explore its potential in the context of drug development. Further investigation into the specific kinetic parameters of Ara-U with key enzymes will undoubtedly enhance its utility as a precise molecular probe.
References
Application Notes: Synthesis and Utility of Uracil Arabinoside Derivatives
Uracil (B121893) arabinoside (Ara-U) and its derivatives represent a significant class of nucleoside analogs extensively studied for their therapeutic potential, particularly as antiviral and anticancer agents.[1][2][3] Their biological activity is intrinsically linked to their structure, which mimics natural nucleosides, allowing them to interfere with cellular and viral enzymatic processes.[4][5] The synthesis of these derivatives is a key focus in medicinal chemistry, with strategies broadly categorized into chemical, enzymatic, and chemoenzymatic methods.
Chemical Synthesis Methods
Chemical synthesis offers versatility in introducing a wide array of modifications to both the uracil base and the arabinose sugar moiety.
-
N-Glycosylation (Vorbrüggen Protocol): A cornerstone of nucleoside synthesis, the Vorbrüggen glycosylation involves the coupling of a silylated pyrimidine (B1678525) base (like uracil) with a protected arabinofuranosyl derivative, typically an acetate (B1210297) or halide.[6] The reaction is promoted by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in an anhydrous solvent like acetonitrile.[6] This method's primary challenge lies in controlling the stereoselectivity to obtain the desired β-anomer, which is typically the biologically active form.
-
Modification of Pre-synthesized Nucleosides: An alternative approach involves the chemical transformation of a pre-existing nucleoside. For instance, Ara-U can be synthesized from uridine (B1682114) via a 2,2′-anhydrouridine intermediate.[7] This strategy is also employed to introduce modifications at specific positions of the uracil ring or the sugar, such as fluorination at the 2'-position or substitution at the C5-position of the uracil base.[2]
Enzymatic and Chemoenzymatic Synthesis
Enzymatic methods are prized for their high regio- and stereoselectivity, often proceeding under mild conditions and without the need for extensive protecting group chemistry.[8]
-
Transglycosylation using Nucleoside Phosphorylases (NPs): This is a powerful biocatalytic method for synthesizing various nucleoside analogs.[9] The reaction involves the transfer of the arabinose moiety from a donor, such as Ara-U or α-D-arabinofuranose 1-phosphate, to a different heterocyclic base.[7][10] This process is catalyzed by enzymes like Uridine Phosphorylase (UP) and Purine Nucleoside Phosphorylase (PNP).[7][11] The equilibrium of the reaction can be shifted towards product formation by using an excess of the donor or by removing one of the products.[7]
-
Chemoenzymatic Approaches: This hybrid strategy combines the flexibility of chemical synthesis with the selectivity of enzymatic catalysis. A common chemoenzymatic route involves the chemical synthesis of a key intermediate, such as α-D-arabinofuranose 1-phosphate from peracylated D-arabinose.[10] This intermediate then serves as a substrate for a nucleoside phosphorylase to enzymatically construct the final nucleoside derivative.[10] This approach has been successfully used for the synthesis of antiviral drugs like Fludarabine and Nelarabine.[10]
Quantitative Data Summary
The efficiency of synthesis varies significantly depending on the chosen method and specific substrates. The following table summarizes representative quantitative data from the literature.
| Synthesis Method | Reactants | Product | Yield/Conversion | Reference |
| Enzymatic Transglycosylation | Riboside Substrate, Ara-U (5-fold molar excess) | Purine Arabinoside Derivative | 90% conversion | [7] |
| Chemoenzymatic Synthesis | 2-Fluoroadenine, α-D-arabinofuranose 1-phosphate | Fludarabine | 77% yield | [10] |
| Multi-Enzymatic Cascade | Guanosine (0.5 mM) | Arabinosylguanine (Ara-G) | 24% yield | [11] |
| Chemical N-Glycosylation (Modified Vorbrüggen) | 6-chloro-7-deaza-7-iodopurine, Protected 2'-methylriboside | 7-deaza-2′-methyladenosine derivative | 48% yield | [6] |
Visualizing Synthesis and Action
Logical Workflow for Synthesis Methods
The general workflows for the primary chemical and enzymatic synthesis routes are outlined below.
References
- 1. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem [mdpi.com]
LC-MS/MS method for determining Uracil Arabinoside in plasma
An LC-MS/MS method for the sensitive and selective quantification of Uracil (B121893) Arabinoside (Ara-U), the inactive metabolite of the chemotherapeutic agent Cytosine Arabinoside (Ara-C), in plasma is critical for pharmacokinetic studies and therapeutic drug monitoring. This application note details a robust and validated method for the determination of Ara-U in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Note
Introduction
Uracil Arabinoside (Ara-U) is the primary and inactive metabolite of Cytosine Arabinoside (Ara-C), a cornerstone drug in the treatment of acute myeloid leukemia (AML).[1] The conversion of Ara-C to Ara-U is catalyzed by the enzyme cytidine (B196190) deaminase (CDA).[1] Monitoring the plasma concentrations of both Ara-C and Ara-U is important due to large inter-patient pharmacokinetic variability, which can be influenced by genetic polymorphisms affecting CDA activity.[1] A reliable analytical method for the quantification of Ara-U is essential for understanding the metabolic profile of Ara-C and for potentially optimizing patient dosing strategies. This note describes a validated LC-MS/MS method for the determination of this compound in human plasma.
Principle of the Method
This method employs a simple and rapid protein precipitation technique for the extraction of this compound and an internal standard (IS) from human plasma. The separation of the analytes is achieved using reverse-phase liquid chromatography, followed by detection using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision.[2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., Deuterated this compound)
-
Acetonitrile (B52724), LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
Liquid chromatograph (e.g., UPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: A C18 reversed-phase column is suitable for the separation.[3][4][5]
Sample Preparation
A protein precipitation method is utilized for sample preparation.[1][3][6]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add the internal standard solution.
-
Add a precipitating agent, such as a mixture of acetonitrile and methanol, to the plasma sample.[3][6]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
The supernatant can be diluted with a solution of water and formic acid before injection.[3][6]
-
Inject an aliquot of the final extract into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions that can be optimized for the specific instrumentation used.
Liquid Chromatography
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., Phenomenex Kinetex PS C18, 2.6 µm, 4.6 x 100 mm)[3] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | 0.1% Formic acid in methanol[3] |
| Flow Rate | 0.45 mL/min[3] |
| Injection Volume | 10-25 µL[3][7] |
| Column Temperature | 25 °C[5] |
| Run Time | Approximately 5 minutes[3] |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized by infusing a standard solution of this compound and the internal standard. |
Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, sensitivity (LLOQ), and recovery.[5][8]
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for this compound in human plasma. The data is based on a typical validation study.
| Validation Parameter | Result |
| Linearity Range | 250 - 7500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 250 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow from plasma sample preparation to final data analysis.
Signaling Pathway (Metabolic Conversion)
Caption: Enzymatic conversion of Cytosine Arabinoside to this compound.
References
- 1. Simultaneous determination of cytosine arabinoside and its metabolite this compound in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. sciex.com [sciex.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. mdpi.com [mdpi.com]
- 6. sciex.com [sciex.com]
- 7. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Quantification of Cytosine Arabinoside and Uracil Arabinoside by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytosine arabinoside (Ara-C), also known as cytarabine (B982), is a cornerstone of chemotherapy for various hematological malignancies, particularly acute myeloid leukemia (AML). Its efficacy is dependent on its intracellular conversion to the active triphosphate metabolite, Ara-CTP, which inhibits DNA synthesis. A major pathway of Ara-C inactivation is its deamination by cytidine (B196190) deaminase to the inactive metabolite uracil (B121893) arabinoside (Ara-U).[1][2][3] Monitoring the plasma concentrations of both Ara-C and Ara-U is crucial for pharmacokinetic studies, therapeutic drug monitoring, and optimizing treatment protocols to enhance efficacy and minimize toxicity.[2][4]
This document provides detailed application notes and protocols for the quantification of cytosine arabinoside and uracil arabinoside in biological matrices using high-performance liquid chromatography (HPLC) coupled with various detection methods.
Metabolic Pathway of Cytosine Arabinoside
Cytosine arabinoside is a prodrug that requires intracellular activation to exert its cytotoxic effects.[5] Upon entering the cell via nucleoside transporters, Ara-C is phosphorylated to its active triphosphate form, Ara-CTP.[5][6] Conversely, it can be inactivated by deamination to Ara-U.[1][2]
Caption: Intracellular metabolism of Cytosine Arabinoside (Ara-C).
Experimental Protocols
Several HPLC-based methods have been developed for the simultaneous determination of Ara-C and Ara-U. The choice of method depends on the required sensitivity, available instrumentation, and the nature of the biological matrix.
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for routine therapeutic drug monitoring where high sensitivity is not the primary requirement.
Sample Preparation (Plasma)
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Isocratic mixture of 0.05 M phosphate (B84403) buffer (pH 7.0)[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[7] |
| Detection | UV at 252 nm[7] or 280 nm[4][9] |
| Injection Volume | 20 µL |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with UV Detection
HILIC is an alternative for separating highly polar compounds like Ara-C and Ara-U.[10]
Sample Preparation (Plasma)
Follow the same protein precipitation protocol as in Method 1.
Chromatographic Conditions
| Parameter | Condition |
| Column | HILIC (e.g., Cosmosil HILIC)[11] |
| Mobile Phase | Acetonitrile and ammonium (B1175870) acetate (B1210297) buffer gradient |
| Flow Rate | 0.5 mL/min[10] |
| Column Temperature | Ambient |
| Detection | UV at 275 nm[12] |
| Injection Volume | 10 µL[10] |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and specific method, ideal for pharmacokinetic studies requiring low detection limits.[2]
Sample Preparation (Plasma)
-
To 50 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., deuterated Ara-C).[5]
-
Vortex and centrifuge as described in Method 1.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)[13] |
| Mobile Phase | Gradient of methanol (B129727) and 0.1% formic acid in water[13] |
| Flow Rate | 0.3 mL/min[7][13] |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Detection | Multiple Reaction Monitoring (MRM) |
Experimental Workflow
The general workflow for the analysis of Ara-C and Ara-U in biological samples is depicted below.
Caption: Workflow for Ara-C and Ara-U quantification.
Quantitative Data Summary
The following tables summarize the quantitative parameters from various published HPLC methods for the determination of cytosine arabinoside and this compound.
Table 1: Linearity and Detection Limits
| Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC-UV | Ara-C | 325 ng/mL - 10 µg/mL | 20 ng/mL | - | [7] |
| RP-HPLC-UV | Ara-U | - | - | - | |
| HILIC-UV | Ara-C | 20 - 2500 ng/mL | - | - | [10] |
| HILIC-UV | Ara-U | - | - | - | |
| LC-MS/MS | Ara-C | 1 - 500 ng/mL | - | 1 ng/mL | [2] |
| LC-MS/MS | Ara-U | 250 - 7500 ng/mL | - | 250 ng/mL | [2] |
| RP-HPLC-UV | Ara-C & Ara-U | - | 50 ng/mL | - | [8] |
| MECC | Ara-C & Ara-U | 6.25 - 200 µg/mL | - | 3 - 6 µg/mL | [10] |
Table 2: Chromatographic Parameters
| Method | Column Type | Mobile Phase | Retention Time (Ara-C) | Retention Time (Ara-U) | Reference |
| RP-HPLC-UV | C18 | Acetonitrile:Ammonium hydrogen phosphate (45:55) | 2.32 min | - | [7][14] |
| HILIC-UV | Cosmosil HILIC | Acetonitrile, ammonium acetate, formic acid | 0.97 min | - | [10] |
| RP-HPLC-UV | C18 | 0.5 M Ammonium acetate (pH 6.5) | Not specified | Not specified | [4][9] |
| RP-HPLC-UV | C18 | 0.05 M Phosphate buffer (pH 7.0) | Not specified | Not specified | [8] |
Conclusion
The choice of an appropriate high-performance liquid-chromatographic method for the quantification of cytosine arabinoside and this compound is dependent on the specific requirements of the study. For routine clinical monitoring, reversed-phase HPLC with UV detection offers a robust and cost-effective solution. For research and pharmacokinetic studies demanding higher sensitivity and specificity, LC-MS/MS is the method of choice. The detailed protocols and compiled quantitative data in these application notes serve as a valuable resource for researchers and clinicians in the field of oncology and pharmacology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Simultaneous determination of cytosine arabinoside and its metabolite this compound in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofins.com [eurofins.com]
- 4. Liquid-chromatographic monitoring of cytosine arabinoside and its metabolite, this compound, in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. HPLC method development and validation for simultaneous detection of Arabinoside-C and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of cytarabine and this compound in human plasma and cerebrospinal fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of cytosine arabinoside and its metabolite, this compound, in human plasma using hydrophilic interaction liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two chromatographic methods for determination of cytarabine and dexamethazone; two co-administered drugs for the treatment of leukemia: green analytical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Uracil Arabinoside in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil (B121893) Arabinoside (Ara-U), a metabolite of the potent chemotherapeutic agent Cytosine Arabinoside (Ara-C), has emerged as a significant modulator of Ara-C's efficacy in leukemia treatment. While Ara-U itself does not possess significant cytotoxic activity, its role in enhancing the anti-leukemic effects of Ara-C has been a subject of considerable research. These application notes provide a comprehensive overview of the mechanism of action of Ara-U, detailed protocols for its use in in vitro leukemia research, and a summary of key quantitative data.
Mechanism of Action: Potentiation of Cytosine Arabinoside Activity
The primary mechanism by which Uracil Arabinoside enhances the cytotoxicity of Cytosine Arabinoside is through the modulation of the cell cycle and enzymatic activity. Pretreatment of leukemia cells with Ara-U induces a temporary arrest in the S-phase of the cell cycle.[1] This S-phase delay leads to a significant increase in the intracellular activity of deoxycytidine kinase (dCK), a critical enzyme responsible for the phosphorylation of Ara-C to its active triphosphate form, Ara-CTP.[1]
The elevation in dCK activity, reported to be as high as 3.6-fold, results in a more efficient conversion of Ara-C to Ara-CTP.[1] Consequently, higher intracellular concentrations of the active drug lead to increased incorporation of Ara-CTP into DNA, ultimately amplifying the cytotoxic effect of Ara-C and leading to enhanced apoptosis in leukemia cells.[1][2] This synergistic interaction forms the basis for investigating Ara-U as a potential adjunctive agent in Ara-C-based chemotherapy regimens for leukemia.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of this compound in combination with Cytosine Arabinoside on leukemia cells.
Table 1: Effect of this compound Pretreatment on Deoxycytidine Kinase (dCK) Activity
| Cell Line | Ara-U Pretreatment Concentration | Duration of Pretreatment | Fold Increase in dCK Activity | Reference |
| L5178Y Murine Leukemia | 100 µM | 24 hours | 3.6 | [1] |
Table 2: IC50 Values for Cytosine Arabinoside (Ara-C) in Various Leukemia Cell Lines
| Cell Line | IC50 of Ara-C (nM) | Reference |
| CCRF-CEM | 6.30 | [3] |
| CCRF-HSB-2 | 10.4 | [3] |
| MOLT-4 | 10.0 | [3] |
| HL-60 (Ara-C resistant) | 400 | [3] |
| HL-60 | 14.24 µM | [4] |
| KG-1 | 18.21 µM | [4] |
| THP-1 | 23.2 µM | [4] |
Experimental Protocols
This section provides detailed protocols for key experiments to investigate the synergistic effects of this compound and Cytosine Arabinoside in leukemia cell lines.
Protocol 1: Leukemia Cell Culture and Drug Treatment
-
Cell Culture:
-
Culture leukemia cell lines (e.g., HL-60, K562, CCRF-CEM) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before initiating experiments.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound (Ara-U) and Cytosine Arabinoside (Ara-C) in sterile distilled water or an appropriate solvent.
-
Sterilize the stock solutions by passing them through a 0.22 µm filter.
-
Prepare working solutions by diluting the stock solutions in a complete culture medium to the desired final concentrations.
-
-
Drug Treatment for Synergy Studies:
-
Seed leukemia cells at a density of 1 x 10^5 cells/mL in culture plates.
-
Pretreatment: Add Ara-U at the desired concentration (e.g., 10-100 µM) to the cells and incubate for a specified period (e.g., 24 hours).
-
Co-treatment: After the pretreatment period, add Ara-C at various concentrations to the Ara-U-containing medium.
-
Include control groups: untreated cells, cells treated with Ara-U alone, and cells treated with Ara-C alone.
-
Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Following the drug treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Harvest the treated and control cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
-
Harvest the treated and control cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[5][6][7][8]
-
Incubate in the dark for 15 minutes at room temperature.[5][6][8]
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 5: Deoxycytidine Kinase (dCK) Activity Assay
This protocol is adapted from a luminescence-based assay.[9]
-
Prepare cell lysates from treated and control cells.
-
Purify dCK from the lysates using anion-exchange beads.[9]
-
Set up the kinase reaction in a 96-well plate containing the purified dCK, a dCK substrate (e.g., deoxycytidine), and ATP in a reaction buffer.[9]
-
Incubate at 25°C for various time points (e.g., 0-15 minutes).[9]
-
At each time point, add a kinase-glo reagent to stop the reaction and measure the remaining ATP via a luciferase-based chemiluminescence reaction.[9]
-
The decrease in luminescence is proportional to the dCK activity.
Protocol 6: Western Blot Analysis
-
Prepare protein lysates from treated and control cells.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, Bax, Bcl-2, p-Akt, total Akt).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein expression to a loading control such as β-actin or GAPDH.
Visualizations
Caption: Mechanism of this compound (Ara-U) potentiation of Cytosine Arabinoside (Ara-C) cytotoxicity in leukemia cells.
References
- 1. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cytosine arabinoside on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. kumc.edu [kumc.edu]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cytostatic Effect of Uracil Arabinoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uracil Arabinoside (Ara-U) is a pyrimidine (B1678525) nucleoside analog that exhibits cytostatic effects on cancer cells. Its mechanism of action is primarily attributed to the inhibition of DNA synthesis, leading to cell cycle arrest, particularly in the S-phase. These application notes provide detailed protocols for evaluating the cytostatic properties of this compound in cancer cell lines.
Mechanism of Action
This compound, similar to its more potent counterpart Cytosine Arabinoside (Ara-C), exerts its cytostatic effect by interfering with nucleic acid synthesis. After cellular uptake, Ara-U is converted to its triphosphate form, Ara-UTP. Ara-UTP then acts as a competitive inhibitor of DNA polymerase, leading to the cessation of DNA elongation and subsequent cell cycle arrest. This arrest in the S-phase prevents cell division, thereby inhibiting tumor growth. While the primary effect is cytostatic (inhibiting proliferation), at higher concentrations or with prolonged exposure, this can lead to apoptosis (cytotoxicity).
Data Presentation
Due to the limited availability of specific IC50 values for this compound across a wide range of cancer cell lines in publicly available literature, the following table presents hypothetical, yet representative, quantitative data. These values are intended to serve as a guide for experimental design and data interpretation.
Table 1: Representative Cytostatic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) - Hypothetical | Effect on Cell Cycle |
| HeLa | Cervical Cancer | 72 | 85 | S-phase arrest |
| MCF-7 | Breast Cancer | 72 | 120 | S-phase arrest |
| A549 | Lung Cancer | 72 | 150 | S-phase arrest |
| Jurkat | T-cell Leukemia | 48 | 60 | S-phase arrest |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the concentration of this compound that inhibits 50% of cell growth (IC50) using a colorimetric MTT assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common starting range is 1 µM to 500 µM.
-
Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells in triplicate.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate (B86180) in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of harvest.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., IC50, 2x IC50) and a vehicle control.
-
Incubate for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A (final concentration 100 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on DNA content (PI fluorescence).
-
Visualizations
Signaling Pathway of this compound's Cytostatic Effect
Application of Uracil Arabinoside in Pharmacokinetics-Pharmacogenetics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Uracil (B121893) Arabinoside (Ara-U) in pharmacokinetic and pharmacogenetic studies, primarily in the context of its parent drug, Cytarabine (B982) (Ara-C). Ara-U, the inactive metabolite of the potent chemotherapeutic agent Ara-C, plays a crucial role in modulating the efficacy and toxicity of Ara-C therapy. Understanding the interplay between Ara-C and Ara-U is paramount for optimizing treatment strategies for various hematological malignancies.
Uracil Arabinoside is a nucleoside analog featuring a uracil base linked to an arabinose sugar.[1] Its primary significance in pharmacology lies in its role as the main and inactive metabolite of Cytarabine (Ara-C), a cornerstone drug in the treatment of acute myeloid leukemia (AML) and other leukemias.[2][3] The conversion of Ara-C to Ara-U is catalyzed by the enzyme cytidine (B196190) deaminase (CDA), which is subject to genetic polymorphisms that can significantly impact drug metabolism and patient outcomes.[4][5]
The concentration of Ara-U in plasma can influence the pharmacokinetics of Ara-C. High levels of Ara-U can inhibit CDA, leading to a decrease in the clearance of Ara-C and a prolongation of its plasma half-life.[6] This interaction can enhance the therapeutic efficacy of Ara-C but also potentially increase its toxicity. Therefore, monitoring both Ara-C and Ara-U levels is critical for therapeutic drug management.
Pharmacogenetic studies have identified several single nucleotide polymorphisms (SNPs) in the CDA gene that result in varying enzyme activity.[1] Individuals with low-activity CDA variants may experience higher plasma concentrations of Ara-C and increased risk of toxicity, while those with high-activity variants might have a reduced therapeutic response due to rapid drug inactivation.[7] Consequently, genotyping of CDA is emerging as a valuable tool for personalizing Ara-C therapy.
Data Presentation
Table 1: Pharmacokinetic Parameters of Cytarabine (Ara-C) and this compound (Ara-U)
| Parameter | Cytarabine (Ara-C) | This compound (Ara-U) | Reference |
| Plasma Half-life | ~10 minutes (initial phase), 1-3 hours (terminal phase) | ~3.75 hours | [4][5][8] |
| Peak Plasma Concentration (High-Dose Ara-C) | 10.8 µg/mL | 104 µg/mL | [9] |
| CSF Peak Concentration (High-Dose Ara-C) | 1.5 µg/mL | 11.2 µg/mL | [9] |
| Renal Excretion (Unchanged) | 4-6% | 63-73% (as Ara-U) | [9] |
| Clearance | More rapid from plasma than CSF | Slower clearance than Ara-C | [9] |
Table 2: Impact of Cytidine Deaminase (CDA) Genotype on Ara-C Pharmacokinetics
| CDA Phenotype | Effect on Ara-C Metabolism | Clinical Implications | Reference |
| Poor Metabolizer | Decreased conversion of Ara-C to Ara-U | Higher Ara-C plasma levels, increased risk of toxicity | [7] |
| Normal Metabolizer | Normal rate of Ara-C to Ara-U conversion | Standard therapeutic response and toxicity profile | [5] |
| Extensive/Ultra-rapid Metabolizer | Increased conversion of Ara-C to Ara-U | Lower Ara-C plasma levels, potential for reduced efficacy | [10][11] |
Experimental Protocols
Protocol 1: Simultaneous Quantification of Ara-C and Ara-U in Human Plasma by LC-MS/MS
This protocol outlines a method for the simultaneous determination of Ara-C and its metabolite Ara-U in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation: a. To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of Ara-C or another suitable compound). b. Precipitate proteins by adding 300 µL of acetonitrile (B52724). c. Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas. e. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions: a. LC System: A high-performance liquid chromatography system. b. Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). c. Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). d. Flow Rate: 0.4 mL/min. e. Mass Spectrometer: A triple quadrupole mass spectrometer. f. Ionization Mode: Positive electrospray ionization (ESI+). g. MRM Transitions: Monitor specific precursor-to-product ion transitions for Ara-C, Ara-U, and the internal standard.
3. Data Analysis: a. Construct calibration curves by plotting the peak area ratios of the analytes to the internal standard against the concentration. b. Determine the concentrations of Ara-C and Ara-U in the plasma samples from the calibration curves.
Protocol 2: Cytidine Deaminase (CDA) Activity Assay
This protocol describes a method to measure the enzymatic activity of CDA in biological samples.
1. Sample Preparation: a. Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., Tris-HCl). b. Determine the total protein concentration of the prepared samples using a standard method (e.g., Bradford assay).
2. Enzyme Reaction: a. In a microplate well, add the sample containing CDA. b. Initiate the reaction by adding the substrate, Cytarabine (Ara-C). c. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). d. Stop the reaction by adding a quenching solution (e.g., a strong acid).
3. Quantification of Ara-U: a. The amount of Ara-U produced is proportional to the CDA activity. b. Quantify the concentration of Ara-U using a suitable method, such as LC-MS/MS as described in Protocol 1, or a colorimetric/fluorometric assay.
4. Calculation of CDA Activity: a. Express CDA activity as the amount of Ara-U produced per unit of time per milligram of protein (e.g., nmol/min/mg protein).
Mandatory Visualization
Caption: Metabolic pathway of Cytarabine (Ara-C) and the influence of pharmacogenetics.
Caption: Workflow for pharmacokinetic-pharmacogenetic analysis of Ara-C and Ara-U.
References
- 1. mdpi.com [mdpi.com]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Simultaneous determination of cytosine arabinoside and its metabolite this compound in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro cytidine deaminase assay to monitor APOBEC activity on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. m.youtube.com [m.youtube.com]
- 9. assaygenie.com [assaygenie.com]
- 10. scispace.com [scispace.com]
- 11. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Cytosine Arabinoside Cytotoxicity with Uracil Arabinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosine arabinoside (Ara-C), a cornerstone in the treatment of hematological malignancies, functions as a pyrimidine (B1678525) analog that, upon intracellular activation to its triphosphate form (Ara-CTP), inhibits DNA synthesis and induces apoptosis in rapidly dividing cancer cells.[1] However, the efficacy of Ara-C can be limited by cellular resistance mechanisms and enzymatic degradation. Uracil (B121893) arabinoside (Ara-U), a metabolite of Ara-C, has been shown to potentiate the cytotoxic effects of Ara-C. This document provides detailed application notes and experimental protocols for researchers investigating the synergistic interaction between Ara-U and Ara-C.
The primary mechanism by which Ara-U enhances Ara-C cytotoxicity is through its cytostatic effect, leading to a delay in cell cycle progression through the S-phase.[2][3] This delay results in an increased specific activity of S-phase-dependent enzymes, most notably deoxycytidine kinase (dCK), the rate-limiting enzyme responsible for the initial phosphorylation and activation of Ara-C.[2][3] Pretreatment with Ara-U can lead to a significant increase in dCK activity, thereby enhancing the conversion of Ara-C to its active form, Ara-CTP, and increasing its incorporation into DNA.[2][3][4]
Data Presentation
Table 1: Effect of Uracil Arabinoside (Ara-U) Pretreatment on Deoxycytidine Kinase (dCK) Activity
| Cell Line | Ara-U Concentration (µM) | Pretreatment Time (hours) | Fold Increase in dCK Activity (vs. Control) | Reference |
| L5178Y Murine Leukemia | 1000 | 48 | 3.6 | [3] |
| L1210 Murine Leukemia | 1000 | 48 | up to 1.72 (172%) | [4] |
Table 2: Enhancement of Cytosine Arabinoside (Ara-C) Cytotoxicity by this compound (Ara-U) Pretreatment
| Cell Line | Ara-U Concentration (µM) | Pretreatment Time (hours) | Ara-C Concentration (µM) | Fold Enhancement of Cytotoxicity | Reference |
| L1210 Murine Leukemia | 200 | 48 | 10-100 | 4-10 | [4] |
| L1210 Murine Leukemia | 400 | 48 | 10-100 | 4-10 | [4] |
Table 3: Effect of this compound (Ara-U) Pretreatment on Ara-C Incorporation into DNA
| Cell Line | Ara-U Concentration (mM) | Pretreatment Time | Ara-C Concentration (µM) | Ara-C Incorporated into DNA (pmol/mg protein) | Reference |
| L1210 Murine Leukemia (Control) | 0 | - | 1 | 2.1 | [4] |
| L1210 Murine Leukemia (Ara-U Pretreated) | 1 | 48 hours | 1 | 4.5 | [4] |
Signaling Pathways and Experimental Workflows
References
- 1. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of deoxycytidine kinase in an in vitro model for AraC- and DAC-resistance: substrate-enzyme interactions with deoxycytidine, 1-beta-D-arabinofuranosylcytosine and 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxypyrimidine-induced inhibition of the cytokinetic effects of 1-beta-D-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Uracil Arabinoside in Murine Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil (B121893) Arabinoside (Ara-U), a metabolite of the widely used chemotherapeutic agent Cytosine Arabinoside (Ara-C), has garnered research interest for its potential to modulate the efficacy of its parent compound in the treatment of leukemia. While not typically employed as a standalone cytotoxic agent, experimental studies in murine leukemia models have demonstrated that Ara-U can significantly enhance the anti-leukemic activity of Ara-C. These application notes provide a comprehensive overview of the experimental use of Ara-U in this context, including its mechanism of action, protocols for in vitro and in vivo studies, and a summary of relevant quantitative data. The information presented is intended to guide researchers in designing and executing experiments to investigate the synergistic effects of Uracil Arabinoside with Cytosine Arabinoside in preclinical leukemia research.
Mechanism of Action: Potentiation of Cytosine Arabinoside Activity
The primary mechanism by which this compound enhances the cytotoxicity of Cytosine Arabinoside in murine leukemia cells is through its effect on the cell cycle and enzymatic activity. Pretreatment of leukemia cells with Ara-U induces a temporary delay in the S-phase of the cell cycle.[1][2] This cell cycle arrest leads to a significant increase in the specific activity of S-phase-dependent enzymes, most notably deoxycytidine kinase (dCK).[1][2]
Deoxycytidine kinase is the rate-limiting enzyme responsible for the phosphorylation of Ara-C to its active triphosphate form, Ara-CTP.[3][4] By increasing dCK activity, Ara-U pretreatment leads to enhanced anabolism of Ara-C to Ara-CTP, resulting in greater incorporation of the active metabolite into DNA and ultimately, synergistic cytotoxicity.[1][2] Studies in the L5178Y murine leukemia cell line have shown that pretreatment with Ara-U can increase dCK activity by as much as 3.6-fold.[1][2]
This potentiation effect is significant as the deamination of Ara-C to the less active Ara-U is a primary mode of inactivation in vivo.[5][6] The systemic metabolism of high-dose Ara-C can lead to sustained levels of Ara-U, which may in turn enhance the efficacy of subsequent Ara-C doses, a phenomenon described as pharmacologic self-potentiation.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of Cytosine Arabinoside (Ara-C) in Murine Leukemia Cell Lines
| Cell Line | Drug | IC50 | Reference |
| L1210 | Cytosine Arabinoside | Not specified in retrieved results | [7] |
| P388 | Cytosine Arabinoside | Not specified in retrieved results | [8][9] |
| L5178Y | Cytosine Arabinoside | Not specified in retrieved results | [1][2][10] |
Note: Specific IC50 values for Ara-U as a monotherapy are not well-documented in the reviewed literature, as its primary experimental use is as a potentiator of Ara-C.
Table 2: In Vivo Efficacy of Cytosine Arabinoside (Ara-C) in Murine Leukemia Models
| Mouse Model | Leukemia Cell Line | Treatment | Key Efficacy Data | Reference |
| CD2F1 | P388/0 or L1210/0 | 4'-thio-ara-C (analogue) | Not specified for Ara-C | [8] |
| Not Specified | L1210 | Ara-C prodrugs in liposomes | 2-8 fold superior antitumor activity | [11] |
| DBA/2 | P388D1 | Ara-C and 5-FdUrd (i.p.) | Significantly prolonged survival | [12] |
| Mll-Enl translocator mouse | Myeloid-lineage leukemia | Cytosine Arabinoside | Reduction of myeloid population, recovery of lymphoid population | [13][14] |
| Syngeneic transplantation | BXH-2 myeloid leukemic cells | Ara-C | Leukemic cell load correlated with survival | [15] |
| AML xenograft | Luc-HL-60 | Ara-C (8 mg/kg) | Reduction in leukemia burden | [16] |
Note: The table reflects the efficacy of Ara-C in various murine models. The addition of Ara-U is expected to enhance these outcomes based on its mechanism of action.
Experimental Protocols
In Vitro Cytotoxicity Assay: Ara-U Pretreatment Followed by Ara-C
Objective: To determine the effect of this compound pretreatment on the cytotoxicity of Cytosine Arabinoside in murine leukemia cell lines (e.g., L1210, P388, L5178Y).
Materials:
-
Murine leukemia cell line (e.g., L1210, P388, L5178Y)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (Ara-U)
-
Cytosine Arabinoside (Ara-C)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed murine leukemia cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Ara-U Pretreatment: Prepare a stock solution of Ara-U in a suitable solvent (e.g., sterile water or DMSO) and dilute to various concentrations in complete medium. Add the Ara-U solutions to the designated wells. Include a vehicle control. Incubate for a predetermined pretreatment time (e.g., 24 hours).
-
Ara-C Treatment: Prepare a serial dilution of Ara-C in complete medium. After the Ara-U pretreatment period, add the Ara-C dilutions to the wells, including those pretreated with Ara-U and the vehicle control.
-
Incubation: Incubate the plates for an additional 48-72 hours at 37°C, 5% CO2.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for Ara-C in the presence and absence of Ara-U pretreatment.
In Vivo Murine Leukemia Model: Evaluation of Ara-U and Ara-C Combination Therapy
Objective: To assess the in vivo efficacy of this compound in combination with Cytosine Arabinoside in a murine leukemia model.
Materials:
-
Syngeneic mouse strain compatible with the chosen leukemia cell line (e.g., DBA/2 for L1210 or P388)
-
Murine leukemia cells (e.g., 1 x 10^5 L1210 cells)
-
This compound (Ara-U)
-
Cytosine Arabinoside (Ara-C)
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for injection (e.g., intraperitoneal)
Procedure:
-
Leukemia Cell Implantation: Inoculate mice with a lethal dose of murine leukemia cells via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Animal Grouping: Randomize the mice into the following treatment groups (n=6-10 mice per group):
-
Vehicle Control
-
Ara-U alone
-
Ara-C alone
-
Ara-U + Ara-C combination
-
-
Drug Preparation and Administration:
-
Prepare sterile solutions of Ara-U and Ara-C in the vehicle.
-
For the combination group, administer Ara-U at a specified time (e.g., 1 or 24 hours) before the administration of Ara-C.[5]
-
Administer the drugs according to a predetermined schedule (e.g., daily for 5 days) via the chosen route (e.g., i.p.).
-
-
Monitoring: Monitor the mice daily for signs of toxicity (e.g., weight loss, lethargy) and survival.
-
Endpoint: The primary endpoint is typically mean survival time (MST) or percent increase in lifespan (%ILS).
-
Data Analysis: Compare the survival curves of the different treatment groups using Kaplan-Meier analysis and log-rank tests.
Visualization of Concepts
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound and Cytosine Arabinoside combination therapy in a murine leukemia model.
References
- 1. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia. [jci.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Defective expression of deoxycytidine kinase in cytarabine-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of combination chemotherapy of cytosine arabinoside (ara-C) and this compound (ara-U) or tetrahydrouridine (THU) against murine leukemia L1210/0 in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of cytarabine (ARA-C) therapy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential cytotoxicity of cytosine arabinoside toward murine leukemia L1210 cells and murine bone marrow progenitor cells inhibited in nucleoside transport by cimicifugoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of in vivo cross-resistance with 4’-thio-ara-C against drug-resistant murine P388 and L1210 leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of murine L1210 lymphoid leukemia and melanoma B16 with lipophilic cytosine arabinoside prodrugs incorporated into unilamellar liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combination effects of Ara-C and 5-fluorodeoxyuridine against leukemia cells in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical modeling of cytosine arabinoside response in Mll-Enl translocator mouse leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular intrinsic mechanism affecting the outcome of AML treated with Ara-C in a syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preparation of Uracil Arabinoside Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uracil (B121893) arabinoside (Ara-U), a pyrimidine (B1678525) nucleoside analogue, and its derivatives are a class of compounds with significant therapeutic potential, particularly in antiviral and anticancer applications.[1] These compounds mimic natural nucleosides and can interfere with nucleic acid synthesis and other vital cellular processes.[2] This document provides detailed application notes and protocols for the synthesis and evaluation of uracil arabinoside derivatives, summarizing key quantitative data and outlining relevant signaling pathways.
I. Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through various chemical and enzymatic methods. A common approach involves the N-glycosylation of a silylated uracil derivative with a protected arabinofuranosyl halide.[3] Chemoenzymatic methods, utilizing enzymes like nucleoside phosphorylases, offer an alternative route with high stereoselectivity.[4]
A. Chemical Synthesis Protocol: N-Glycosylation
This protocol describes a general method for the synthesis of 1-β-D-arabinofuranosyluracil (Ara-U).
Materials:
-
Uracil
-
Ammonium (B1175870) sulfate
-
1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-arabinofuranose
-
Tin(IV) chloride (SnCl₄)
-
Methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) in Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Silylation of Uracil:
-
In a round-bottom flask, suspend uracil in hexamethyldisilazane (HMDS).
-
Add a catalytic amount of ammonium sulfate.
-
Reflux the mixture until the solution becomes clear, indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.
-
Remove excess HMDS under reduced pressure.
-
-
Glycosylation:
-
Dissolve the silylated uracil and 1-O-acetyl-2,3,5-tri-O-benzoyl-α-D-arabinofuranose in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of tin(IV) chloride (SnCl₄) in DCM dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Deprotection:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude protected nucleoside.
-
Dissolve the crude product in methanol (MeOH).
-
Add a catalytic amount of sodium methoxide (NaOMe) in methanol to effect debenzoylation.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC).
-
-
Purification:
-
Neutralize the reaction mixture with an acidic resin.
-
Filter the resin and concentrate the filtrate.
-
Purify the crude this compound by silica gel column chromatography to yield the final product.
-
B. Enzymatic Synthesis
Multi-enzymatic cascade reactions can be employed for the synthesis of this compound from simple precursors like sucrose (B13894) and uracil.[4] This method offers high efficiency and stereoselectivity.
II. Quantitative Data on Biological Activity
The biological activity of this compound derivatives has been evaluated in various studies. The following tables summarize key quantitative data.
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| Cytarabine (B982) (Ara-C) | OSRC (Renal Cancer) | IC₅₀ (48h) | 50 µmol/L | [5] |
| 2'-butylsulfanylmethyl-3',5'-O-silylen-uridine | SCC (Squamous Cell Carcinoma) | IC₅₀ | Low µM | [6] |
| 2'-acetylthiomethyl-3',5'-O-silylen-uridine | SCC (Squamous Cell Carcinoma) | IC₅₀ | Low µM | [6] |
| 5-((4'-iso-Propylphenyl)amino)uracil | Various RNA viruses | Antiviral Activity | Varies | [7] |
| 5-((4'-Hexyloxyphenyl)amino)uracil | Various RNA viruses | Antiviral Activity | Varies | [7] |
III. Signaling Pathways and Mechanism of Action
This compound and its derivatives exert their biological effects through various mechanisms, primarily by interfering with DNA synthesis and cell cycle progression. A notable application is its synergistic effect with cytarabine (Ara-C), a widely used chemotherapeutic agent.
A. Synergistic Action with Cytarabine (Ara-C)
Pretreatment of cancer cells with this compound (Ara-U) enhances the cytotoxicity of cytarabine (Ara-C).[8][9] Ara-U causes a delay in cell progression through the S-phase of the cell cycle.[8] This leads to an increase in the activity of S-phase-specific enzymes like deoxycytidine kinase, which is responsible for the activation of Ara-C.[8]
B. Cell Cycle Arrest
Cytarabine (Ara-C), a related arabinoside, induces G1/S phase cell cycle arrest.[5][10] This is achieved by upregulating the INK4 family of genes, which in turn inhibit the formation of the CDK4/cyclin D1 complex, a key driver of the G1 to S phase transition.[5][10]
IV. Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Conclusion
The synthesis and development of this compound derivatives represent a promising avenue for the discovery of new therapeutic agents. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel compounds with enhanced biological activity and selectivity. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the successful clinical translation of these compounds.
References
- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytarabine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of Arabinoside from Sucrose and Nucleobase via a Novel Multi-Enzymatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity [mdpi.com]
- 8. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Uracil Arabinoside (Ara-U) Stability in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Uracil (B121893) Arabinoside (Ara-U) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Uracil Arabinoside instability in aqueous solutions?
A1: The stability of this compound (Ara-U) in aqueous solutions is intrinsically linked to the stability of its parent compound, Cytarabine (B982) (ara-C). The primary pathway of ara-C degradation is hydrolytic deamination, which results in the formation of the inactive metabolite, Ara-U.[1] This reaction is influenced by several factors, including pH and temperature.
Q2: How does pH affect the stability of this compound solutions?
A2: The rate of hydrolytic deamination of ara-C to Ara-U is pH-dependent. Alkaline conditions (pH > 7) significantly accelerate the degradation, being approximately 10 times faster than in acidic conditions.[1] While acidic conditions (pH < 4) also lead to slow hydrolysis, physiological pH (7.4) results in moderate hydrolysis.[1] Therefore, to minimize the formation of Ara-U from any residual ara-C, and to maintain the stability of the solution, it is crucial to control the pH.
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: As with most chemical reactions, the degradation of ara-C to Ara-U is accelerated at higher temperatures.[1] For optimal stability and to minimize the formation of Ara-U, solutions should be stored at refrigerated (2-8°C) or frozen temperatures.[1][2]
Q4: Does the concentration of the solution affect its stability?
A4: Yes, the concentration of the parent compound, cytarabine, can impact the rate of degradation to Ara-U. At room temperature (25°C), higher concentrations of cytarabine in 0.9% NaCl have been shown to have shorter chemical stability. For instance, a 1 mg/mL solution is stable for 14 days, while a 10 mg/mL solution is only stable for 5 days.[2]
Q5: Can light exposure affect the stability of this compound?
A5: While the primary drivers of degradation are pH and temperature, protection from light is also recommended as a general good practice for storing pharmaceutical solutions to prevent any potential photolytic degradation.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high levels of Ara-U in the solution. | The solution was stored at an inappropriate pH (alkaline or strongly acidic). | Buffer the solution to a slightly acidic to neutral pH (around 6.0-7.0) for better stability. |
| The solution was stored at room temperature or higher for an extended period. | Store solutions at refrigerated (2-8°C) or frozen temperatures. Minimize time at room temperature.[1][2] | |
| The initial concentration of the parent drug (e.g., Cytarabine) was high, leading to faster degradation. | If possible, use lower concentrations for working solutions or prepare fresh solutions more frequently.[2] | |
| Precipitation observed in the solution upon storage. | The solubility of Ara-U or the parent compound might be exceeded at lower temperatures. | Visually inspect the solution for any precipitation or color change before use. If precipitation is observed, the solution should not be used.[2] |
| Inconsistent experimental results. | Degradation of the compound in solution leading to lower effective concentration. | Regularly check the purity and concentration of your solution using a stability-indicating method like HPLC. Prepare fresh solutions for critical experiments. |
Quantitative Data Summary
The stability of Cytarabine solutions, leading to the formation of this compound, has been studied under various conditions.
Table 1: Stability of Cytarabine in 0.9% NaCl Solution [1][2]
| Concentration | Storage Temperature | Chemical Stability |
| 1 mg/mL | 2-8°C | 28 days |
| 5 mg/mL | 2-8°C | 28 days |
| 10 mg/mL | 2-8°C | 28 days |
| 1 mg/mL | 25°C | 14 days |
| 5 mg/mL | 25°C | 8 days |
| 10 mg/mL | 25°C | 5 days |
Table 2: Effect of pH on Cytarabine Degradation to this compound [1]
| pH Condition | Degradation Rate | Primary Degradation Product |
| < 4 (Acidic) | Slow hydrolysis | This compound (Ara-U) |
| 7.4 (Physiological) | Moderate hydrolysis | This compound (Ara-U) |
| > 7 (Alkaline) | Rapid hydrolysis | This compound (Ara-U) |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is commonly used to assess the stability of Cytarabine and quantify the formation of its main degradation product, this compound.[1][3]
Objective: To separate and quantify Cytarabine and this compound in a solution to determine the stability of the sample over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: Phosphate (B84403) buffer (0.05 M, pH 7.0)[4]
-
Cytarabine and this compound reference standards
-
Sample solutions for analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Mobile Phase: Prepare a 0.05 M phosphate buffer and adjust the pH to 7.0. Filter and degas the mobile phase before use.
-
Preparation of Standard Solutions: Prepare stock solutions of Cytarabine and this compound of known concentrations in the mobile phase. Prepare a series of calibration standards by diluting the stock solutions.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions at specified time points (e.g., 0, 24, 48 hours) during the stability study.
-
-
Data Analysis:
-
Identify the peaks for Cytarabine and this compound based on their retention times compared to the standards.
-
Quantify the concentration of each compound in the samples using the calibration curve.
-
Calculate the percentage of remaining Cytarabine and the percentage of formed this compound at each time point to assess stability.
-
Visualizations
Caption: Primary degradation pathway of Cytarabine to this compound.
Caption: General workflow for assessing this compound stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. Determination of cytarabine and this compound in human plasma and cerebrospinal fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving the solubility of Uracil Arabinoside for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Uracil Arabinoside (Ara-U) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound (also known as Ara-U, Spongouridine, or Arauridine) is a pyrimidine (B1678525) nucleoside. It is a metabolite of the antiviral drug Vidarabine (Ara-A) and the anticancer drug Cytarabine (Ara-C).[1] this compound appears as a white crystalline powder.[2]
Key Physicochemical Properties:
Q2: What is the general solubility of this compound?
This compound is generally considered to be highly soluble in water and has moderate solubility in other polar organic solvents like alcohols.[2] Its solubility is attributed to the presence of multiple hydroxyl groups which increase its polarity and ability to form hydrogen bonds with polar solvents.[2] Its solubility is low in non-polar solvents.[2]
Q3: Where is this compound used in research?
This compound is often studied in the context of antiviral and anticancer research. It is a key metabolite of cytarabine, a chemotherapy agent, and its formation can be a mechanism of drug resistance.[3] It has also been investigated for its own potential antiviral properties.
Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | Water | 50 mg/mL | Solution should be clear and colorless.[4] |
| 1 M NaOH | 50 mg/mL | Solution may be clear to slightly hazy and colorless to faintly yellow.[4] | |
| 0.5 M HCl | 20 mg/mL | Solution should be clear and colorless.[4] | |
| Uracil (for reference) | Ethanol (B145695) | ~0.8 mg/mL | This data is for the related compound Uracil, not this compound.[5] |
| Uracil (for reference) | DMSO | ~50 mg/mL | This data is for the related compound Uracil, not this compound.[5] |
| Uracil (for reference) | PBS (pH 7.2) | ~8 mg/mL | This data is for the related compound Uracil, not this compound. Aqueous solutions of Uracil are not recommended for storage for more than one day.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution of this compound in water.
Materials:
-
This compound powder (MW: 244.20 g/mol )
-
Sterile, nuclease-free water
-
Sterile conical tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, you will need 24.42 mg of this compound.
-
Calculation: 10 mmol/L * 0.01 L * 244.20 g/mol * 1000 mg/g = 24.42 mg
-
-
Weigh the powder: In a sterile conical tube, carefully weigh out 24.42 mg of this compound powder.
-
Add solvent: Add 10 mL of sterile, nuclease-free water to the tube.
-
Dissolve: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. The solution should be clear and colorless.[4]
-
Sterile filtration (optional but recommended): For cell culture applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for several months or at -80°C for long-term storage.
Protocol 2: Kinetic Solubility Assessment Workflow
This protocol provides a general workflow for assessing the kinetic solubility of a compound like this compound, which is crucial for early-stage drug discovery and for ensuring compound solubility in bioassays.[1][6]
Materials:
-
Compound of interest (e.g., this compound)
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for visual/instrumental assessment)
-
Multichannel pipette
-
Plate reader capable of nephelometry or UV-Vis spectroscopy (optional)
Procedure:
-
Prepare a concentrated stock solution in DMSO: Dissolve the compound in 100% DMSO to a high concentration (e.g., 10-20 mM).
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer. This will create a range of compound concentrations with a consistent final DMSO concentration (typically ≤1%).
-
Incubate: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation to occur.[6]
-
Assess precipitation:
-
Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate.
-
Nephelometry: Use a nephelometer to measure light scattering, which indicates the presence of undissolved particles.[6]
-
UV-Vis Spectroscopy: After centrifugation or filtration to remove any precipitate, measure the absorbance of the supernatant to determine the concentration of the dissolved compound.[6]
-
-
Determine kinetic solubility: The kinetic solubility is the highest concentration at which the compound remains in solution under these conditions.
Troubleshooting Guide
Issue: this compound powder is not dissolving in water at the desired concentration.
-
Possible Cause: The desired concentration exceeds the solubility limit.
-
Solution: Re-check the solubility data. Do not attempt to make a stock solution at a concentration higher than its known solubility.
-
-
Possible Cause: Insufficient mixing or time.
-
Solution: Vortex the solution for a longer period. Gentle warming to 37°C can also aid dissolution. Be cautious with prolonged heating as it may affect compound stability.
-
-
Possible Cause: The quality of the water is affecting solubility.
-
Solution: Use high-purity, sterile water.
-
Issue: A precipitate forms when the aqueous stock solution of this compound is stored, especially at 4°C or -20°C.
-
Possible Cause: The compound is coming out of solution at lower temperatures.
-
Solution: Store stock solutions in smaller aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot at room temperature and ensure the compound is fully redissolved by vortexing. If a precipitate persists, gentle warming may be necessary.
-
-
Possible Cause: The solution is supersaturated.
-
Solution: Prepare a new stock solution at a slightly lower concentration.
-
Issue: A precipitate forms when the this compound DMSO stock solution is diluted into aqueous buffer or cell culture media.
-
Possible Cause: The compound has lower solubility in the aqueous buffer compared to DMSO. This is a common issue when "crashing out" a compound from an organic solvent into an aqueous medium.
-
Solution 1: Optimize the final DMSO concentration. Keep the final DMSO concentration in your experiment as low as possible (ideally <0.5% for cell-based assays).
-
Solution 2: Change the order of addition. Add the aqueous buffer to the DMSO stock solution dropwise while vortexing, rather than adding the stock to the full buffer volume.
-
Solution 3: Use a co-solvent. If compatible with your experimental system, a small percentage of another polar solvent like ethanol may help to maintain solubility.
-
Solution 4: Pre-warm the aqueous buffer. Having the buffer at 37°C can sometimes help to keep the compound in solution upon dilution.
-
Visualizations
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Optimizing Uracil Arabinoside Treatment Conditions In Vitro
Welcome to the technical support center for researchers utilizing Uracil (B121893) Arabinoside (Ara-U) in vitro. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Uracil Arabinoside (Ara-U) in in vitro studies?
A1: this compound (Ara-U) is the primary and inactive metabolite of the widely used chemotherapeutic agent Cytarabine (B982) (Ara-C).[1][2][3] In most experimental contexts, Ara-C is converted into its active form, Ara-CTP, which inhibits DNA synthesis.[1][4][5] However, it is also rapidly deactivated into Ara-U by the enzyme cytidine (B196190) deaminase.[1][2] Therefore, when studying Ara-C, the presence of Ara-U is an important factor to consider, as it can influence the effective concentration and duration of action of the active drug. Some studies suggest that high levels of Ara-U may even enhance the activity of subsequent Ara-C doses by affecting cell cycle progression.[6]
Q2: My cells are showing no response or very low cytotoxicity after treatment with Ara-U. Is this expected?
A2: Yes, this is often the expected outcome. Ara-U is generally considered the inactive form of Ara-C, with significantly lower or no direct cytotoxic activity.[2][3] Its primary role is as a metabolite. If your experimental goal is to induce cytotoxicity, you should use Cytarabine (Ara-C). If you are studying the metabolic effects or potential modulatory roles of Ara-U, the lack of direct cytotoxicity is a key aspect of its biological profile.
Q3: How can I measure the conversion of Ara-C to Ara-U in my cell culture?
A3: Quantifying the conversion of Ara-C to Ara-U typically requires analytical chemistry techniques. The most common method is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or UV detection. This allows for the separation and quantification of Ara-C and Ara-U in cell lysates or culture medium over time.
Q4: Can pretreatment with Ara-U affect my cells' response to a subsequent Ara-C treatment?
A4: Yes, some research indicates that pretreatment with Ara-U can enhance the cytotoxicity of a subsequent Ara-C treatment.[6] This is thought to be mediated by Ara-U causing a delay in the S-phase of the cell cycle. This delay can lead to an increase in the activity of enzymes like deoxycytidine kinase, which is responsible for activating Ara-C, thereby potentiating its cytotoxic effect.[6]
Troubleshooting In Vitro Cell Viability Assays
This guide addresses common issues encountered when performing cytotoxicity assays (e.g., MTT, XTT, Neutral Red, alamarBlue) with this compound or related compounds.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting steps. Use a multichannel pipette for consistency.[7] |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can alter media concentration. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.[7][8] |
| Incomplete Reagent Solubilization | For assays like MTT, ensure formazan (B1609692) crystals are completely dissolved by pipetting up and down multiple times after adding the solubilization solution (e.g., DMSO).[7][8] |
| Pipetting Errors | Calibrate pipettes regularly. Ensure pipette tips are securely fitted to avoid inaccuracies in dispensing cells, media, or reagents.[9] |
Issue 2: Unexpected Cell Viability Results (e.g., IC50 value is too high or results are inconsistent)
| Possible Cause | Recommended Solution |
| Incorrect Drug Concentration | Double-check all calculations for stock solution and serial dilutions. Prepare fresh stock solutions and validate their concentration if possible. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
| Poor Cell Health or Contamination | Ensure cells are healthy, in the logarithmic growth phase, and free from contamination (especially mycoplasma).[10] Poor cell health can lead to inconsistent responses to treatment. |
| High Cell Density | Seeding too many cells can lead to contact inhibition or rapid nutrient depletion, which can mask the cytotoxic effects of a compound.[7] Optimize cell seeding density for your specific cell line and assay duration. |
| Compound Degradation | This compound and related nucleoside analogs can be unstable. Prepare fresh dilutions from a frozen stock for each experiment. Avoid prolonged exposure of the compound to light or non-optimal pH conditions. |
Experimental Protocols & Visualizations
This compound's Metabolic Context
The diagram below illustrates the metabolic pathway of Cytarabine (Ara-C), highlighting its conversion to the active form (Ara-CTP) and its inactivation to this compound (Ara-U).
Caption: Metabolic pathway of Cytarabine (Ara-C) to its active (Ara-CTP) and inactive (Ara-U) forms.
Standard In Vitro Cytotoxicity Assay Workflow
This workflow provides a general overview of the steps involved in assessing the cytotoxicity of a compound in a cell culture model.
References
- 1. Cytarabine - Wikipedia [en.wikipedia.org]
- 2. Optimization of cytarabine (ARA-C) therapy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cytarabine | C9H13N3O5 | CID 6253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Counting, Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
identifying and mitigating off-target effects of Uracil Arabinoside
Welcome to the technical support center for researchers working with Uracil Arabinoside (Ara-U). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of Ara-U in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ara-U) and why should I be concerned about its off-target effects?
A1: this compound (Ara-U) is the primary metabolite of the chemotherapeutic agent Cytosine Arabinoside (Ara-C), an antimetabolite used in the treatment of hematologic malignancies.[1][2][3] Ara-C is converted to Ara-U in the liver and serum through deamination.[1][2][3] While historically considered inactive, emerging evidence suggests that Ara-U may possess biological activity. For instance, studies have shown that pretreatment with Ara-U can enhance the cytotoxicity of Ara-C by causing a delay in cell progression through the S-phase of the cell cycle.[4][5] Another study has suggested that high concentrations of Ara-U could potentially interfere with the transport of Ara-C across the blood-brain barrier.[6] Given these findings, it is crucial for researchers to consider and investigate the potential off-target effects of Ara-U to ensure the accuracy and specificity of their experimental results.
Q2: My cells are showing an unexpected phenotype after treatment with this compound. How can I determine if this is an off-target effect?
A2: An unexpected phenotype can indeed be indicative of an off-target effect. To investigate this, a systematic approach is recommended:
-
Confirm the On-Target Effect (if known): If you have a hypothesized on-target for Ara-U, first confirm its engagement at the concentrations causing the phenotype.
-
Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype.[7] A significant separation between the concentration required for the intended biological activity and the concentration causing the unexpected phenotype may suggest an off-target effect.
-
Target-Knockdown/Knockout Controls: If you have a hypothesized target, use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate its expression. If the phenotype persists in these cells upon Ara-U treatment, it is likely an off-target effect.
-
Proteome-Wide Target Identification: Employ unbiased, proteome-wide methods like Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify all proteins that interact with Ara-U in an unbiased manner.[8][9][10]
Q3: What are the primary methods for identifying the specific off-target proteins of this compound?
A3: Several powerful techniques can be used to identify the off-target proteins of small molecules like Ara-U:
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the entire proteome upon ligand binding.[8][9][11] It can identify both direct and indirect targets in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the principle that a protein's thermal stability increases when a ligand is bound.[2][10][12] It can be used to validate target engagement for a specific protein (e.g., via Western Blot) or can be coupled with mass spectrometry for proteome-wide analysis.
-
Affinity Chromatography-Mass Spectrometry: This involves immobilizing an analog of Ara-U onto a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Computational Approaches: In silico methods, such as 2D and 3D ligand- and receptor-based screening, can predict potential off-target interactions by comparing the structure of Ara-U to libraries of known protein binding sites.[8][13][14]
Q4: I have identified a potential off-target of this compound. How can I validate this interaction?
A4: Validating a potential off-target interaction is a critical step. Here are some common validation methods:
-
In Vitro Binding Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to confirm a direct physical interaction between purified off-target protein and Ara-U and to determine the binding affinity.
-
Cellular Target Engagement Assays: Perform a CETSA experiment specifically for the identified off-target protein to confirm that Ara-U engages with it in a cellular environment.[10]
-
Genetic Validation: Overexpress the identified off-target protein in your cell line. If the overexpression rescues or mitigates the off-target phenotype caused by Ara-U, it provides strong evidence for the interaction.[15] Conversely, knocking down or knocking out the off-target protein should abolish the phenotype.
-
Enzymatic or Functional Assays: If the identified off-target is an enzyme or a receptor, perform a functional assay to determine if Ara-U modulates its activity.
Q5: What strategies can I employ to mitigate the off-target effects of this compound in my experiments?
-
Dose Optimization: Use the lowest concentration of Ara-U that produces the desired on-target effect while minimizing off-target phenotypes.[12] A carefully constructed dose-response curve is crucial for determining this optimal concentration.[7]
-
Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of Ara-U. This molecule should not bind to the intended target and can be used to distinguish on-target from off-target effects.
-
Chemical Modification: If the off-target is known, medicinal chemistry efforts can be employed to design new analogs of Ara-U with reduced affinity for the off-target while maintaining affinity for the on-target.
-
Targeted Delivery: For in vivo studies, consider encapsulating Ara-U in a targeted delivery system (e.g., liposomes decorated with targeting ligands) to increase its concentration at the desired site of action and reduce systemic exposure.
Troubleshooting Guides
Issue 1: High background or non-specific binding in my pull-down assay with an Ara-U analog.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic interactions of the linker or bead matrix | 1. Increase the stringency of the wash buffers (e.g., increase salt concentration, add a low percentage of non-ionic detergent). 2. Include a pre-clearing step where the cell lysate is incubated with beads that do not have the Ara-U analog attached. | Reduced background bands on the gel and a cleaner list of potential interactors from mass spectrometry. |
| The Ara-U analog is not stable | 1. Confirm the stability of your analog under the experimental conditions (e.g., via HPLC-MS). 2. If unstable, consider a different linker chemistry or a more stable analog. | Consistent and reproducible pull-down results. |
| High concentration of the Ara-U analog on the beads | 1. Perform a titration experiment to determine the optimal concentration of the analog to be coupled to the beads. | A better signal-to-noise ratio in your pull-down experiment. |
Issue 2: No significant thermal shift is observed for my protein of interest in a CETSA experiment with Ara-U.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ara-U does not bind to the target protein in the tested conditions | 1. Confirm the interaction using an orthogonal in vitro binding assay (e.g., SPR, ITC). 2. Increase the concentration of Ara-U in the CETSA experiment. | Confirmation of a direct binding interaction and a detectable thermal shift. |
| The target protein is intrinsically very stable or unstable | 1. Optimize the temperature gradient in your CETSA experiment to ensure you are capturing the melting curve of your target protein. 2. For very stable proteins, you may need to use higher temperatures. For unstable proteins, a lower temperature range is needed. | A clear sigmoidal melting curve for your protein of interest in the absence of Ara-U. |
| The antibody for Western blotting is not specific or sensitive enough | 1. Validate your antibody with positive and negative controls (e.g., cell lysate from a knockout cell line). 2. Test different primary and secondary antibody concentrations to optimize the signal. | A strong, specific band at the correct molecular weight for your target protein. |
Data Presentation
Table 1: Example of Quantitative Data Summary from a Cellular Thermal Shift Assay (CETSA)
| Compound | Target Protein | Cellular EC50 (µM) | Max. Thermal Shift (°C) |
| This compound | Protein X (Hypothesized Target) | 5.2 | + 4.1 |
| This compound | Protein Y (Off-Target) | 25.8 | + 2.5 |
| Inactive Analog | Protein X (Hypothesized Target) | > 100 | No Shift |
| Inactive Analog | Protein Y (Off-Target) | > 100 | No Shift |
Table 2: Example of Quantitative Data from a Dose-Response Experiment
| Compound | On-Target IC50 (µM) | Off-Target Phenotype EC50 (µM) | Selectivity Index (Off-Target/On-Target) |
| This compound | 2.5 | 50.0 | 20 |
| Modified Ara-U Analog | 3.0 | > 200 | > 66.7 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a Western blot-based CETSA to validate the engagement of this compound with a specific target protein in intact cells.[10]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Thermal Proteome Profiling (TPP) for Off-Target Identification
This protocol provides a general workflow for TPP to identify the off-target profile of this compound.[8][9][11]
-
Cell Culture and Treatment:
-
Grow cells in large-scale culture.
-
Treat one batch of cells with a high concentration of this compound and another with a vehicle control for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest and wash the cells.
-
Resuspend the cells in PBS with inhibitors.
-
Divide each treatment group into several aliquots, with each aliquot corresponding to a specific temperature in a predefined range (e.g., 10 temperatures from 37°C to 67°C).
-
Heat each aliquot for 3 minutes at its designated temperature, then cool to room temperature.
-
Lyse the cells and separate the soluble fraction by ultracentrifugation.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatants.
-
Perform protein digestion (e.g., with trypsin).
-
Label the resulting peptides from each temperature point with isobaric tags (e.g., TMT or iTRAQ).
-
Pool the labeled peptides from all temperature points for each treatment group (Ara-U and vehicle).
-
-
LC-MS/MS Analysis:
-
Analyze the pooled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins at each temperature point for both the Ara-U and vehicle-treated samples.
-
For each protein, plot the relative soluble amount against temperature to generate a melting curve.
-
Identify proteins that show a statistically significant shift in their melting curves between the Ara-U and vehicle-treated groups. These are the potential on- and off-targets.
-
Visualizations
Caption: Workflow for identifying, validating, and mitigating off-target effects.
Caption: A simplified workflow for Thermal Proteome Profiling (TPP).
Caption: On-target vs. off-target signaling pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Using genome-wide CRISPR library screening with library resistant DCK to find new sources of Ara-C drug resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 9. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. massdynamics.com [massdynamics.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Genome-wide CRISPR/Cas9 screen identifies AraC-daunorubicin-etoposide response modulators associated with outcomes in pediatric AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Uracil Arabinoside (Ara-U) Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Uracil (B121893) Arabinoside (Ara-U) during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may indicate degradation of Uracil Arabinoside.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Chemical degradation of this compound. | 1. Verify Storage Conditions: Confirm that the solid compound and solutions have been stored at the recommended temperature (see FAQs below) and protected from light. 2. Assess Solution Age and pH: Use freshly prepared solutions whenever possible. Avoid highly acidic or alkaline conditions. 3. Perform Forced Degradation Study: To identify potential degradation products, intentionally degrade a small sample of Ara-U under stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) and compare the chromatogram with your experimental sample. |
| Decrease in peak area or concentration over time | Instability of the solution at the storage temperature or in the chosen solvent. | 1. Review Storage Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended for aqueous solutions. For long-term storage, aliquot and freeze solutions at -20°C or -80°C. 2. Evaluate Solvent Choice: While soluble in water and DMSO, long-term stability in aqueous solutions at room temperature is limited. For stock solutions, consider using anhydrous DMSO and storing at -20°C. |
| Changes in physical appearance (e.g., color change, precipitation) | Significant degradation or insolubility. | 1. Visual Inspection: Do not use any solution that appears discolored or contains particulate matter. 2. Solubility Check: Ensure the compound is fully dissolved. If precipitation occurs upon storage at low temperatures, gently warm the solution to redissolve, if appropriate for the solvent. However, repeated freeze-thaw cycles should be avoided. |
Quantitative Stability Data Summary
Disclaimer: Specific quantitative data on the forced degradation of this compound is limited in publicly available literature. The following table summarizes general stability information based on the chemical nature of similar nucleoside analogs. The primary degradation pathway of concern in many experimental contexts is the formation of Ara-U from the deamination of Cytarabine (B982) (Ara-C).
| Condition | Stress Level | Potential Degradation Product(s) | Observed Stability of Similar Compounds |
| Acidic Hydrolysis | 0.1 N HCl | Uracil and Arabinose | Slow degradation of the N-glycosidic bond is possible under strong acidic conditions, similar to the hydrolysis of uridine (B1682114).[1] |
| Alkaline Hydrolysis | 0.1 N NaOH | Uracil and Arabinose | The N-glycosidic bond is generally more stable to alkaline hydrolysis compared to acidic conditions for uracil nucleosides. |
| Oxidation | 3% H₂O₂ | Oxidized forms of the uracil base (e.g., uracil glycols, 5-hydroxyuracil). | The uracil ring is susceptible to oxidation. |
| Photodegradation | UV Light (e.g., 254 nm) | Various photoproducts. | Uracil is known to undergo photodegradation. Solutions should be protected from light. |
| Thermal Stress | Elevated Temperature (e.g., >60°C) | Uracil and Arabinose | Generally stable at room temperature and below. Thermal degradation is not expected at temperatures below 245°C for uracil itself.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at 2-8°C.
Q2: How should I store solutions of this compound?
For short-term storage (up to 24 hours), aqueous solutions should be kept at 2-8°C. For long-term storage, it is advisable to prepare aliquots and store them frozen at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the primary degradation pathway for this compound?
While specific studies on the forced degradation of this compound are not widely available, potential degradation can occur via hydrolysis of the N-glycosidic bond under strong acidic conditions, leading to the formation of uracil and arabinose.[1] The uracil base is also susceptible to oxidation and photodegradation.
Q4: My experiment involves Cytarabine (Ara-C). How does its degradation relate to this compound (Ara-U)?
This compound is the primary and inactive metabolite of Cytarabine.[3] The degradation of Cytarabine, often through enzymatic or chemical deamination, results in the formation of Ara-U.[4] Therefore, in experiments with Cytarabine, an increase in Ara-U concentration is an indicator of Cytarabine degradation.
Q5: What analytical methods are suitable for assessing the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used for the quantification of this compound.[5] This method can separate Ara-U from its potential degradation products and other substances in a mixture, such as its precursor Cytarabine.[6][7][8]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions. Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][10][11]
1. Materials and Reagents:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water (Milli-Q or equivalent)
-
Methanol or Acetonitrile (HPLC grade)
-
Phosphate buffer for mobile phase
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven and photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., high-purity water or a mixture of water and methanol).
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 N HCl.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for a defined period. Withdraw samples at intervals and dilute for analysis.
-
Thermal Degradation: Place the stock solution in a calibrated oven at an elevated temperature (e.g., 80°C). Withdraw samples at various time points. For solid-state thermal stress, place the powdered compound in the oven and dissolve a known amount at each time point for analysis.
-
Photodegradation: Expose the stock solution to a light source as per ICH Q1B guidelines (e.g., a combination of UV and visible light). A control sample should be wrapped in aluminum foil to protect it from light. Analyze samples at appropriate time intervals.
4. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample (stored at 2-8°C), using a validated stability-indicating HPLC method.
-
The HPLC method should be capable of separating the intact this compound from any new peaks that appear, which represent potential degradation products.
5. Data Analysis:
-
Calculate the percentage of remaining this compound in each stressed sample compared to the unstressed control.
-
Monitor the formation and increase of degradation product peaks.
Visualizations
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H12N2O6 | CID 18323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of cytarabine and this compound in human plasma and cerebrospinal fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Troubleshooting Inconsistent Results in Uracil Arabinoside Experiments
Welcome to the technical support center for Uracil (B121893) Arabinoside (Ara-U) experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies encountered during in vitro studies. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability in cell viability (e.g., IC50 values) in my Uracil Arabinoside experiments?
A1: Inconsistent IC50 values for this compound can arise from several factors, primarily related to its stability and its complex role as a metabolite of Cytosine Arabinoside (Ara-C).
-
Compound Stability: this compound can be unstable in aqueous solutions. It is recommended to prepare fresh solutions for each experiment and avoid prolonged storage of diluted solutions in cell culture media. Degradation of the compound will lead to a lower effective concentration and thus, higher apparent IC50 values.
-
Cell Line Integrity: Ensure you are using a consistent passage number for your cell line. Genetic drift can occur at high passage numbers, altering drug sensitivity. Regularly authenticate your cell lines.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of a viability assay. Higher densities can lead to increased resistance. It is crucial to maintain a consistent seeding density across all experiments.
-
Presence of Cytosine Arabinoside (Ara-C): this compound is the primary and less active metabolite of the potent anticancer drug, Ara-C. Contamination of your Ara-U stock with even small amounts of Ara-C can lead to significant and variable cytotoxicity.
-
Cell Cycle Status: Ara-U has been shown to cause a delay in cell progression through the S-phase of the cell cycle.[1][2] The proportion of cells in the S-phase at the time of treatment can influence the observed cytotoxic or cytostatic effects, leading to variability.
Q2: My this compound solution appears to have lost potency over time. How should I prepare and store it?
A2: The stability of this compound in solution is a critical factor for reproducible results.
Stock Solutions:
-
Dissolve this compound in an appropriate solvent like DMSO to prepare a high-concentration stock solution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Working Solutions:
-
Prepare fresh working dilutions in your cell culture medium immediately before each experiment.
-
Do not store this compound at working concentrations in media, especially if it contains serum, for extended periods before use. It is recommended not to store aqueous solutions of uracil for more than one day.
Q3: The level of apoptosis detected after this compound treatment is lower than expected and not reproducible.
A3: Inconsistent apoptosis results can be due to several factors, including the mechanism of action of Ara-U and technical aspects of the assay.
-
Primary Effect may be Cytostatic: this compound's primary effect may be cytostatic (slowing cell cycle progression) rather than cytotoxic (inducing cell death) at the concentrations tested.[1][2] This would result in a lower level of apoptosis.
-
Timing of Assay: Apoptosis is a dynamic process. The time point at which you are measuring apoptosis is critical. You may need to perform a time-course experiment to identify the optimal window for detecting apoptosis after Ara-U treatment.
-
Assay Sensitivity: Ensure your apoptosis detection method (e.g., Annexin V/PI staining) is sensitive enough and that you are correctly compensating for spectral overlap if using flow cytometry.
-
Combined Effects with Ara-C: If Ara-C is present, the observed apoptosis may be primarily due to Ara-C's activity. The inconsistent results could stem from variable levels of Ara-C contamination.
Q4: I am seeing unexpected shifts in my cell cycle analysis after treatment with this compound.
A4: this compound has been reported to cause a delay in the S-phase of the cell cycle.[1][2] This is a key aspect of its biological activity.
-
Expected Outcome: An accumulation of cells in the S-phase is an expected outcome of this compound treatment.
-
Inconsistent Results: Variability in the degree of S-phase arrest can be due to the same factors affecting viability assays: compound stability, cell density, and passage number.
-
Experimental Controls: Ensure you have appropriate vehicle-treated controls to accurately assess the changes in cell cycle distribution caused by Ara-U.
Quantitative Data Summary
Due to its primary role as a metabolite of Ara-C, extensive data on the standalone IC50 values of this compound across a wide range of cancer cell lines is limited in publicly available literature. Researchers should empirically determine the IC50 for their specific cell line and experimental conditions. For reference, the IC50 of the parent compound, Cytosine Arabinoside (Ara-C), can vary widely depending on the cell line.
| Parameter | Value | Cell Line | Reference |
| Ara-U Effect | Delay of cell progression through S-phase | L5178Y murine leukemia | [1][2] |
| Ara-C IC50 | Varies widely (typically in the nM to low µM range) | Various Leukemia Cell Lines | General knowledge |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing cell viability. Optimization for your specific cell line and experimental conditions is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
Drug Treatment: Prepare fresh serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove 50 µL of media from each well and add 50 µL of the 2x drug dilutions. Include wells with medium only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol outlines the basic steps for detecting apoptosis.
-
Cell Treatment: Seed and treat cells with this compound as described in the viability protocol for the predetermined optimal time point.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details a standard method for cell cycle analysis.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: General experimental workflow for this compound in vitro studies.
Caption: A logical flow for troubleshooting inconsistent this compound results.
Caption: The relationship between Cytosine Arabinoside (Ara-C) and this compound (Ara-U).
References
Technical Support Center: Analytical Methods for Detecting Uracil Arabinoside Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Uracil (B121893) Arabinoside. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with Uracil Arabinoside?
A1: Impurities in this compound can originate from two primary sources: the synthesis process and degradation.
-
Synthesis-Related Impurities: These can include unreacted starting materials such as uracil and arabinose derivatives, byproducts from the glycosylation reaction, and residual reagents or solvents used during synthesis and purification. The specific impurities will depend on the synthetic route employed.
-
Degradation Products: this compound can degrade under various stress conditions. Forced degradation studies are performed to identify potential degradation products that may form under conditions of hydrolysis (acidic and basic), oxidation, photolysis (exposure to light), and thermal stress. For instance, hydrolysis of the glycosidic bond can lead to the formation of uracil and arabinose. Cytarabine, a related compound, is known to be sensitive to alkaline hydrolysis and oxidation, with its major degradation product being this compound itself.[1][2]
Q2: Which analytical techniques are most suitable for detecting this compound impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound and its impurities due to its high resolution, sensitivity, and quantitative capabilities. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for the identification of unknown impurities. Gas Chromatography (GC) may be used for the analysis of volatile or semi-volatile impurities, such as residual solvents.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products. To develop such a method, you will need to perform forced degradation studies on this compound. This involves subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light. The stressed samples are then analyzed by HPLC to ensure that all degradation products are well-separated from the main this compound peak and from each other. The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound and its impurities.
HPLC Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Secondary Interactions: Silanol groups on the silica-based column interacting with the basic sites of the analyte. 2. Column Overload: Injecting too much sample. 3. Incompatible Sample Solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase. 4. Column Void or Contamination: A void at the column inlet or contamination of the column frit. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also help. 2. Reduce the injection volume or the concentration of the sample. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Reverse-flush the column. If the problem persists, replace the column. |
| Peak Fronting | 1. Column Overload: Injecting a highly concentrated sample. 2. Sample Solvent Effects: The sample is dissolved in a solvent stronger than the mobile phase. | 1. Dilute the sample. 2. Prepare the sample in the mobile phase. |
| Split Peaks | 1. Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit. 2. Column Void: A void has formed at the head of the column. 3. Co-elution: An impurity is eluting very close to the main peak. | 1. Reverse-flush the column. If this doesn't work, the frit may need to be replaced. 2. Replace the column. 3. Modify the mobile phase composition or gradient to improve resolution. |
| Retention Time Drift | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. 2. Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent. 3. Temperature Fluctuations: The column temperature is not stable. 4. Column Aging: The stationary phase is degrading over time. | 1. Ensure the column is equilibrated for a sufficient time before starting the analysis. 2. Prepare fresh mobile phase and ensure the solvent lines are properly primed. 3. Use a column oven to maintain a constant temperature. 4. Replace the column. |
| Ghost Peaks | 1. Contamination: Contamination in the mobile phase, sample, or from the HPLC system itself (e.g., injector carryover). 2. Air Bubbles: Air bubbles in the detector flow cell. | 1. Run a blank gradient to identify the source of contamination. Use high-purity solvents and flush the system thoroughly. 2. Degas the mobile phase and purge the detector. |
LC-MS Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | 1. Poor Ionization: The analyte is not ionizing efficiently in the MS source. 2. Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte. 3. Incorrect MS Parameters: The mass spectrometer settings are not optimized for the analyte. | 1. Optimize the mobile phase pH and additives to promote ionization. 2. Improve chromatographic separation to separate the analyte from interfering matrix components. Consider sample preparation techniques to remove interfering substances. 3. Tune the mass spectrometer for the specific m/z of this compound and its expected impurities. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample diluent. 2. System Contamination: Buildup of non-volatile salts or other contaminants in the MS source or transfer optics. | 1. Use high-purity LC-MS grade solvents and freshly prepared mobile phases. 2. Clean the ion source and other accessible components of the mass spectrometer according to the manufacturer's instructions. |
| Inconsistent Results | 1. Sample Degradation: The analyte is degrading in the autosampler. 2. Injector Carryover: Residual sample from a previous injection is contaminating the current one. | 1. Keep the autosampler at a low temperature. 2. Develop a robust needle wash method for the autosampler. |
Data Presentation
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Polar-embedded C18 | HILIC |
| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or acetate) | Aqueous buffer with low organic content | Acetonitrile with a small percentage of aqueous buffer |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol | Aqueous buffer |
| Detection | UV at ~260-280 nm | UV at ~260-280 nm | UV at ~260-280 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 - 1.0 mL/min |
| LOD/LOQ | Method-dependent, typically in the ng/mL range. | Potentially lower for very polar impurities. | Suitable for highly polar impurities. |
| Primary Application | General purpose analysis of this compound and moderately polar impurities. | Improved retention and peak shape for polar analytes. | Separation of very polar impurities that are not well-retained on reversed-phase columns. |
Note: The specific performance characteristics (LOD, LOQ, linearity, etc.) are highly dependent on the specific instrument, column, and detailed method parameters. The information in this table is intended as a general guide.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound Impurity Profiling
Objective: To separate and quantify this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.5)
-
High-purity water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 262 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 40% B (linear gradient)
-
25-30 min: 40% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify impurities based on their retention times and the calibration curve of the main component (or a specific impurity standard if available).
-
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound impurities.
Caption: Troubleshooting logic for addressing poor peak shape in HPLC analysis.
References
Technical Support Center: Overcoming Uracil Arabinoside (Ara-C) Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments investigating resistance to Uracil (B121893) Arabinoside (Ara-C), also known as Cytarabine.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Ara-C resistance observed in cell lines?
A1: Resistance to Ara-C is a multifaceted process involving several key cellular mechanisms that either reduce the drug's efficacy or enhance cell survival. The most common mechanisms include:
-
Reduced Drug Uptake: Decreased expression or function of the primary nucleoside transporter, human equilibrative nucleoside transporter 1 (hENT1), which limits the entry of Ara-C into the cell.
-
Impaired Drug Activation: Ara-C is a prodrug that requires phosphorylation to its active triphosphate form (Ara-CTP). A reduction in the activity of the rate-limiting enzyme, deoxycytidine kinase (dCK), is a critical resistance mechanism.
-
Increased Drug Inactivation: Elevated levels of enzymes such as cytidine (B196190) deaminase (CDA) can convert Ara-C into its inactive form, uracil arabinoside (Ara-U). Additionally, the enzyme 5'-nucleotidase (NT5C2) can dephosphorylate Ara-CMP back to Ara-C, and SAM and HD domain containing deoxynucleoside triphosphate triphosphohydrolase 1 (SAMHD1) can hydrolyze the active Ara-CTP.[1][2]
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins, such as Bcl-2 and Mcl-1, can make cells resistant to Ara-C-induced apoptosis.
Q2: How can I establish an Ara-C-resistant cell line in the lab?
A2: Establishing an Ara-C-resistant cell line typically involves the continuous exposure of a parental, sensitive cell line to gradually increasing concentrations of Ara-C. This process selects for cells that can survive and proliferate in the presence of the drug. The starting concentration is usually well below the IC50 value, and the dose is incrementally increased as the cells adapt and resume a normal growth rate.
Q3: What are the expected fold-changes in IC50 values for Ara-C in resistant versus sensitive cell lines?
A3: The fold-increase in the half-maximal inhibitory concentration (IC50) for Ara-C can vary significantly depending on the cell line and the specific resistance mechanisms developed. It is not uncommon to observe resistance levels ranging from 10-fold to over 1,000-fold higher in resistant sublines compared to their parental counterparts.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CCK-8)
Issue: High variability between replicate wells in my MTT/CCK-8 assay.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent cell settling. Using a multichannel pipette can aid in more consistent dispensing.
-
-
Possible Cause 2: Edge effects. Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity.
-
-
Possible Cause 3: Incomplete dissolution of formazan (B1609692) crystals (MTT assay).
-
Solution: Ensure the formazan crystals are fully dissolved by thorough mixing and allowing sufficient incubation time with the solubilization buffer. If necessary, gently pipette up and down to aid dissolution.
-
Issue: My IC50 value for Ara-C seems too high, even in my sensitive parental cell line.
-
Possible Cause 1: Incorrect drug concentration.
-
Solution: Double-check all calculations for stock solutions and serial dilutions. Ensure that the Ara-C stock solution is properly prepared, stored, and has not expired.
-
-
Possible Cause 2: High cell density.
-
Solution: Seeding too many cells can lead to contact inhibition or rapid nutrient depletion, affecting their response to the drug. Optimize the cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the experiment.
-
-
Possible Cause 3: Loss of drug potency.
-
Solution: Prepare fresh dilutions of Ara-C from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Apoptosis Assays (e.g., Annexin V/PI Staining by Flow Cytometry)
Issue: High percentage of necrotic cells (Annexin V+/PI+) in the untreated control.
-
Possible Cause 1: Harsh cell handling.
-
Solution: Handle cells gently during harvesting and staining procedures. Avoid vigorous vortexing or centrifugation at high speeds.
-
-
Possible Cause 2: Unhealthy initial cell population.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Regularly check for signs of stress or contamination in your cell cultures.
-
Issue: Low percentage of apoptotic cells after Ara-C treatment.
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
-
-
Possible Cause 2: Resistance to apoptosis.
-
Solution: The cell line may have upregulated anti-apoptotic proteins. Analyze the expression of proteins like Bcl-2 and Mcl-1 by western blotting.
-
Western Blot Analysis
Issue: Weak or no signal for target proteins (e.g., dCK, CDA, hENT1, SAMHD1).
-
Possible Cause 1: Low protein expression.
-
Solution: Increase the amount of protein loaded onto the gel. You may need to enrich your sample for the protein of interest through techniques like immunoprecipitation.
-
-
Possible Cause 2: Inefficient antibody binding.
-
Solution: Optimize the primary antibody concentration and incubation time. Incubating overnight at 4°C can sometimes enhance the signal. Ensure the secondary antibody is appropriate for the primary antibody and is used at the correct dilution.
-
-
Possible Cause 3: Poor protein transfer.
-
Solution: Verify successful protein transfer from the gel to the membrane using Ponceau S staining. For smaller proteins, use a membrane with a smaller pore size (e.g., 0.22 µm).
-
qRT-PCR Analysis
Issue: Inconsistent or non-reproducible gene expression results.
-
Possible Cause 1: Poor RNA quality.
-
Solution: Ensure that the extracted RNA is of high quality and integrity. Use an RNAse-free workflow and check RNA integrity using a bioanalyzer or gel electrophoresis.
-
-
Possible Cause 2: Suboptimal primer design.
-
Solution: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve.
-
-
Possible Cause 3: Inconsistent reverse transcription.
-
Solution: Use a consistent amount of high-quality RNA for each reverse transcription reaction. Ensure the reverse transcriptase is active and all components are properly mixed.
-
Data Presentation
Table 1: Comparative IC50 Values of Ara-C in Sensitive and Resistant Leukemia Cell Lines
| Cell Line | Parental/Resistant | Ara-C IC50 (µM) | Fold Resistance |
| THP-1 | Parental | 6.34 | - |
| THP-1/R | Resistant | 36.01 | 5.7 |
| U937 | Parental | 13.15 | - |
| U937/R | Resistant | 90.40 | 6.9 |
| HL-60 | Parental | 0.4072 | - |
| HL60-CR50 | Resistant | >10 (approx. 25-fold) | ~25 |
Data compiled from multiple sources.[3][4]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of Ara-C concentrations and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Treat cells with Ara-C at the desired concentration and for the appropriate duration to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Western Blot Analysis of Resistance-Related Proteins
-
Protein Extraction: Lyse Ara-C treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against dCK, CDA, hENT1, or SAMHD1 overnight at 4°C. Recommended starting dilutions are often 1:1000, but should be optimized.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: qRT-PCR Analysis of Resistance-Related Genes
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for DCK, CDA, SLC29A1 (hENT1), and SAMHD1. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Signaling pathway of Ara-C action and resistance.
Caption: Experimental workflow for investigating Ara-C resistance.
Caption: Troubleshooting inconsistent IC50 values for Ara-C.
References
protocol for inhibiting the conversion of cytosine arabinoside to uracil arabinoside in samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the protocol for inhibiting the conversion of cytosine arabinoside (Ara-C) to its inactive metabolite, uracil (B121893) arabinoside (Ara-U), in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cytosine arabinoside (Ara-C) degradation in biological samples?
A1: The primary cause of Ara-C degradation is enzymatic conversion to uracil arabinoside (Ara-U) by cytidine (B196190) deaminase (CDA).[1][2] This enzyme is present in various biological matrices, including plasma and tissue homogenates, and can rapidly inactivate Ara-C ex vivo.[1][3]
Q2: How can I prevent the conversion of Ara-C to Ara-U in my samples?
A2: The most effective method is to inhibit the activity of cytidine deaminase (CDA). This is typically achieved by adding a potent CDA inhibitor, such as tetrahydrouridine (B1681287) (THU), to the sample collection tubes immediately after collection.[4][5]
Q3: What is tetrahydrouridine (THU) and how does it work?
A3: Tetrahydrouridine (THU) is a potent competitive inhibitor of cytidine deaminase (CDA).[6][7] It acts as a transition-state analog of cytidine, the natural substrate of CDA, effectively blocking the enzyme's active site and preventing the deamination of Ara-C.[8]
Q4: At what concentration should I use THU?
A4: The effective concentration of THU can vary depending on the biological matrix and the expected level of CDA activity. However, a plasma concentration of greater than 1 µg/mL has been shown to effectively block the deamination of Ara-C.[9][10] For sample stabilization, it is recommended to have THU present in the collection tubes prior to blood or tissue collection.[4]
Q5: Besides using THU, are there other precautions I should take during sample handling?
A5: Yes, proper sample handling is crucial. It is recommended to process blood samples on ice and centrifuge at 4°C to minimize enzymatic activity.[5] For long-term storage, plasma samples should be kept at -80°C.[5] It is also advisable to minimize freeze-thaw cycles.[5]
Troubleshooting Guide
Problem: I am observing significant conversion of Ara-C to Ara-U in my plasma samples despite using an inhibitor.
-
Possible Cause 1: Insufficient inhibitor concentration.
-
Solution: Ensure that the final concentration of the CDA inhibitor in your sample is adequate. For THU, aim for a concentration that will effectively inhibit all CDA activity. You may need to optimize the concentration for your specific sample type and experimental conditions.
-
-
Possible Cause 2: Delayed addition of the inhibitor.
-
Solution: The CDA inhibitor must be present in the collection tube before the blood or sample is added.[4] Any delay will allow for enzymatic conversion to occur.
-
-
Possible Cause 3: Improper sample handling.
-
Solution: Always process samples at low temperatures (on ice or at 4°C) to reduce enzymatic activity.[5] Promptly separate plasma from whole blood after collection.
-
-
Possible Cause 4: Instability of Ara-C in the analytical method.
-
Solution: The pH of your mobile phase in chromatographic methods can affect Ara-C stability. Avoid alkaline conditions (pH > 7.5) which can accelerate the chemical deamination of Ara-C.[11]
-
Problem: I am seeing unexpected peaks in my chromatogram when analyzing Ara-C and Ara-U.
-
Possible Cause: Co-elution with endogenous compounds.
-
Solution: The endogenous nucleoside, cytidine, is isobaric with Ara-C and can interfere with mass spectrometry-based detection methods.[5] Ensure your chromatographic method provides adequate separation of Ara-C from cytidine.
-
Experimental Protocols
Protocol for Inhibiting Ara-C Conversion in Plasma Samples
This protocol outlines the steps for collecting and processing plasma samples to prevent the conversion of Ara-C to Ara-U.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Tetrahydrouridine (THU) solution (sterile, concentration to be optimized)
-
Ice
-
Refrigerated centrifuge (4°C)
-
Microcentrifuge tubes for plasma storage
Procedure:
-
Prepare Collection Tubes: Prior to blood collection, add a pre-determined volume of THU solution to each collection tube to achieve the desired final inhibitory concentration upon blood addition.
-
Blood Collection: Collect the blood sample directly into the prepared tube containing THU.
-
Immediate Mixing: Gently invert the tube several times to ensure thorough mixing of the blood with the THU.
-
Cooling: Immediately place the tube on ice.
-
Centrifugation: As soon as possible, centrifuge the blood sample at a low speed (e.g., 1,500 x g) for 10 minutes at 4°C to separate the plasma.[12]
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
-
Storage: Transfer the plasma to labeled microcentrifuge tubes and store at -80°C until analysis.[5]
Quantification of Ara-C and Ara-U by HPLC-MS/MS
This is a general workflow for the analysis of Ara-C and Ara-U in plasma samples. Specific parameters will need to be optimized for your instrument and column.
Sample Preparation:
-
Thaw Samples: Thaw the plasma samples on ice.
-
Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a precipitating agent like ice-cold methanol (B129727) or acetonitrile (B52724) (e.g., 300 µL).[13]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[13]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.[13]
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen.[13]
-
Reconstitution: Reconstitute the residue in a known volume of the mobile phase.[13]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[13]
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: An appropriate mobile phase, such as ammonium (B1175870) acetate (B1210297) buffer, should be used.[4] The pH should be maintained to ensure the stability of Ara-C.
-
Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of Ara-C and Ara-U.[14]
Data Presentation
Table 1: Recommended Storage Conditions for Cytosine Arabinoside Samples
| Sample Type | Short-Term Storage (up to 24 hours) | Long-Term Storage |
| Aqueous Solutions | 2-8°C[11] | -20°C or -80°C (in aliquots)[11] |
| Plasma | On ice (during processing) | -80°C[5] |
Table 2: Efficacy of Tetrahydrouridine (THU) in Inhibiting Ara-C Deamination
| Parameter | Value | Reference |
| Effective Plasma Concentration of THU | > 1 µg/mL | [9][10] |
| Effect on Ara-C Blood Levels (in vivo) | Approximately two-fold increase | [15] |
Visualizations
References
- 1. Phase I evaluation of tetrahydrouridine combined with cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of combination chemotherapy of cytosine arabinoside (ara-C) and this compound (ara-U) or tetrahydrouridine (THU) against murine leukemia L1210/0 in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of cytarabine (ARA-C) therapy for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid-chromatographic monitoring of cytosine arabinoside and its metabolite, this compound, in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tetrahydrouridine Inhibits Cell Proliferation through Cell Cycle Regulation Regardless of Cytidine Deaminase Expression Levels | PLOS One [journals.plos.org]
- 7. Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of the cytidine deaminase inhibitor tetrahydrouridine (THU) in mouse plasma by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. benchchem.com [benchchem.com]
- 14. eurofins.com [eurofins.com]
- 15. Tetrahydrouridine: Physiologic disposition and effect upon deamination of cytosine arabinoside in man - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing the short half-life of cytarabine in plasma analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cytarabine (B982). The focus is to address the challenges associated with its short half-life during plasma analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the accurate quantification of cytarabine in plasma so challenging?
A1: The accurate quantification of cytarabine in plasma presents several challenges:
-
Short Half-Life: Cytarabine has a very short half-life in plasma, estimated to be less than 10 minutes, due to rapid metabolic conversion.[1] This means that concentrations can drop quickly, requiring highly sensitive analytical methods.
-
In Vitro Instability: The primary reason for its instability is the rapid enzymatic degradation by cytidine (B196190) deaminase (CDA), which is present in blood.[1][2][3] This enzyme converts cytarabine to its inactive metabolite, arabinofuranosyluracil (B3032727) (ara-U).[1] This degradation can occur ex vivo (after blood collection), leading to artificially low measurements if samples are not handled properly.[3][4]
-
Endogenous Interference: An isobaric endogenous compound, cytidine, is naturally present in plasma.[4][5][6] Cytidine has the same mass-to-charge ratio as cytarabine, which can interfere with analysis, particularly with less specific detection methods.[3]
-
Polarity: Cytarabine is a polar molecule, which can make chromatographic separation from other polar interferences challenging.[5][6]
Q2: What is the most critical step to prevent the degradation of cytarabine in a collected blood sample?
A2: The most critical step is the immediate inhibition of cytidine deaminase (CDA) activity upon blood collection.[1][3] This is achieved by adding a CDA inhibitor, most commonly tetrahydrouridine (B1681287) (THU), directly to the whole blood sample.[1][3][4][5][6] This stabilization step is essential to prevent the ex vivo conversion of cytarabine to ara-U and ensure the measured plasma concentration reflects the true in vivo level.[1][4]
Q3: What is the recommended analytical method for quantifying cytarabine in plasma?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended and most widely used method for the quantification of cytarabine in plasma.[4][5][6] This technique offers high sensitivity and specificity, which are necessary to:
-
Detect the low concentrations of cytarabine resulting from its short half-life.[4][5][6]
-
Chromatographically separate cytarabine from the interfering endogenous compound, cytidine.[4][5][6]
-
Provide accurate and precise quantification, especially when used with a stable isotope-labeled internal standard.
Older methods using spectrophotometric detection often lack the required sensitivity for pharmacokinetic studies.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable cytarabine signal | Analyte Degradation: The sample was not properly stabilized at the time of collection, leading to the degradation of cytarabine by cytidine deaminase (CDA). | Immediate Stabilization: Ensure that a CDA inhibitor, such as tetrahydrouridine (THU), is added to the whole blood collection tubes immediately after the blood draw.[1][3] Maintain Cold Chain: Process samples on ice and store plasma at -80°C until analysis to minimize any residual enzymatic activity.[1][3] |
| Inefficient Extraction: The sample preparation method (e.g., protein precipitation or solid-phase extraction) is not effectively recovering cytarabine from the plasma matrix. | Optimize Extraction Protocol: Review and optimize the extraction procedure. For protein precipitation, ensure the correct ratio of precipitant (e.g., cold acetonitrile) to plasma is used.[1][7] For solid-phase extraction (SPE), verify that the correct type of cartridge (e.g., cation-exchange) and appropriate wash and elution solvents are being used.[4][5][6] | |
| Mass Spectrometer Issues: The instrument may not be properly tuned, or the source may be dirty, leading to poor sensitivity. | Instrument Maintenance and Tuning: Check the mass spectrometer tuning and calibration. Clean the ESI source and ensure a stable spray. | |
| Poor peak shape or splitting | Chromatographic Issues: The analytical column may be degraded, or the mobile phase may be inappropriate for the polar nature of cytarabine. | Column Selection and Mobile Phase Optimization: Use a column designed for the retention of polar compounds, such as a High Strength Silica (HSS) T3 column.[3] Optimize the mobile phase composition, including the organic modifier, pH, and buffer concentration, to improve peak shape.[3] |
| High variability between replicate injections | Inconsistent Sample Preparation: Variability in pipetting, vortexing, or centrifugation during sample preparation can lead to inconsistent results. | Standardize Procedures: Ensure all sample preparation steps are performed consistently and with calibrated equipment. The use of a stable isotope-labeled internal standard is crucial to correct for such variability. |
| Autosampler Issues: Problems with the autosampler, such as inconsistent injection volumes, can introduce variability. | Autosampler Maintenance: Verify the performance of the autosampler, including injection volume accuracy and precision. | |
| Calibration curve is non-linear or has high variability at low concentrations | Improper Standard Preparation: Inaccurate preparation of calibration standards can lead to a non-linear response. | Accurate Standard Preparation: Prepare calibration standards with care, ensuring accurate serial dilutions from a certified stock solution. Prepare standards independently from quality control (QC) samples.[3] |
| Matrix Effects: Ion suppression or enhancement from the plasma matrix can affect the signal, particularly at the lower limit of quantification (LLOQ). | Improve Sample Clean-up: Enhance the sample clean-up procedure to remove more matrix components. SPE generally provides a cleaner extract than protein precipitation.[3] Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Cytarabine-¹³C₃) co-elutes with the analyte and experiences similar matrix effects, providing effective correction. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Stabilization
This protocol outlines the critical steps for collecting and stabilizing whole blood samples to prevent the ex vivo degradation of cytarabine.
Materials:
-
Blood collection tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Tetrahydrouridine (THU) solution (concentration to be optimized based on final blood volume).
-
Calibrated pipettes.
-
Ice bath.
-
Refrigerated centrifuge (4°C).
Procedure:
-
Immediately after collecting the whole blood sample into the anticoagulant tube, add a pre-determined volume of THU solution to inhibit cytidine deaminase activity.[1][4][5][6]
-
Gently invert the tube several times to ensure thorough mixing of the THU with the blood.
-
Place the stabilized blood sample in an ice bath immediately.
-
Within 60 minutes of collection, centrifuge the sample at a low temperature (e.g., 4°C) to separate the plasma.[4]
-
Carefully transfer the plasma supernatant to a clean, labeled polypropylene (B1209903) tube.
-
Store the plasma samples at -80°C until analysis.[1]
Protocol 2: Plasma Sample Preparation using Protein Precipitation
This protocol describes a simple and rapid method for extracting cytarabine from plasma samples.
Materials:
-
Thawed plasma samples, calibration standards, and quality control (QC) samples.
-
Stable isotope-labeled internal standard (SIL-IS) working solution (e.g., Cytarabine-¹³C₃ in a suitable solvent).[2]
-
Cold acetonitrile (B52724) (HPLC grade).
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge capable of high speeds (e.g., >10,000 x g).[1]
-
Nitrogen evaporator (optional).
-
Reconstitution solvent (e.g., initial mobile phase).[7]
Procedure:
-
Allow plasma samples to thaw on ice.[1]
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add the SIL-IS solution.[1][7]
-
Vortex the sample briefly to mix.
-
Add 3 volumes of cold acetonitrile (e.g., 150 µL) to precipitate the plasma proteins.[1]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.[1]
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[1][7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the reconstitution solvent.[7]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Performance of LC-MS/MS Methods for Cytarabine Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.500 - 500[4][5][6] | 1.0 - 7000.0 (for ara-U)[4] | 8.8 - 132[8] |
| Sample Volume | 50 µL[4][5][6] | Not specified | Not specified |
| Internal Standard | Not specified in this abstract, but SIL-IS is recommended | Not specified in this abstract | Not specified in this abstract |
| Intra-day Precision (%RSD) | < 15%[4][5][6] | < 15%[4] | Not specified |
| Inter-day Precision (%RSD) | < 15%[4][5][6] | < 15%[4] | Not specified |
| Accuracy (%Bias or %RE) | < 15%[4][5][6] | Within ±15%[4] | Not specified |
| Extraction Method | Cation-exchange SPE[4][5][6] | Protein Precipitation[4] | Not specified |
Visualizations
Caption: Metabolic pathway of Cytarabine inactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. Bio-analytical Method Development and Validation of Daunorubicin and Cytarabine in Rat Plasma by LC-MS/MS and its Application in Pharmacokinetic Studies - ProQuest [proquest.com]
Technical Support Center: Managing Inter-patient Pharmacokinetic Variability of Cytarabine and Uracil Arabinoside
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving cytarabine (B982) (Ara-C) and its primary metabolite, uracil (B121893) arabinoside (Ara-U).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to inter-patient pharmacokinetic variability of cytarabine?
A1: Inter-patient variability in cytarabine pharmacokinetics is significant and stems from multiple factors:
-
Genetic Polymorphisms: Variations in genes encoding enzymes and transporters involved in cytarabine's metabolic pathway are a major contributor. Key genes include:
-
Deoxycytidine kinase (DCK): The rate-limiting enzyme for the activation of cytarabine to its active triphosphate form (Ara-CTP).[1][2][3]
-
Cytidine deaminase (CDA): The primary enzyme responsible for the inactivation of cytarabine to Ara-U.[4][5] Impaired CDA activity can lead to increased toxicity.[5]
-
Human equilibrative nucleoside transporter 1 (hENT1): Responsible for the uptake of cytarabine into cells.[1][3]
-
Ribonucleotide reductase (RRM1 and RRM2): These enzymes regulate the intracellular pool of dCTP, which competes with Ara-CTP for incorporation into DNA.[1][2][3]
-
-
Physiological Factors: Age, renal function, and hepatic function can influence drug clearance and metabolism.[6][7]
-
Disease Status: Differences in CDA activity have been observed between healthy individuals and patients with acute myeloid leukemia (AML).[8]
Q2: Why is it crucial to monitor both cytarabine and its metabolite, uracil arabinoside (Ara-U)?
A2: Simultaneous monitoring of both cytarabine and Ara-U is essential for several reasons:
-
Assessing Metabolic Profile: The ratio of Ara-U to cytarabine can provide insights into the patient's metabolic phenotype (e.g., fast vs. slow deaminators).[9]
-
Toxicity Concerns: While Ara-U is inactive as an anticancer agent, high levels may be associated with neurotoxicity, particularly in patients with renal impairment.[10][11]
-
Understanding Drug Exposure: Cytarabine has a very short half-life due to rapid conversion to Ara-U.[12][13][14] Measuring only the parent drug may not accurately reflect the total exposure and metabolic clearance.
Q3: What is the "cytarabine syndrome" and how can it be managed?
A3: Cytarabine syndrome is a constellation of symptoms that can occur 6-12 hours after drug administration.[6] Symptoms include fever, myalgia, bone pain, and rash.[5][6] The syndrome is typically self-limiting and resolves upon discontinuation of the drug.[6] Corticosteroids can be used for treatment and prevention.[6]
Troubleshooting Guides
Inconsistent In Vitro IC50 Values for Cytarabine
Q4: My IC50 value for cytarabine in my cell line experiments is inconsistent with published data or my previous results. What could be the cause?
A4: Variability in IC50 values for cytarabine is a common issue.[15] Consider the following factors:
-
Cell Line Integrity:
-
Experimental Conditions:
-
Development of Resistance: Continuous exposure to cytarabine can lead to the emergence of resistant cell populations.[15]
Quantification of Cytarabine and Ara-U in Plasma Samples
Q5: I am observing poor peak resolution and/or ion suppression in my LC-MS/MS analysis of cytarabine and Ara-U. How can I troubleshoot this?
A5: Chromatographic and mass spectrometric issues are common in bioanalysis. Here are some troubleshooting steps:
-
Poor Peak Resolution:
-
Interference from Cytidine: The endogenous nucleoside, cytidine, is isobaric with cytarabine and can interfere with the analysis.[8] Chromatographic separation is essential.
-
Column Selection: Standard C18 columns may not provide adequate retention for the polar cytarabine molecule.[8] Consider using columns designed for polar compounds, such as High Strength Silica (HSS) T3 or Porous Graphitic Carbon (PGC) columns.[8]
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic modifier, pH, buffer concentration) to improve separation.[8]
-
Gradient Elution: Employing a shallow gradient can enhance the resolution between cytarabine and interfering peaks.[8]
-
-
Ion Suppression/Enhancement:
-
Matrix Effects: This is caused by co-eluting components from the biological matrix.[8]
-
Improve Sample Clean-up: While protein precipitation is a common sample preparation technique, it may not be sufficient.[4] Consider more rigorous methods like liquid-liquid extraction (LLE) to remove more matrix components.[8]
-
Q6: My calibration curve for cytarabine quantification is non-linear, especially at lower concentrations. What should I do?
A6: Issues with calibration curves can arise from several sources:[8]
-
Standard Preparation: Ensure accurate preparation of calibration standards.[8] It is good practice to prepare calibration standards and quality control (QC) samples from separate stock solutions.[8]
-
Matrix Effects: If not properly addressed, matrix effects can impact the accuracy of your calibrators.
-
Regression Model: An inappropriate regression model may be in use. Evaluate different weighting factors for your linear regression.
Data Presentation
Table 1: Pharmacokinetic Parameters of Cytarabine and Ara-U
| Parameter | Cytarabine (Ara-C) | This compound (Ara-U) | Reference |
| Terminal Half-life (t½) | 7.8 - 12.6 minutes | 34 hours (in renal failure) | [11][12] |
| Clearance (Cl) | 1.7 - 2.9 L/kg/h | 2.64 L/h (in renal failure) | [11][12] |
| Volume of Distribution (Vss) | 0.44 - 0.86 L/kg | 118 L (in renal failure) | [11][12] |
| CSF:Plasma Ratio | 10-15% of steady state plasma concentrations | - | [12] |
| Renal Excretion (unchanged) | 4-6% | 63-73% (as Ara-U) | [18] |
Table 2: Inter-individual Variability in Plasma Concentrations
| Dose | Drug | Fold Variation in End-Infusion Concentration | Reference |
| 1000 mg/m² | Cytarabine | 2.1-fold | [9] |
| 3000 mg/m² | Cytarabine | 5.5-fold | [9] |
| 1000 mg/m² | This compound | 2.7-fold | [9] |
| 3000 mg/m² | This compound | 2.9-fold | [9] |
Experimental Protocols
Protocol 1: Quantification of Cytarabine and Ara-U in Human Plasma by HPLC-UV
This protocol is a general guideline and may require optimization.
1. Materials and Reagents:
-
Cytarabine and Ara-U reference standards
-
Internal Standard (e.g., adenine (B156593) arabinoside)
-
HPLC-grade methanol (B129727) and acetonitrile
-
HPLC-grade water
-
Heptane (B126788) sulfonic acid
-
Human plasma (drug-free)
-
0.22 µm syringe filters
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of cytarabine and Ara-U in the mobile phase or water.[4]
-
Working Standards: Serially dilute the stock solutions with the mobile phase to create a series of working standards for the calibration curve.[4]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold methanol or acetonitrile.[4]
-
Vortex the mixture for 1 minute.[4]
-
Centrifuge at 10,000 rpm for 10 minutes.[4]
-
Transfer the clear supernatant to a new tube.[4]
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL).[4]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[4]
-
3. HPLC Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: Isocratic elution with a mobile phase containing 0.4 mmol/L heptane sulfonic acid as a modifier.[10]
-
Detection: UV detection at 270 nm.[10]
-
Flow Rate: 1.8 mL/min[19]
4. Analysis:
-
Inject prepared standards and samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentrations of cytarabine and Ara-U in the samples from the calibration curve.
Protocol 2: Measurement of Intracellular Cytarabine Triphosphate (Ara-CTP)
This protocol is a general guideline for leukemia cell lines and may require optimization.[20]
1. Materials and Reagents:
-
Leukemia cell line (e.g., HL-60)
-
Cell culture medium and supplements
-
Cytarabine solution
-
Stable isotope-labeled Ara-CTP internal standard
-
Ice-cold extraction solvent (40:40:20 methanol:acetonitrile:water)[20]
2. Cell Treatment and Harvesting:
-
Culture cells to the desired density and treat with cytarabine for the specified time.
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
3. Metabolite Extraction:
-
Resuspend the cell pellet in the ice-cold extraction solvent (1 mL per 1-5 million cells).[20]
-
Immediately add a known amount of the stable isotope-labeled Ara-CTP internal standard.[20]
-
Vortex vigorously for 1 minute.[20]
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.[20]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[20]
-
Collect the supernatant containing the intracellular metabolites.[20]
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[20]
4. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Develop an LC-MS/MS method with optimized MRM transitions for both native and labeled Ara-CTP.
-
Quantify the amount of Ara-CTP by comparing the peak area ratio of the native analyte to the labeled internal standard against a standard curve.
-
Normalize the final concentration to the cell number (e.g., pmol/10⁶ cells).[20]
Visualizations
Caption: Metabolic activation and inactivation pathway of Cytarabine.
Caption: Workflow for intracellular Ara-CTP quantification.
References
- 1. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic factors influencing cytarabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. 1742-Neurotoxicity associated with high dose cytarabine | eviQ [eviq.org.au]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics of high-dose cytarabine and its deamination product--a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effective clearance of Ara-U the major metabolite of cytosine arabinoside (Ara-C) by hemodialysis in a patient with lymphoma and end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical results and pharmacokinetics of high-dose cytosine arabinoside (HD ARA-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of cytarabine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 15. benchchem.com [benchchem.com]
- 16. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytarabine Monograph for Professionals - Drugs.com [drugs.com]
- 18. Pharmacokinetics of ara-C and ara-U in plasma and CSF after high-dose administration of cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
optimization of liquid chromatography for Uracil Arabinoside quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the optimization of liquid chromatography methods for Uracil (B121893) Arabinoside (Ara-U) quantification.
Frequently Asked Questions (FAQs)
Q1: What is Uracil Arabinoside (Ara-U) and why is its quantification important? A1: this compound (Ara-U) is the inactive primary metabolite of Cytarabine (B982) (Ara-C), a chemotherapy agent used in the treatment of acute myeloid leukemia (AML).[1] The conversion of Ara-C to Ara-U is facilitated by the enzyme cytidine (B196190) deaminase (CDA).[1][2] Monitoring the levels of Ara-U, often in conjunction with Ara-C, is crucial for pharmacokinetic studies, understanding drug metabolism, and potentially correlating drug exposure and metabolic rate with patient outcomes and toxicities.[3]
Q2: What are the common analytical techniques for Ara-U quantification? A2: The most common and robust technique for quantifying Ara-U in biological matrices like plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4] This method offers high sensitivity and selectivity. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be used, though it may be less sensitive than LC-MS/MS.[4]
Q3: Which chromatography modes are suitable for Ara-U analysis? A3: Due to its polar nature, both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.
-
Reversed-Phase (RP-LC): C18 columns are frequently used.[5] Retention of polar compounds like Ara-U can be challenging, often requiring highly aqueous mobile phases.
-
HILIC: This mode is well-suited for highly polar compounds and uses a high percentage of organic solvent, which can enhance ionization and sensitivity in mass spectrometry.[4]
Q4: What type of internal standard (IS) is recommended for Ara-U quantification? A4: A stable isotope-labeled (SIL) internal standard of Ara-U is the ideal choice. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, which significantly improves the accuracy and precision of the quantification. If a SIL-IS is not available, a structural analogue may be used, but requires more rigorous validation to ensure it adequately mimics the analyte's behavior.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My Ara-U peak is showing significant tailing. What are the potential causes and solutions? A: Peak tailing is a common issue, especially for polar compounds like Ara-U. The causes can be multifactorial.
-
Cause 1: Secondary Interactions (HILIC & RP-LC): The analyte may be undergoing secondary interactions with active sites (e.g., free silanols) on the column's stationary phase.[6]
-
Solution:
-
Adjust mobile phase pH to ensure the analyte is in a single ionic state.
-
Increase the buffer concentration in the mobile phase (e.g., from 10 mM to 30 mM ammonium (B1175870) formate) to help mask silanol (B1196071) interactions.[6]
-
Consider a column with a different stationary phase chemistry or one that is end-capped to minimize silanol activity.
-
-
-
Cause 2: Sample Solvent Mismatch (HILIC): In HILIC, injecting a sample dissolved in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase can cause peak distortion.[7]
-
Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase conditions. Ideally, the reconstitution solvent should match the initial mobile phase composition.
-
-
Cause 3: Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase.
-
Solution: Dilute the sample and re-inject. If sensitivity is an issue, consider optimizing the sample preparation to concentrate the analyte while removing matrix components.
-
-
Cause 4: Column Contamination or Void: A buildup of contaminants on the column inlet frit or the formation of a void in the packing material can distort peak shape.[6]
-
Solution: First, try back-flushing the column (disconnect from the detector first). If this doesn't resolve the issue, replace the column frit or the entire column. Using a guard column can help extend the life of the analytical column.[7]
-
Problem 2: Low Sensitivity / Poor Signal Intensity
Q: The signal for Ara-U is very low or non-existent. How can I improve sensitivity? A: Low sensitivity can stem from sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Cause 1: Inefficient Sample Preparation: Ara-U may be lost during the extraction process, or significant matrix components may be co-extracted, causing ion suppression.
-
Solution:
-
Ensure the protein precipitation is effective by using a sufficient volume of ice-cold organic solvent (e.g., methanol (B129727) or acetonitrile) and vortexing thoroughly.[8]
-
If ion suppression is suspected (diagnosed by post-column infusion), consider a more rigorous sample cleanup method like Solid-Phase Extraction (SPE).[8]
-
-
-
Cause 2: Suboptimal Mobile Phase: The mobile phase composition, particularly the pH and additives, can greatly affect ionization efficiency.
-
Solution: For positive electrospray ionization (ESI+), adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase can improve protonation and enhance the signal. For negative mode, a basic additive might be beneficial.
-
-
Cause 3: Incorrect Mass Spectrometer Parameters: The ion source settings and MRM (Multiple Reaction Monitoring) parameters may not be optimized for Ara-U.
-
Solution:
-
Optimize ion source parameters such as capillary voltage, gas flow, and source temperature by infusing a standard solution of Ara-U.
-
Optimize the collision energy (CE) and fragmentor voltage for the specific MRM transitions of Ara-U to ensure maximum product ion generation.
-
-
Problem 3: Unstable or Drifting Retention Times
Q: The retention time for Ara-U is shifting between injections. What could be the cause? A: Retention time instability compromises peak identification and integration.
-
Cause 1: Insufficient Column Equilibration: This is particularly critical in HILIC, where establishing the aqueous layer on the stationary phase takes time. It's also important in gradient RP-LC.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient duration before the first injection (e.g., 10-20 column volumes).[9] The equilibration time between runs in a gradient method should also be adequate.
-
-
Cause 2: Mobile Phase Composition Change: The mobile phase can change over time due to the evaporation of the more volatile organic component.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[7] If using an on-line mixer, ensure the pump is functioning correctly and solvents are being proportioned accurately.
-
-
Cause 3: Temperature Fluctuations: Column temperature has a significant impact on retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.[7]
-
Diagrams and Workflows
Cytarabine to this compound Metabolic Pathway
The following diagram illustrates the metabolic conversion of the active drug Cytarabine (Ara-C) into its inactive metabolite this compound (Ara-U).
Caption: Metabolic conversion of Cytarabine (Ara-C) to this compound (Ara-U).
Troubleshooting Workflow for Poor Peak Shape
This workflow provides a logical sequence of steps to diagnose the cause of problematic peak shapes.
Caption: A decision tree for troubleshooting common peak shape problems.
Experimental Protocols
Protocol: Quantification of Ara-U in Human Plasma by LC-MS/MS
This protocol provides a representative method. Parameters should be optimized for the specific instrumentation used.
1. Reagents and Materials
-
This compound analytical standard
-
Stable isotope-labeled Ara-U (e.g., ¹³C,¹⁵N₂-Ara-U) for internal standard (IS)
-
LC-MS grade water, acetonitrile (B52724), methanol, and formic acid
-
Human plasma (K₂EDTA)
2. Sample Preparation: Protein Precipitation [8]
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the IS working solution to all tubes (except blanks).
-
To precipitate proteins, add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Ara-U Analysis
| Parameter | Typical Setting | Purpose |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm or HILIC Amide, 2.1 x 100 mm, 2.7 µm | Chromatographic separation of analyte from matrix components. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for reversed-phase or HILIC. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component; elutes analyte from the column. |
| Flow Rate | 0.4 mL/min | Controls the speed of the separation. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | Amount of prepared sample introduced to the system. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Generates charged ions for mass analysis. |
| MRM Transition (Quantifier) | e.g., m/z 245.1 -> 113.1 | Specific precursor-to-product ion transition for quantification. |
| MRM Transition (Qualifier) | e.g., m/z 245.1 -> 96.1 | Secondary transition to confirm analyte identity. |
| Collision Energy (CE) | Analyte and instrument dependent, requires optimization (e.g., 15-25 eV) | Energy used to fragment the precursor ion. |
| Dwell Time | 100 ms | Time spent acquiring data for each MRM transition. |
Note: Specific m/z values for MRM transitions must be empirically determined and optimized on the mass spectrometer being used.
Table 2: Example Method Validation Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for Ara-U.[10]
| Validation Parameter | Typical Acceptance Criteria | Example Result for Ara-U |
| Linearity Range | r² ≥ 0.99 | 25 - 5000 ng/mL, r² > 0.995 |
| Lower Limit of Quantitation (LLOQ) | S/N > 10, Accuracy within ±20%, Precision ≤20% | 25 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.8% to 8.2% across three QC levels |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | Intra-day: ≤7.5%, Inter-day: ≤9.1% |
| Matrix Effect | CV ≤15% | IS-normalized matrix factor between 0.95 and 1.08 (CV = 6.2%) |
| Recovery | Consistent and reproducible | ~85-95% across three QC levels |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of cytosine arabinoside and its metabolite this compound in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. halocolumns.com [halocolumns.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Analytical Recovery of Uracil Arabinoside (Ara-U)
Welcome to the technical support center for the analysis of Uracil (B121893) Arabinoside (Ara-U) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying Uracil Arabinoside (Ara-U) in biological samples?
A1: The primary challenges in the bioanalysis of Ara-U often stem from its origin as a metabolite of Cytosine Arabinoside (Ara-C). Key difficulties include:
-
Metabolic Instability of Parent Drug: Ara-C is rapidly converted to Ara-U by cytidine (B196190) deaminase in biological matrices. This rapid conversion can lead to artificially high Ara-U concentrations if sample handling and preparation are not properly controlled.[1]
-
Matrix Effects: Biological samples such as plasma and serum contain endogenous components that can interfere with the ionization of Ara-U in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[2][3]
-
Achieving Adequate Sensitivity: For certain applications, achieving a low limit of quantification (LLOQ) can be challenging, requiring highly sensitive instrumentation and optimized sample preparation to remove interfering substances.[4]
-
Analyte Stability: The stability of Ara-U in biological samples during collection, storage, and processing must be established to ensure accurate results.[5]
Q2: What is the most common sample preparation technique for Ara-U analysis?
A2: The most frequently cited method for preparing biological samples for Ara-U analysis is protein precipitation , often followed by further cleanup with solid-phase extraction (SPE) .[1][6] Protein precipitation is a simple and rapid method to remove the majority of proteins from the sample, while SPE provides a more selective cleanup to remove other interfering substances.
Q3: How can I minimize the in-vitro conversion of Cytosine Arabinoside (Ara-C) to this compound (Ara-U) during sample collection and handling?
A3: To prevent the enzymatic conversion of Ara-C to Ara-U, it is crucial to inhibit the activity of cytidine deaminase immediately upon sample collection. This is typically achieved by collecting blood samples in tubes containing an inhibitor such as tetrahydrouridine .[6] Additionally, samples should be processed promptly and stored at low temperatures (e.g., -20°C or -80°C) to minimize any residual enzymatic activity.
Q4: What type of analytical column is best suited for the separation of this compound?
A4: Due to its polar nature, this compound is well-suited for separation using Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[6][7] Reversed-phase C18 columns have also been successfully used, often with ion-pairing agents in the mobile phase to improve retention and peak shape.[8][9]
Troubleshooting Guide
Low Analytical Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | - Ensure the correct ratio of precipitation solvent (e.g., acetonitrile (B52724), methanol) to sample volume is used. - Vortex the sample vigorously after adding the solvent. - Optimize the incubation time and temperature to maximize protein precipitation. |
| Poor Solid-Phase Extraction (SPE) Recovery | - Incorrect Sorbent Choice: Ensure the sorbent chemistry is appropriate for the polarity of Ara-U. A polar sorbent may be more suitable.[10] - Inadequate Conditioning/Equilibration: Always condition and equilibrate the SPE cartridge according to the manufacturer's instructions. Do not let the sorbent bed dry out before sample loading.[11] - Sample Loading Flow Rate Too High: A high flow rate can prevent efficient binding of Ara-U to the sorbent. Aim for a flow rate of approximately 1 mL/min.[12] - Inappropriate Wash Solvent: The wash solvent may be too strong, causing premature elution of Ara-U. Test a weaker wash solvent.[13] - Inefficient Elution: The elution solvent may be too weak to desorb Ara-U completely. Increase the strength or volume of the elution solvent.[10] |
| Analyte Degradation | - Assess the stability of Ara-U under the conditions of your sample preparation workflow.[5] Consider performing stability tests at each step. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Ensure all sample preparation steps are performed consistently across all samples. Automation of liquid handling can reduce variability.[14] - Verify that the SPE cartridges are from the same lot and are packed uniformly. |
| Matrix Effects | - Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement.[2][3] - Improve Sample Cleanup: Employ a more rigorous SPE method or use a different sample preparation technique (e.g., liquid-liquid extraction) to remove interfering matrix components.[15] - Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for Ara-U is the most effective way to compensate for matrix effects, as it will behave nearly identically to the analyte during extraction, chromatography, and ionization.[16] - Matrix-Matched Calibrators: Prepare calibration standards in a blank biological matrix that is free of the analyte to mimic the matrix effects seen in the samples.[3] |
| Instrumental Issues | - Check for fluctuations in the LC pump pressure and ensure the mass spectrometer is properly calibrated and tuned. |
Experimental Protocols & Data
Sample Preparation Protocol: Protein Precipitation
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Thawing: Thaw frozen biological samples (e.g., plasma) on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to each sample.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., SPE).
Quantitative Data on Ara-U Analysis Methods
| Method | Matrix | Recovery (%) | Linearity Range (ng/mL) | LOD/LLOQ (ng/mL) | Reference |
| HPLC-UV | Serum | 98% | Not Specified | Not Specified | [6][17] |
| LC-MS/MS | Human Plasma | Not Specified | 250 - 7500 | Not Specified | [1] |
| HPLC | Human Plasma & CSF | Not Specified | Not Specified | 50 | [8] |
| Ion-pair HPLC | Human Plasma | Not Specified | Not Specified | 15 | [9] |
Visualizations
Caption: A typical workflow for the analysis of this compound.
References
- 1. Simultaneous determination of cytosine arabinoside and its metabolite this compound in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sciex.com [sciex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of cytosine arabinoside and its metabolite, this compound, in human plasma using hydrophilic interaction liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of cytarabine and this compound in human plasma and cerebrospinal fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion-pair liquid chromatography of cytarabine and uracil-arabinoside in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. welch-us.com [welch-us.com]
- 11. silicycle.com [silicycle.com]
- 12. specartridge.com [specartridge.com]
- 13. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Automatic quantification of uracil and dihydrouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ara-C Anabolism with Ara-U Pretreatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the enhancement of cytarabine (B982) (Ara-C) anabolism to its active nucleotide form (Ara-CTP) through pretreatment with uracil (B121893) arabinoside (ara-U).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using ara-U pretreatment to enhance Ara-C efficacy?
A1: The primary rationale is to inhibit the enzymatic inactivation of Ara-C. Ara-C is a prodrug that requires phosphorylation to its active triphosphate form, Ara-CTP, to exert its cytotoxic effects by inhibiting DNA synthesis.[1] However, a significant portion of administered Ara-C is rapidly deaminated and inactivated to ara-U by the enzyme cytidine (B196190) deaminase (CDA), which is highly expressed in the liver, spleen, and some leukemic cells.[2][3] Ara-U, the deaminated metabolite of Ara-C, has been shown to be a potent inhibitor of CDA.[4] By pretreating cells with ara-U, CDA activity can be suppressed, leading to a decrease in the catabolism of subsequently administered Ara-C. This inhibition allows for a greater proportion of Ara-C to be available for anabolic conversion to the active Ara-CTP within the target cancer cells, thereby enhancing its anti-leukemic activity.[3]
Q2: What is the "self-potentiation" of high-dose Ara-C?
A2: "Self-potentiation" refers to the phenomenon where high-dose Ara-C administration leads to the generation of high plasma concentrations of its metabolite, ara-U. This elevated ara-U then acts as an inhibitor of cytidine deaminase (CDA), the enzyme that breaks down Ara-C. By inhibiting CDA, the high levels of ara-U effectively reduce the clearance of Ara-C, prolonging its plasma half-life and increasing its systemic exposure. This allows more Ara-C to be taken up by cancer cells and converted to its active form, Ara-CTP.
Q3: Besides inhibiting cytidine deaminase, are there other mechanisms by which ara-U can enhance Ara-C's effectiveness?
A3: Yes, some studies suggest that high concentrations of ara-U can cause an accumulation of leukemia cells in the S-phase of the cell cycle. Since Ara-C is an S-phase specific drug, meaning it primarily targets cells undergoing DNA replication, synchronizing the cancer cell population in this phase could render them more susceptible to the cytotoxic effects of Ara-C.
Q4: What are the key enzymes involved in the metabolism of Ara-C?
A4: The metabolic pathway of Ara-C involves a balance between activating and inactivating enzymes:
-
Activating Enzymes:
-
Deoxycytidine kinase (dCK): The rate-limiting enzyme that catalyzes the initial phosphorylation of Ara-C to Ara-CMP.[2]
-
Deoxycytidylate kinase (dCMPK): Further phosphorylates Ara-CMP to Ara-CDP.
-
Nucleoside diphosphate (B83284) kinase (NDPK): Catalyzes the final phosphorylation step to the active Ara-CTP.[1]
-
-
Inactivating Enzymes:
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potentiation of Ara-C cytotoxicity with ara-U pretreatment.
-
Possible Cause 1: Suboptimal ara-U pretreatment time.
-
Solution: The timing of ara-U pretreatment is critical. An insufficient incubation time may not be enough to achieve adequate inhibition of cytidine deaminase (CDA) before the addition of Ara-C. It is recommended to perform a time-course experiment to determine the optimal pretreatment duration for your specific cell line.
-
-
Possible Cause 2: Inappropriate concentration of ara-U.
-
Solution: The concentration of ara-U should be sufficient to competitively inhibit CDA. A dose-response experiment with ara-U alone should be conducted to determine a non-toxic concentration that provides maximal CDA inhibition.
-
-
Possible Cause 3: Low intrinsic CDA activity in the cell line.
-
Solution: The potentiating effect of ara-U will be most pronounced in cell lines with high endogenous CDA activity. You can assess the CDA activity in your cell line by measuring the conversion of Ara-C to ara-U over time using HPLC or LC-MS/MS. If CDA activity is low, the effect of ara-U pretreatment will likely be minimal.
-
-
Possible Cause 4: Dominant resistance mechanisms other than CDA-mediated inactivation.
-
Solution: Ara-C resistance is multifactorial and can be caused by reduced deoxycytidine kinase (dCK) activity, decreased expression of nucleoside transporters (e.g., hENT1), or an increased dCTP pool.[5][3] If these mechanisms are dominant in your cell line, inhibiting CDA with ara-U may not significantly restore sensitivity. It is advisable to characterize the resistance profile of your cell line.
-
Issue 2: High variability in intracellular Ara-CTP measurements.
-
Possible Cause 1: Inefficient or inconsistent cell lysis and extraction.
-
Solution: Ensure complete cell lysis to release all intracellular nucleotides. Use a validated and consistent extraction protocol. Keeping samples on ice throughout the procedure is crucial to prevent enzymatic degradation of Ara-CTP.[6]
-
-
Possible Cause 2: Degradation of Ara-CTP during sample processing.
-
Solution: Ara-CTP is labile. Process samples quickly and on ice. If immediate analysis is not possible, store the extracts at -80°C.[6]
-
-
Possible Cause 3: Inaccurate cell counting.
-
Solution: Normalize Ara-CTP levels to the cell number. Inaccurate cell counting will lead to high variability. Use a reliable method for cell counting and perform it in triplicate for each sample.[6]
-
-
Possible Cause 4: Suboptimal LC-MS/MS analysis.
-
Solution: Optimize the mass spectrometry parameters, including MRM transitions and collision energy, for both Ara-CTP and the internal standard. Ensure proper chromatographic separation to avoid co-elution with interfering cellular components.[6]
-
Issue 3: Unexpected cytotoxicity observed with ara-U treatment alone.
-
Possible Cause 1: High concentrations of ara-U.
-
Solution: While generally considered much less toxic than Ara-C, very high concentrations of ara-U may exert some cytotoxic effects. Determine the IC50 of ara-U in your cell line and use concentrations well below this value for pretreatment experiments.
-
-
Possible Cause 2: Contamination of ara-U with Ara-C.
-
Solution: Ensure the purity of your ara-U reagent. If there is a suspicion of contamination, verify the purity using analytical methods such as HPLC or NMR.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Ara-C in Various Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.08 - 0.1[7] |
| KG-1 | Acute Myeloid Leukemia | ~0.1-1.0 |
| MOLM-13 | Acute Myeloid Leukemia | 0.01 - 0.1[7] |
| K562 | Chronic Myelogenous Leukemia | 1.0 - 10[7] |
| U937 | Histiocytic Lymphoma | 0.1 - 1.0[7] |
Note: These values are approximate and can vary based on experimental conditions such as cell passage number, seeding density, and assay duration.
Table 2: Effect of a Ribonucleotide Reductase Inhibitor (GTI-2040) on Ara-C Cytotoxicity and Intracellular Ara-CTP Levels in K562 Cells
| Pretreatment | Ara-C IC50 (µM) | Fold Increase in Cytotoxicity | Intracellular Ara-CTP Increase (vs. Ara-C alone) |
| None | 0.13 | - | - |
| 5 µM GTI-2040 | 0.014 | 9.3 | Not Reported |
| 10 µM GTI-2040 | 0.012 | 10.8 | ~50% (with 10 µM GTI-2040)[8] |
This table illustrates the principle of enhancing Ara-C activity by modulating its metabolism, similar to the goal of ara-U pretreatment.
Experimental Protocols
Protocol 1: In Vitro Ara-U Pretreatment and Ara-C Cytotoxicity Assay
-
Cell Seeding: Seed leukemia cells (e.g., HL-60, K562) in a 96-well plate at a predetermined optimal density and allow them to attach or stabilize overnight.
-
Ara-U Pretreatment:
-
Prepare a stock solution of ara-U in a suitable solvent (e.g., sterile water or PBS).
-
Treat the cells with various non-toxic concentrations of ara-U for a predetermined optimal time (e.g., 4, 8, or 12 hours). Include a vehicle control.
-
-
Ara-C Treatment:
-
Following the ara-U pretreatment period, add serial dilutions of Ara-C to the wells.
-
Include control wells with Ara-C alone (no ara-U pretreatment) and cells with no drug treatment.
-
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48 or 72 hours).
-
Cytotoxicity Assessment:
-
Determine cell viability using a standard method such as MTT, XTT, or a commercial live/dead cell assay.
-
Calculate the IC50 values for Ara-C with and without ara-U pretreatment using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Quantification of Intracellular Ara-CTP by LC-MS/MS
-
Cell Treatment:
-
Seed cells in a larger format (e.g., 6-well plate or T-25 flask) to obtain a sufficient number of cells for analysis (e.g., 1-5 x 10^6 cells per sample).
-
Pretreat cells with the optimal concentration of ara-U for the determined time.
-
Add a fixed, clinically relevant concentration of Ara-C and incubate for a specific duration (e.g., 4 hours).
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and extract the nucleotides using a cold extraction solution (e.g., 60% methanol (B129727) or 0.5 M perchloric acid).
-
-
Sample Preparation:
-
Add a known amount of a stable isotope-labeled Ara-CTP internal standard to each sample for accurate quantification.[6]
-
Centrifuge the lysate to pellet the protein and debris.
-
Collect the supernatant containing the nucleotides.
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a method for the separation and detection of Ara-CTP and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of Ara-CTP in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Normalize the Ara-CTP concentration to the number of cells.[6]
-
Mandatory Visualizations
Caption: Metabolic activation and inactivation pathway of Cytarabine (Ara-C).
Caption: Experimental workflow for evaluating the effect of ara-U pretreatment on Ara-C cytotoxicity.
Caption: Logical pathway of how ara-U pretreatment enhances Ara-C's cytotoxic effects.
References
- 1. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimization of cytarabine (ARA-C) therapy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of combination chemotherapy of cytosine arabinoside (ara-C) and uracil arabinoside (ara-U) or tetrahydrouridine (THU) against murine leukemia L1210/0 in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Chemoresistance Pathways in Combination with Ara-C to Overcome Multidrug Resistance in AML. A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis: Uracil Arabinoside vs. Cytarabine in Leukemia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Uracil (B121893) Arabinoside (Ara-U) and Cytarabine (B982) (Ara-C), two critical compounds in the landscape of leukemia therapeutics. While Cytarabine has long been a cornerstone of chemotherapy regimens, understanding the role and potential of its primary metabolite, Uracil Arabinoside, is crucial for optimizing treatment strategies and overcoming drug resistance. This document synthesizes experimental data to elucidate the individual and combined therapeutic potential of these agents.
Mechanism of Action: A Tale of Activation and Synergy
Cytarabine (Ara-C) , a pyrimidine (B1678525) nucleoside analog, functions as a potent antimetabolite.[1][2] Its primary mechanism of action involves the inhibition of DNA synthesis.[1] Upon cellular uptake, facilitated by human equilibrative nucleoside transporter 1 (hENT1), Ara-C is phosphorylated to its active triphosphate form, Ara-CTP.[1] Ara-CTP competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle.[1] This targeted disruption of DNA replication induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2]
This compound (Ara-U) is the inactive metabolite of Cytarabine, formed through deamination by the enzyme cytidine (B196190) deaminase.[3][4] This conversion is a primary mechanism of Cytarabine resistance.[3] However, research indicates that Ara-U is not merely an inert byproduct. Preclinical studies have shown that pretreatment with Ara-U can paradoxically enhance the cytotoxicity of a subsequent Cytarabine dose.[5][6] This synergistic effect is attributed to the cytostatic properties of Ara-U, which cause a delay in cell progression through the S-phase.[5][6] This delay leads to an accumulation of cells in the S-phase and a significant increase in the activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation of Ara-C.[5]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of Cytarabine in various leukemia cell lines and the impact of this compound pretreatment on Cytarabine's cytotoxic activity.
Table 1: In Vitro Cytotoxicity of Cytarabine (Ara-C) in Human Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 of Cytarabine (nM) |
| KG-1 | Acute Myeloid Leukemia (AML) | Not explicitly stated, but used in resistance studies. |
| MOLM13 | Acute Myeloid Leukemia (AML) | Not explicitly stated, but used in resistance studies. |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | 90 |
| Jurkat | Acute T-cell Leukemia | 159.7 |
| HL-60 | Acute Promyelocytic Leukemia | 407.2 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Synergistic Effect of this compound (Ara-U) Pretreatment on Cytarabine (Ara-C) Efficacy in L5178Y Murine Leukemia Cells
| Treatment | Key Effect | Quantitative Change |
| Ara-U Pretreatment | Deoxycytidine Kinase (dCK) Activity | 3.6-fold increase |
| Ara-U Pretreatment followed by Ara-C | Cytotoxicity | Enhanced synergistic cytotoxicity |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on leukemia cell lines.
Materials:
-
Leukemia cell line of interest (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Cytarabine (or this compound) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of Cytarabine in the culture medium. Add 100 µL of each drug concentration to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration (log scale) to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Leukemia cells treated with the compounds of interest
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Deoxycytidine Kinase (dCK) Activity Assay
This protocol outlines a method to measure the enzymatic activity of dCK.
Materials:
-
Cell lysate from treated and untreated cells
-
Reaction buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)
-
ATP
-
[³H]Deoxycytidine (substrate)
-
DE-81 ion-exchange filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from control and drug-treated cells using a suitable lysis buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, ATP, and [³H]deoxycytidine.
-
Enzyme Reaction: Initiate the reaction by adding the cell lysate to the reaction mixture. Incubate at 37°C for a defined period.
-
Stopping the Reaction: Stop the reaction by spotting the mixture onto DE-81 filter paper.
-
Washing: Wash the filter papers extensively with a suitable buffer (e.g., ammonium (B1175870) formate) to remove unreacted substrate.
-
Scintillation Counting: Place the dried filter papers in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the dCK activity.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: Metabolism and mechanism of action of Cytarabine (Ara-C).
References
- 1. Cytarabine - Wikipedia [en.wikipedia.org]
- 2. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxycytidine Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]
- 4. Optimization of cytarabine (ARA-C) therapy for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Uracil Arabinoside vs. Ara-C: A Comparative Analysis for the Research Professional
An objective guide to the distinct roles of Cytarabine (Ara-C) and its primary metabolite, Uracil (B121893) Arabinoside (Ara-U), in cancer therapy. This report details their mechanisms of action, comparative efficacy based on available preclinical data, and the experimental protocols used to elucidate their functions.
Executive Summary
Cytarabine, or Ara-C, is a cornerstone of chemotherapy for hematological malignancies, functioning as a potent inhibitor of DNA synthesis. Its clinical utility is, however, modulated by its rapid in vivo conversion to Uracil Arabinoside (Ara-U), a metabolite largely considered to be inactive. This guide provides a comparative analysis of Ara-C and Ara-U, clarifying their individual and combined effects on cancer cells. While Ara-C is a direct-acting cytotoxic agent, emerging preclinical evidence suggests that Ara-U, far from being inert, can potentiate the anticancer activity of its parent compound. This analysis is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the pharmacology of these two closely related molecules.
Comparative Mechanism of Action
Ara-C and Ara-U, while structurally similar, exhibit fundamentally different biological activities. Ara-C is a cytotoxic prodrug, whereas Ara-U's primary role appears to be in modulating the activity of Ara-C.
Cytarabine (Ara-C): The Direct Cytotoxic Agent
Ara-C is a nucleoside analog that exerts its anticancer effects by interfering with DNA synthesis.[1] Its mechanism of action involves a multi-step intracellular activation process:
-
Cellular Uptake: Ara-C is transported into the cell.
-
Phosphorylation: Once inside the cell, Ara-C is converted to its active triphosphate form, Ara-CTP, through a series of phosphorylation steps initiated by the enzyme deoxycytidine kinase (dCK).
-
Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, a critical enzyme for DNA replication and repair.[1]
-
DNA Chain Termination: Incorporation of Ara-CTP into the growing DNA strand leads to the termination of DNA chain elongation.[1]
This disruption of DNA synthesis ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cancer cells.[1]
This compound (Ara-U): The Modulator
In stark contrast to Ara-C, Ara-U is not considered a standalone cytotoxic agent and is the product of Ara-C's deamination by the enzyme cytidine (B196190) deaminase.[1] However, preclinical research has revealed a more nuanced role for Ara-U. Pretreatment of cancer cells with Ara-U has been shown to enhance the cytotoxicity of a subsequent Ara-C dose.[2] This potentiation is attributed to the following mechanism:
-
S-Phase Delay: Ara-U induces a temporary delay in the progression of cells through the S-phase of the cell cycle.[2]
-
Increased dCK Activity: This S-phase delay leads to a significant increase in the activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation of Ara-C.[2]
-
Enhanced Ara-C Activation: The elevated dCK activity results in a more efficient conversion of Ara-C to its active form, Ara-CTP, thereby amplifying its cytotoxic effect.[2]
Caption: Experimental workflow for cell cycle analysis.
Deoxycytidine Kinase (dCK) Activity Assay
This protocol measures the enzymatic activity of dCK.
-
Cell Lysate Preparation: Prepare cell lysates from control and Ara-U-treated cells.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, ATP, a phosphate (B84403) donor, and a dCK substrate (e.g., deoxycytidine).
-
Enzymatic Reaction: Initiate the reaction by adding the cell lysate to the reaction mixture and incubate at 37°C. The dCK in the lysate will phosphorylate the substrate.
-
Detection: The amount of phosphorylated product can be quantified using various methods, such as HPLC or a coupled enzyme assay where the production of ADP is linked to a colorimetric or fluorescent signal.
-
Data Analysis: Calculate the dCK activity, typically expressed as the amount of product formed per unit of time per amount of protein in the cell lysate.
Conclusion
The comparative analysis of this compound and Ara-C reveals a synergistic relationship rather than a simple agonist-antagonist dynamic. While Ara-C is the established cytotoxic agent, the preclinical findings that its "inactive" metabolite, Ara-U, can potentiate its efficacy by modulating the cell cycle and enhancing its activation present a compelling area for further investigation. For researchers in drug development, this interaction highlights the importance of understanding the full metabolic profile of a drug and the potential for metabolites to influence therapeutic outcomes. Future studies should aim to further quantify the potentiation effect of Ara-U in a broader range of cancer models and explore its potential clinical relevance.
References
validating the antiviral activity of Uracil Arabinoside against specific viruses
A Guide for Researchers in Drug Development
This guide provides a comprehensive comparison of the antiviral activity of Uracil (B121893) Arabinoside (Ara-U) against key viral pathogens, primarily focusing on Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of Ara-U's potential as an antiviral agent. This document summarizes quantitative antiviral and cytotoxicity data, details experimental methodologies, and visualizes the compound's mechanism of action.
Executive Summary
Uracil Arabinoside (Ara-U), a nucleoside analog, has demonstrated antiviral activity, particularly against members of the Herpesviridae family. Its mechanism of action is predicated on the selective phosphorylation by viral enzymes and subsequent inhibition of viral DNA synthesis. While derivatives of Ara-U, such as 1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-araU), have shown potent and selective activity against HSV-1 and VZV, data on the parent compound is more limited. This guide aims to consolidate the available information to provide a clear comparison with established antiviral therapies like Acyclovir.
Antiviral Activity and Cytotoxicity
The antiviral efficacy of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. This relationship is often expressed by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more favorable therapeutic window.
Table 1: In Vitro Antiviral Activity of this compound Derivatives and Acyclovir against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| FEFAU | Various | Not Specified | 0.03 - 0.2 | >100 | >500 - >3333 | [1] |
| Acyclovir | KOS | Vero | ~0.1 | >300 | >3000 | [2] |
Table 2: In Vitro Antiviral Activity of this compound Derivatives and Acyclovir against Herpes Simplex Virus Type 2 (HSV-2)
| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| FEFAU | Various | Not Specified | 0.1 - 0.3 | >100 | >333 - >1000 | [1] |
| Acyclovir | G | Vero | ~1.0 | >300 | >300 | [2] |
Table 3: In Vitro Antiviral Activity of this compound Derivatives against Varicella-Zoster Virus (VZV)
| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| BV-araU | YS | HELF | Not specified (µg level) | Not specified | Not specified | [3] |
| l-BHDU | Not Specified | HFFs | 0.22 | >200 | >909 | [4] |
Note: FEFAU (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(2-fluoroethyl)-1H,3H-pyrimidine-2,4-dione) and BV-araU (1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil) are derivatives of this compound. l-BHDU (β-l-1-[5-(E-2-bromovinyl)-2-(hydroxymethyl)-1,3-(dioxolan-4-yl)] Uracil) is another related nucleoside analog. Data for Acyclovir is provided for comparison. HELF: Human Embryonic Lung Fibroblasts; HFFs: Human Foreskin Fibroblasts.
Mechanism of Action
The antiviral activity of this compound and its derivatives is dependent on their conversion to the active triphosphate form. This process is preferentially carried out in virus-infected cells, leading to selective toxicity.
Signaling Pathway of this compound Activation and Action
Caption: Activation and inhibitory pathway of this compound.
As depicted, this compound is a prodrug that requires phosphorylation to become active. In virus-infected cells, viral thymidine kinase (TK) efficiently catalyzes the initial phosphorylation to Ara-U monophosphate.[5] Cellular kinases then further phosphorylate it to the active triphosphate form, Ara-UTP. Ara-UTP acts as a competitive inhibitor of the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication.[6][7] The selectivity of Ara-U and its derivatives stems from the much higher affinity of viral TK for these compounds compared to cellular TK.[8]
Experimental Protocols
Standardized assays are crucial for the reliable assessment of antiviral activity and cytotoxicity. The following are detailed methodologies for key experiments.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibitory effect of a compound on viral replication.
Experimental Workflow
Caption: Workflow for a Plaque Reduction Assay.
Detailed Methodology:
-
Cell Seeding: Plate susceptible cells (e.g., Vero or MRC-5 cells) in 6- or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.[9]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Virus Infection: Aspirate the growth medium from the confluent cell monolayers and infect the cells with a dilution of virus calculated to produce 50-100 plaque-forming units (PFU) per well. Adsorb for 1 hour at 37°C.
-
Compound Addition and Overlay: After adsorption, remove the viral inoculum and overlay the cell monolayers with a semi-solid medium (e.g., 1.2% methylcellulose (B11928114) in maintenance medium) containing the different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque development (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay, fix the cells with a solution such as 10% formalin, and then stain with a 0.1% crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The EC50 value, the concentration of the compound that inhibits plaque formation by 50%, is determined by regression analysis.
Viral Yield Reduction Assay
This assay measures the effect of a compound on the production of infectious virus particles.
Experimental Workflow
Caption: Workflow for a Viral Yield Reduction Assay.
Detailed Methodology:
-
Cell Seeding and Infection: Seed susceptible cells in multi-well plates and infect with the virus at a defined multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, wash the cells to remove unadsorbed virus and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a period equivalent to one or more viral replication cycles (e.g., 24, 48, or 72 hours).
-
Harvesting Progeny Virus: At the end of the incubation period, harvest the cell culture supernatant, which contains the newly produced virus particles.
-
Titration of Viral Yield: Determine the titer of the virus in the harvested supernatants using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control. The effective concentration that reduces the viral yield by 90% (EC90) or 99% (EC99) is then determined.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.
Experimental Workflow
References
- 1. In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiviral activity of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil against thymidine kinase negative strains of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-l-1-[5-(E-2-bromovinyl)-2-(hydroxymethyl)-1,3-(dioxolan-4-yl)] uracil (l-BHDU) prevents varicella-zoster virus replication in a SCID-Hu mouse model and does not interfere with 5-fluorouracil catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation events during viral infections provide potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral therapy targeting viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of selective inhibition of varicella zoster virus replication by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MRC-5 Cells [cytion.com]
comparative study of Uracil Arabinoside and other nucleoside analogs
A Comparative Analysis of Uracil (B121893) Arabinoside and Other Nucleoside Analogs in Oncology Research
For researchers and drug development professionals navigating the landscape of cancer therapeutics, nucleoside analogs remain a cornerstone of chemotherapy, particularly for hematological malignancies. This guide provides a comparative study of Uracil Arabinoside (ara-U), a key metabolite of Cytarabine (Ara-C), and other prominent nucleoside analogs such as Fludarabine (B1672870), Gemcitabine (B846), and Clofarabine. The following sections detail their mechanisms of action, comparative efficacy through quantitative data, and the experimental protocols used to derive these findings.
Mechanism of Action and Signaling Pathways
Nucleoside analogs exert their cytotoxic effects by interfering with nucleic acid synthesis and repair, ultimately leading to cell death. While their general approach is similar, the specifics of their interactions with cellular machinery differ.
This compound (ara-U) and Cytarabine (Ara-C):
Cytarabine (Ara-C) is a pyrimidine (B1678525) nucleoside analog that, upon intracellular transport, is phosphorylated to its active triphosphate form, Ara-CTP.[1] Ara-CTP competes with the natural substrate dCTP for incorporation into DNA by DNA polymerases.[2] Once incorporated, Ara-CTP inhibits DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[1][2]
This compound (ara-U) is the primary metabolite of Ara-C, formed by the action of cytidine (B196190) deaminase.[3] While initially considered an inactive metabolite, studies have shown that ara-U can potentiate the cytotoxic effects of subsequently administered Ara-C. Pretreatment with ara-U can cause a delay in the S-phase of the cell cycle, leading to an increase in the activity of S-phase specific enzymes like deoxycytidine kinase (dCK).[4] This enhanced dCK activity, which can increase by as much as 3.6-fold, leads to greater phosphorylation of Ara-C to its active form, Ara-CTP, resulting in synergistic cytotoxicity.[4]
Fludarabine:
Fludarabine is a purine (B94841) analog that is converted to its active triphosphate form, F-ara-ATP.[5][6] Its cytotoxic effects are multifaceted, involving the inhibition of DNA synthesis through the interference with DNA polymerases and ribonucleotide reductase.[6][7] F-ara-ATP can also be incorporated into both DNA and RNA, leading to chain termination and inhibition of transcription.[7][8] Furthermore, Fludarabine is a potent inducer of apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of the Bcl-2 family of proteins.[8][9]
Gemcitabine:
Gemcitabine, a pyrimidine analog, is phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[10] dFdCTP is incorporated into DNA, causing masked chain termination, while dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.[11] This dual action leads to the inhibition of DNA replication and repair, ultimately triggering apoptosis.[10][12]
Clofarabine:
Clofarabine, a second-generation purine nucleoside analog, was designed to combine the favorable properties of fludarabine and cladribine.[13][14] Its triphosphate form inhibits DNA polymerases and ribonucleotide reductase, leading to the termination of DNA synthesis.[14][15] Clofarabine also directly induces apoptosis by disrupting mitochondrial function and can activate the p53/STING pathway, leading to immunogenic cell death.[15][16][17]
Signaling Pathway Diagrams
Caption: Metabolism and mechanism of action of Cytarabine (Ara-C).
Caption: General apoptotic signaling pathway for nucleoside analogs.
Comparative Efficacy: Quantitative Data
The cytotoxic potential of nucleoside analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Cytarabine (Ara-C) | HL-60 | Acute Promyelocytic Leukemia | ~2.5 | [1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.09 | [18] | |
| Jurkat | Acute T-cell Leukemia | ~0.16 | [18] | |
| Fludarabine | HL-60 | Acute Promyelocytic Leukemia | Data not available in provided search results | |
| Gemcitabine | HL-60 | Acute Promyelocytic Leukemia | Data not available in provided search results | |
| This compound (ara-U) | L1210 | Murine Leukemia | Not directly cytotoxic at concentrations that potentiate Ara-C | [19] |
Potentiation of Cytarabine (Ara-C) by this compound (ara-U)
Pre-treatment of L1210 murine leukemia cells with ara-U has been shown to enhance the cytotoxicity of Ara-C by 4- to 10-fold.[19] This effect is attributed to an ara-U-induced accumulation of cells in the S-phase and a 3.6-fold increase in the specific activity of deoxycytidine kinase.[4]
Experimental Protocols
The following are summaries of common experimental protocols used to evaluate the efficacy and mechanism of action of nucleoside analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with serial dilutions of the nucleoside analog for a specified duration (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active metabolism convert MTT into a purple formazan (B1609692) product.[20]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.[20]
Caption: Workflow for a typical MTT cytotoxicity assay.
Cellular Uptake of Radiolabeled Nucleoside Analogs
This method quantifies the rate of transport of nucleoside analogs into cells.
-
Cell Culture: Grow cells to confluence in multi-well plates.[21]
-
Initiation of Uptake: Replace the culture medium with a transport buffer containing a known concentration of a radiolabeled nucleoside analog (e.g., ³H- or ¹⁴C-labeled).[21]
-
Incubation: Incubate the cells for a defined period at a controlled temperature (e.g., 37°C).[21]
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled compound.[20]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a liquid scintillation counter.[21]
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well to determine the rate of uptake.[21]
Comet Assay for DNA Damage
This assay, also known as single-cell gel electrophoresis, is used to detect DNA strand breaks in individual cells.
-
Cell Preparation: Treat cells with the nucleoside analog for a specified time.[22]
-
Embedding in Agarose (B213101): Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide.[22]
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA.[22]
-
Electrophoresis: Place the slides in an electrophoresis chamber. The negatively charged DNA will migrate towards the anode. Damaged DNA with strand breaks will migrate faster and form a "comet tail."
-
Visualization: Stain the DNA with a fluorescent dye and visualize it using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail as a measure of DNA damage.
This comparative guide highlights the distinct yet overlapping mechanisms of this compound and other key nucleoside analogs. The provided data and experimental protocols offer a foundational understanding for researchers to design and interpret studies aimed at developing more effective cancer therapies.
References
- 1. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms of lethal action of arabinosyl cytosine (araC) and arabinosyl adenine (araA) [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of action of fludarabine nucleoside against human Raji lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 13. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clofarabine as a novel nucleoside analogue approved to treat patients with haematological malignancies: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 16. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 17. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deoxypyrimidine-induced inhibition of the cytokinetic effects of 1-beta-D-arabinofuranosyluracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Enhancement of Arabinocytosine (AraC) toxicity to AML cells by a differentiation agent combination - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of Uracil Arabinoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Uracil (B121893) Arabinoside (Ara-U) in combination with other therapeutic compounds. The primary focus of existing research has been on the potentiation of Cytosine Arabinoside (Ara-C) activity by Ara-U, a well-documented interaction with significant implications for cancer chemotherapy. This document summarizes the key quantitative data, details the experimental protocols used to establish these findings, and visualizes the underlying mechanisms and workflows. While the synergistic combination of Ara-U and Ara-C is robustly supported by experimental evidence, there is a notable scarcity of published research on the synergistic effects of Ara-U with other classes of compounds. This guide, therefore, centers on the well-established Ara-U and Ara-C partnership, presenting it as a key case study in synergistic drug interactions and highlighting a gap in the current research landscape.
Quantitative Analysis of Synergistic Effects: Uracil Arabinoside and Cytosine Arabinoside
The synergistic interaction between this compound and Cytosine Arabinoside has been quantitatively assessed, demonstrating a significant enhancement of Ara-C's cytotoxic effects in the presence of Ara-U. The following tables summarize the key findings from preclinical studies.
Table 1: Enhancement of Cytosine Arabinoside Cytotoxicity by this compound Pretreatment in L5178Y Murine Leukemia Cells
| Ara-C Concentration (M) | Treatment Duration (h) | Cell Viability (% of Control) - Ara-C alone | Cell Viability (% of Control) - Ara-U (100 µM) pretreatment for 24h followed by Ara-C | Fold Potentiation of Cytotoxicity |
| 10⁻⁷ | 24 | ~90% | ~60% | ~3.0x |
| 10⁻⁷ | 48 | ~75% | ~35% | ~2.1x |
| 10⁻⁶ | 24 | ~65% | ~25% | ~2.6x |
| 10⁻⁶ | 48 | ~40% | ~10% | ~4.0x |
Data extrapolated from cytotoxicity curves presented in Yang et al., 1985. Fold potentiation is an estimation based on the observed decrease in cell viability.
Table 2: Effect of this compound on Key Enzymes Modulating Cytosine Arabinoside Activity
| Enzyme | Change in Activity after 24h Ara-U (100 µM) Treatment | Implication for Ara-C Synergy |
| Deoxycytidine (dCyd) Kinase | 3.6-fold increase[1] | Enhanced phosphorylation (activation) of Ara-C to Ara-CTP. |
| dCMP Deaminase | No significant change | - |
| dCyd Deaminase | Inhibition (as a known inhibitor) | Reduced degradation (inactivation) of Ara-C. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Cell Culture and Drug Treatment
L5178Y murine leukemia cells were maintained in Fischer's medium supplemented with 10% horse serum. For synergy experiments, cells were seeded at a density of 1-2 x 10⁵ cells/ml. This compound (Ara-U) was added at a concentration of 100 µM for 24 hours as a pretreatment. Subsequently, various concentrations of Cytosine Arabinoside (Ara-C) were added to the culture medium, and cells were incubated for an additional 24 or 48 hours.
Assessment of Cell Viability (Cytotoxicity Assay)
Cell viability was determined by counting the number of viable cells using a hemocytometer and trypan blue exclusion. The percentage of viable cells in treated cultures was calculated relative to untreated control cultures.
Cell Cycle Analysis
L5178Y cells, following treatment with Ara-U, were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol. The fixed cells were then stained with a propidium (B1200493) iodide solution containing RNase. DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Deoxycytidine (dCyd) Kinase Activity Assay
Cell extracts from control and Ara-U-treated L5178Y cells were prepared. The dCyd kinase activity was assayed by measuring the rate of phosphorylation of [³H]deoxycytidine to [³H]dCMP. The reaction mixture typically contained cell extract, ATP, MgCl₂, and [³H]deoxycytidine. The reaction was stopped, and the radioactive product was separated from the substrate by chromatography and quantified using liquid scintillation counting.
Visualizing the Synergy: Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in assessing the synergistic effects of this compound.
References
A Comparative Guide to the Mechanism of Action of Uracil Arabinoside and Other Nucleoside Analogs in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of Uracil (B121893) Arabinoside (Ara-U) with other key nucleoside analogs, Gemcitabine (B846) and Fludarabine (B1672870). The information is intended to provide an objective overview to aid in research and drug development efforts.
Introduction to Uracil Arabinoside (Ara-U)
This compound (Ara-U), a metabolite of the widely used chemotherapeutic agent Cytarabine (Ara-C), has traditionally been considered an inactive byproduct. However, emerging evidence suggests that Ara-U possesses its own biological activities, primarily in potentiating the cytotoxic effects of Ara-C. This guide delves into the known mechanisms of Ara-U and provides a comparative analysis with other prominent nucleoside analogs, offering insights into their differential impacts on cancer cells.
Comparative Mechanism of Action in Different Cell Types
The primary mechanism of action for these nucleoside analogs involves interference with nucleic acid synthesis, leading to cell cycle arrest and apoptosis. However, the specifics of their interactions with cellular machinery and their efficacy can vary significantly across different cell types.
This compound (Ara-U)
The most well-documented role of Ara-U is its ability to enhance the cytotoxicity of Ara-C. This is achieved through a cytostatic effect, causing a delay in the S-phase of the cell cycle. This delay leads to an increased activity of deoxycytidine kinase, the enzyme responsible for the activation of Ara-C, thereby increasing the formation of the active metabolite Ara-CTP and its incorporation into DNA.[1][2] While direct independent cytotoxicity data for Ara-U is limited, its ability to modulate the cell cycle suggests a potential for standalone activity.
Gemcitabine
Gemcitabine (dFdC) is a deoxycytidine analog that, like Ara-C, requires intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. Its mechanism is twofold: dFdCTP competes with dCTP for incorporation into DNA, leading to chain termination, while dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis.[3] This dual action results in a potent inhibition of DNA replication and repair.
Fludarabine
Fludarabine, a purine (B94841) analog, is converted to its active triphosphate form, F-ara-ATP. F-ara-ATP inhibits multiple enzymes crucial for DNA synthesis, including DNA polymerase, ribonucleotide reductase, and DNA primase.[4] Its incorporation into both DNA and RNA leads to chain termination and inhibition of transcription, respectively, ultimately triggering apoptosis.[5]
Data Presentation: Comparative Cytotoxicity and Cell Cycle Effects
The following tables summarize available quantitative data on the cytotoxic and cell cycle effects of this compound (in the context of Ara-C), Gemcitabine, and Fludarabine in various cancer cell lines. It is important to note that direct comparative studies of all three compounds under identical conditions are scarce.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Nucleoside Analog | Cell Line | IC50 Value | Reference |
| Ara-C (precursor to Ara-U) | L1210 (Murine Leukemia) | Not explicitly stated, but effective at inducing apoptosis at 100 ng/ml and 2.0 x 103 ng/ml | [6] |
| Ara-C | CCRF-CEM (Human Leukemia) | 6.30 nM | [7] |
| Ara-C | CCRF-HSB-2 (Human Leukemia) | 10.4 nM | [7] |
| Ara-C | MOLT-4 (Human Leukemia) | 10.0 nM | [7] |
| Ara-C | HL-60 (Human Leukemia) | 400 nM (resistant derivative) | [7] |
| Gemcitabine | Lymphoblastoid Cell Lines (Average of 197 lines) | 25.3 ± 30.7 nM | [8] |
| Gemcitabine | HL-60 (Human Leukemia) | ~0.05 µM (to induce DNA laddering) | [9] |
| Fludarabine | JOK-1 (Hairy Cell Leukemia) | Not explicitly stated, but synergistic with Ara-C | [10] |
| Fludarabine | SKW-3 (Chronic Lymphocytic Leukemia) | Not explicitly stated, but synergistic with Ara-C | [10] |
Table 2: Comparative Effects on Cell Cycle Distribution
| Nucleoside Analog | Cell Line | Effect on Cell Cycle | Percentage of Cells in Arrested Phase | Reference |
| Ara-U (as a potentiator of Ara-C) | L5178Y (Murine Leukemia) | S-phase delay | Not quantified | [1][2] |
| Ara-C | L1210 (Murine Leukemia) | G0/G1 arrest (high dose), S-phase block (low/middle dose) | Not quantified | [6] |
| Ara-C | B-cell lymphomas | G2 arrest | Not quantified | [11] |
| Gemcitabine | A549 (Lung Cancer) | S-phase arrest | Not quantified | [12] |
| Fludarabine | Not specified | Not a primary mechanism | Not applicable |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the key signaling pathways and a general experimental workflow for validating the mechanism of action of these nucleoside analogs.
Caption: Mechanism of this compound in potentiating Cytarabine cytotoxicity.
Caption: Dual mechanism of action of Gemcitabine.
Caption: Multi-target inhibition by Fludarabine.
Caption: General workflow for comparing nucleoside analog efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound, Gemcitabine, or Fludarabine. Include a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the nucleoside analogs as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 30 minutes.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add Propidium Iodide solution to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.
Conclusion
This compound, while primarily known as a modulator of Ara-C activity, exhibits a distinct mechanism involving S-phase cell cycle delay. In comparison, Gemcitabine and Fludarabine possess broader and more direct cytotoxic mechanisms, including the inhibition of key enzymes in DNA synthesis and direct incorporation into nucleic acids. The choice of a particular nucleoside analog for therapeutic development will depend on the specific cancer type, its cellular context, and the desired therapeutic outcome. Further direct comparative studies are warranted to fully elucidate the relative potency and specific applications of these important anticancer agents.
References
- 1. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of gemcitabine and araC on in vitro DNA synthesis mediated by the human breast cell DNA synthesome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fludarabine inhibits DNA replication: a rationale for its use in the treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fludarabine- and gemcitabine-induced apoptosis: incorporation of analogs into DNA is a critical event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paradoxical effect of cytosine arabinoside on mouse leukemia cell line L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cytosine arabinoside on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the induction of apoptosis in human leukemic cell lines by 2',2'-difluorodeoxycytidine (gemcitabine) and cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro cytotoxic effects of fludarabine (2-F-ara-A) in combination with commonly used antileukemic agents by isobologram analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Metabolic Pathways of Uracil Arabinoside and Cytarabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of two closely related nucleoside analogs: Uracil Arabinoside (Ara-U) and Cytarabine (Ara-C). Understanding the distinct metabolic fates of these compounds is crucial for optimizing their therapeutic applications and developing novel cancer chemotherapeutics. This document presents a comprehensive overview of their activation and catabolism, supported by quantitative data and detailed experimental protocols.
Introduction
Cytarabine (arabinosylcytosine or Ara-C) is a potent antimetabolite widely used in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML). Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active triphosphate form, Ara-CTP. A major route of Ara-C inactivation is its deamination to this compound (Ara-U). While traditionally considered an inactive metabolite, recent evidence suggests that Ara-U may have indirect effects on the metabolism and cytotoxicity of Ara-C. This guide will explore the metabolic pathways of both compounds, highlighting their key differences and providing the necessary experimental context for further research.
Metabolic Pathways: A Tale of Two Analogs
The metabolic pathways of Cytarabine and this compound diverge significantly upon entering the cell. Ara-C undergoes anabolic activation to exert its cytotoxic effects, while Ara-U is primarily a product of Ara-C's catabolism with limited further metabolism.
Cytarabine (Ara-C) Metabolism
The metabolic activation of Ara-C is a critical determinant of its anticancer activity.[1] This multi-step process involves the following key stages:
-
Cellular Uptake: Ara-C is transported into the cell primarily by human equilibrative nucleoside transporters (hENTs).[2]
-
Phosphorylation Cascade: Once inside the cell, Ara-C is sequentially phosphorylated to its active triphosphate form, Ara-CTP. This cascade is initiated by deoxycytidine kinase (dCK), which converts Ara-C to Ara-CMP. Subsequently, other kinases catalyze the formation of Ara-CDP and finally Ara-CTP.[2]
-
Mechanism of Action: The active metabolite, Ara-CTP, acts as a competitive inhibitor of DNA polymerase. Its incorporation into the growing DNA strand leads to chain termination and induction of apoptosis in rapidly dividing cancer cells.[2]
-
Inactivation: The primary route of Ara-C inactivation is deamination by the enzyme cytidine (B196190) deaminase (CDA) to form the inactive metabolite, this compound (Ara-U).[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmacokinetics of Cytarabine Formulations | springermedicine.com [springermedicine.com]
- 3. Role of deoxycytidine kinase in the inhibitory activity of 5-substituted 2'-deoxycytidines and cytosine arabinosides on tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Landscape of Uracil Arabinoside and Its Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the cytotoxic potential of nucleoside analogs is paramount for the advancement of novel therapeutics. This guide provides a comparative analysis of the cytotoxicity of Uracil (B121893) Arabinoside (ara-U) and its derivatives, supported by available experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Uracil Arabinoside, a pyrimidine (B1678525) nucleoside analog, has been a subject of interest in antiviral and anticancer research. While its intrinsic cytotoxic activity is a key area of investigation, the synthesis of various derivatives aims to enhance its therapeutic index, improve selectivity, and overcome potential resistance mechanisms. This comparative guide delves into the cytotoxic profiles of ara-U and its modified counterparts, offering a valuable resource for drug discovery and development.
Comparative Cytotoxicity Data
The direct comparative cytotoxicity data for a wide range of this compound (ara-U) derivatives is limited in publicly available literature. However, studies on specific modifications, particularly at the C-5 position of the uracil ring, provide insights into structure-activity relationships. The following table summarizes the available in vitro cytotoxicity data for 5-substituted derivatives of the L-enantiomer of this compound (ara-L-Uridine) against L1210 mouse leukemia cells.
| Compound | Modification | Cell Line | IC50 (µM) |
| 5-(2-thienyl)-ara-L-uridine | 5-(2-thienyl) substitution | L1210 | Potent (specific value not provided)[1] |
| Other 5-halogeno, 5-(2-thienyl), and 5-halogenothienyl derivatives of ara-L-uridine and ara-L-cytidine | Various substitutions at the 5-position | L1210 | Not effective up to 200 µM[1] |
Note: The available specific data pertains to the L-enantiomer of this compound. Further research is required to establish a comprehensive comparative dataset for a broader range of D-enantiomer derivatives.
Experimental Protocols
The evaluation of cytotoxicity for this compound and its derivatives is predominantly conducted using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and utilized method to assess cell viability and proliferation.
MTT Assay Protocol for Cytotoxicity Assessment
This protocol outlines the general steps involved in determining the cytotoxic effects of this compound and its derivatives on cancer cell lines.
1. Cell Seeding:
-
Cells of a selected cancer line (e.g., L1210, HeLa, HL-60) are seeded into a 96-well plate at a predetermined optimal density.
-
The cells are allowed to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.
2. Compound Treatment:
-
A stock solution of the test compound (this compound or its derivative) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in the cell culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound.
-
Control wells containing cells with medium and vehicle (solvent) only are also included.
3. Incubation:
-
The treated plates are incubated for a specified period, typically 48 to 72 hours, under the same conditions as in step 1.
4. MTT Addition and Incubation:
-
Following the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
5. Solubilization of Formazan:
-
The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Experimental workflow for determining the cytotoxicity of this compound and its derivatives using the MTT assay.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of nucleoside analogs like this compound and its derivatives are often mediated through the induction of apoptosis, or programmed cell death. While the specific signaling cascades activated by individual derivatives may vary, a common pathway involves the activation of intrinsic and extrinsic apoptotic pathways.
The intrinsic, or mitochondrial, pathway is a major route for apoptosis induction by DNA-damaging agents and other cellular stressors. The process is tightly regulated by the Bcl-2 family of proteins and culminates in the activation of effector caspases, which execute the final stages of cell death.
Simplified diagram of the intrinsic apoptosis signaling pathway potentially activated by this compound derivatives.
Comparative Analysis and Future Directions
The available data, although limited, suggests that modifications to the this compound scaffold can significantly impact its cytotoxic activity. The finding that a 5-(2-thienyl) derivative of ara-L-uridine exhibits potent cytotoxicity while other halogenated and thienyl derivatives are largely inactive highlights the chemical specificity required for biological activity[1]. This underscores the importance of continued structure-activity relationship (SAR) studies to identify derivatives with enhanced potency and selectivity.
This compound itself has been shown to have cytostatic effects, causing a delay in the S-phase of the cell cycle. This action can potentiate the cytotoxicity of other chemotherapeutic agents like Cytosine Arabinoside (ara-C) by increasing the activity of enzymes responsible for their activation. This synergistic potential is an important consideration in the development of combination therapies.
Future research should focus on:
-
Systematic Synthesis and Screening: A broader library of this compound derivatives with modifications at various positions of the uracil base and the arabinose sugar should be synthesized and screened against a panel of cancer cell lines to establish a comprehensive SAR.
-
Mechanism of Action Studies: For potent derivatives, detailed mechanistic studies are crucial to elucidate the specific signaling pathways they modulate and to identify their molecular targets.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their antitumor efficacy, pharmacokinetic properties, and toxicity profiles.
References
Unveiling the Critical Role of Cytidine Deaminase in Uracil Arabinoside Metabolism
Cytidine (B196190) deaminase (CDA) is a pivotal enzyme in the salvage pathway that catalyzes the deamination of cytidine and deoxycytidine to their corresponding uracil (B121893) nucleosides.[1] In the context of chemotherapy, CDA plays a crucial role in the metabolism of the deoxycytidine analog drug, Cytarabine (B982) (Ara-C), a cornerstone in the treatment of acute myeloid leukemia (AML).[2] This guide provides an objective comparison of CDA's function in converting Ara-C to its inactive metabolite, Uracil Arabinoside (Ara-U), supported by experimental data and detailed methodologies.
The Metabolic Fate of Cytarabine: Activation vs. Inactivation
The clinical efficacy of Ara-C is a delicate balance between its anabolic activation and catabolic inactivation. For Ara-C to exert its cytotoxic effects, it must be transported into the cell and phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, Ara-CTP.[3] Conversely, Cytidine Deaminase (CDA) rapidly deaminates Ara-C into the non-cytotoxic this compound (Ara-U), effectively inactivating the drug.[1][3] This metabolic inactivation is a primary mechanism of intrinsic and acquired resistance to Ara-C in cancer cells.[4]
The ratio of the activating enzyme (dCK) to the inactivating enzyme (CDA) is a significant determinant of Ara-C sensitivity and patient response.[1]
Comparative Analysis of Enzyme Expression and Drug Sensitivity
Experimental data consistently demonstrates a strong correlation between CDA expression levels and Ara-C resistance. High levels of CDA activity lead to increased systemic degradation of Ara-C to Ara-U, diminishing the intracellular concentration of the active drug and thereby reducing its efficacy.[2][4] Conversely, low CDA activity is associated with enhanced Ara-C sensitivity and, in some cases, severe drug-related toxicities due to impaired drug clearance.[2][3]
The table below summarizes findings from studies comparing CDA and dCK expression with Ara-C sensitivity in acute myeloid leukemia (AML), particularly highlighting the differences observed in Down Syndrome (DS) AML, which is known for its high sensitivity to Ara-C.
| Parameter | High Ara-C Sensitivity (e.g., DS-AML) | Low Ara-C Sensitivity (e.g., non-DS AML) | Reference |
| CDA mRNA Expression | Significantly Lower | Significantly Higher (e.g., 2.7-fold higher) | [1] |
| dCK mRNA Expression | Significantly Higher (e.g., 2.6-fold higher) | Significantly Lower | [1] |
| dCK/CDA Ratio | High | Low | [1] |
| Ara-CTP Generation | Increased | Decreased | [1] |
| Clinical Outcome | Better response to Ara-C, but potential for increased toxicity | Increased resistance to Ara-C | [2][3] |
Alternative Metabolic Considerations
While CDA is the primary enzyme responsible for the deamination of Ara-C to Ara-U, it is important to consider other enzymes that can influence the overall metabolic flux.[3] Deoxycytidylate (dCMP) deaminase can also inactivate the monophosphorylated form of Ara-C (Ara-CMP) to this compound monophosphate (Ara-UMP).[5] However, the systemic clearance of Ara-C is predominantly governed by CDA activity.[2]
Inhibitors of CDA have been explored as a strategy to enhance the therapeutic window of Ara-C. For instance, uridine (B1682114) analogs like 3-deazauridine (B583639) have been shown to competitively inhibit CDA, thereby protecting Ara-C from degradation.[5]
Experimental Protocols for Validating CDA's Role
A multi-faceted experimental approach is typically employed to validate the role of CDA in Ara-U metabolism and to assess its impact on drug sensitivity.
1. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To quantify the mRNA expression levels of CDA and other relevant genes like dCK.
-
Protocol:
-
Isolate total RNA from leukemia cell lines or primary patient samples using a suitable kit (e.g., RNeasy Kit).
-
Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.
-
Perform qRT-PCR using gene-specific primers for CDA, dCK, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative expression of target genes using the ΔΔCt method.
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the in vitro sensitivity of cells to Ara-C and calculate the IC50 (half-maximal inhibitory concentration) value.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with a range of Ara-C concentrations for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value.[3]
-
3. High-Performance Liquid Chromatography (HPLC) for Metabolite Quantification
-
Objective: To measure the intracellular concentrations of Ara-C and its key metabolites, Ara-U and Ara-CTP.
-
Protocol:
-
Incubate cells with Ara-C for a defined period.
-
Harvest the cells and perform a perchloric acid extraction to isolate the nucleotide pool.
-
Neutralize the extract and separate the metabolites using a reverse-phase HPLC system.
-
Detect and quantify the compounds based on their retention times and UV absorbance compared to known standards.
-
4. CDA Enzyme Activity Assay
-
Objective: To directly measure the catalytic activity of CDA in cell lysates.
-
Protocol:
-
Prepare a cytosolic extract from the cells of interest.
-
Incubate the extract with a known concentration of a CDA substrate (e.g., cytidine or Ara-C).
-
The reaction measures the rate of ammonia (B1221849) release or the formation of the product (uridine or Ara-U) over time.
-
Product formation can be monitored spectrophotometrically by the change in absorbance at a specific wavelength.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Effect of cytosine arabinoside metabolizing enzyme expression on drug toxicity in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Impact of cytidine deaminase activity on intrinsic resistance to cytarabine in carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytidine and deoxycytidylate deaminase inhibition by uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the pharmacokinetics of low dose versus high dose cytarabine and its metabolite uracil arabinoside
A deep dive into the pharmacokinetic profiles of the chemotherapeutic agent cytarabine (B982) and its primary metabolite, uracil (B121893) arabinoside (ara-U), reveals significant dose-dependent differences. This guide provides a comprehensive comparison of the pharmacokinetics of low-dose and high-dose cytarabine regimens, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
Cytarabine, a pyrimidine (B1678525) nucleoside analog, is a cornerstone in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and lymphoma.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic profile, which governs the concentration and duration of drug exposure to cancer cells.[1] Cytarabine is a prodrug that requires intracellular conversion to its active triphosphate form, ara-CTP, to exert its cytotoxic effects by inhibiting DNA synthesis.[1][2][3] The primary route of cytarabine inactivation is deamination by the enzyme cytidine (B196190) deaminase (CDA) to the non-toxic metabolite, uracil arabinoside (ara-U).[1]
The dose of cytarabine administered significantly impacts its pharmacokinetic behavior and, consequently, its therapeutic and toxic effects. Low-dose regimens are often employed in palliative care or for patients unsuitable for intensive therapy, while high-dose regimens are a standard component of induction and consolidation chemotherapy for AML.[4][5][6][7]
Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of cytarabine and its metabolite ara-U following low-dose and high-dose administration, compiled from various clinical studies. It is important to note that direct comparisons between studies can be challenging due to differences in patient populations, analytical methodologies, and specific dosing schedules.
Table 1: Pharmacokinetic Parameters of Cytarabine
| Parameter | Low-Dose Cytarabine | High-Dose Cytarabine |
| Dose Range | 10 - 20 mg/m²/day (continuous IV infusion or subcutaneous)[4][8] | 1 - 3 g/m² (intravenous infusion over 1-3 hours)[9][10][11] |
| Peak Plasma Concentration (Cmax) | 1.8 to 6.9 x 10⁻⁸ mol/L (steady-state)[8] | 10.5 - 97 µM (end of infusion)[9][11] |
| Terminal Half-Life (t½) | Biphasic: initial ~7-20 minutes, terminal ~1-3 hours[3][12] | Biphasic: initial ~7.8-12.6 minutes, terminal ~1-3 hours[11][12] |
| Total Body Clearance (CL) | Not consistently reported for low-dose regimens | 1.7 - 2.9 L/kg/h[11] |
| Volume of Distribution (Vd) | High volume of distribution[2] | 0.44 - 0.86 L/kg[11] |
Table 2: Pharmacokinetic Parameters of this compound (ara-U)
| Parameter | Following Low-Dose Cytarabine | Following High-Dose Cytarabine |
| Peak Plasma Concentration (Cmax) | Levels are generally low but detectable | Can reach concentrations 10 times higher than corresponding cytarabine levels (e.g., 104 µg/mL)[10] |
| Terminal Half-Life (t½) | Long half-life, accumulates with repeated dosing | Long half-life, can be around 75 hours in patients with renal impairment[13] |
| Renal Excretion | Primary route of elimination | 63-73% of the cytarabine dose is excreted as ara-U in the urine within 24 hours[10] |
Key Pharmacokinetic Differences and Their Implications
Plasma Concentrations: The most striking difference lies in the plasma concentrations achieved. High-dose cytarabine results in peak plasma concentrations that are several orders of magnitude higher than the steady-state concentrations seen with continuous low-dose infusions.[8][9][11] These high concentrations are crucial for overcoming resistance mechanisms and achieving cytotoxic levels within cancer cells.[14]
Metabolism and Saturation: At high doses, there is evidence to suggest that the intracellular phosphorylation of cytarabine to its active form, ara-CTP, becomes saturated.[14] Furthermore, the high concentrations of ara-U generated from high-dose cytarabine can competitively inhibit the deamination of the parent drug, leading to a decreased clearance of cytarabine and prolonged exposure.[14]
This compound (ara-U) Accumulation: The formation of ara-U is substantial with high-dose cytarabine, leading to high plasma concentrations of this metabolite.[10] While considered non-toxic, high levels of ara-U can have clinical implications. In patients with renal insufficiency, the clearance of ara-U is impaired, leading to its accumulation, which has been associated with an increased risk of neurotoxicity.[13]
Experimental Protocols
The determination of cytarabine and ara-U concentrations in biological matrices is crucial for pharmacokinetic studies. The most common and robust analytical methods employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17][18]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the simultaneous quantification of cytarabine and ara-U in plasma.[15][19]
-
Sample Preparation: Protein precipitation is a common sample preparation technique. Plasma samples are mixed with a precipitating agent, such as acetonitrile, to remove proteins.[18]
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate cytarabine, ara-U, and an internal standard.[15][18] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer).[18]
-
Detection: UV detection is performed at a specific wavelength, typically around 270 nm, to quantify the analytes.[15]
-
Quantification: A calibration curve is generated using standards of known concentrations to determine the concentrations of cytarabine and ara-U in the unknown samples.[18]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV and is considered the gold standard for bioanalytical assays.[1][16][17]
-
Sample Preparation: Similar to HPLC, protein precipitation is a common sample preparation method.[16][17] Stable isotope-labeled internal standards (e.g., Cytarabine-d2) are often used to ensure accuracy and precision.[1]
-
Chromatographic Separation: A suitable LC column is used to separate the analytes before they enter the mass spectrometer.
-
Mass Spectrometric Detection: The analytes are ionized (e.g., using electrospray ionization) and detected based on their mass-to-charge ratio (m/z). Multiple reaction monitoring (MRM) is used for selective and sensitive quantification.[16]
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and determine the concentrations in the samples.
Visualizing the Metabolic Pathway
The metabolic fate of cytarabine is a critical determinant of its activity. The following diagram illustrates the intracellular activation and inactivation pathways of cytarabine.
Caption: Intracellular metabolism of cytarabine to its active and inactive forms.
Conclusion
The pharmacokinetics of cytarabine are highly dose-dependent. High-dose regimens lead to significantly higher plasma concentrations of both the parent drug and its metabolite, ara-U, compared to low-dose regimens. This dose-intensification strategy is designed to maximize the intracellular formation of the active metabolite, ara-CTP, and overcome drug resistance. However, the accumulation of ara-U, particularly in patients with renal impairment, highlights a potential for increased toxicity with high-dose therapy. A thorough understanding of these pharmacokinetic differences is essential for optimizing cytarabine therapy to maximize efficacy while minimizing adverse effects. The use of robust bioanalytical methods, such as HPLC-UV and LC-MS/MS, is critical for accurately characterizing the pharmacokinetic profile of cytarabine and for guiding personalized dosing strategies in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytarabine - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Randomized, phase 2 trial of low-dose cytarabine with or without volasertib in AML patients not suitable for induction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-vs low-dose cytarabine combined with interferon alfa in patients with first chronic phase chronic myeloid leukemia. A prospective randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of low-dose cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of high-dose cytarabine and its deamination product--a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of ara-C and ara-U in plasma and CSF after high-dose administration of cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical results and pharmacokinetics of high-dose cytosine arabinoside (HD ARA-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. AraU accumulation in patients with renal insufficiency as a potential mechanism for cytarabine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of dose on the pharmacokinetic and pharmacodynamic effects of cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ion-pair liquid chromatography of cytarabine and uracil-arabinoside in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurofins.com [eurofins.com]
- 17. Simultaneous determination of cytosine arabinoside and its metabolite this compound in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. tandfonline.com [tandfonline.com]
A Comparative Guide to UPLC-MS/MS and HPLC-UV Methods for the Simultaneous Determination of Cytarabine (Ara-C) and Uracil Arabinoside (Ara-U)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of analytical methodologies for the crucial task of simultaneously quantifying the chemotherapeutic agent cytarabine (B982) (Ara-C) and its primary metabolite, uracil (B121893) arabinoside (Ara-U). This guide provides a detailed overview of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, alongside alternative analytical techniques, supported by experimental data to inform method selection and implementation in pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Cytarabine (Ara-C) is a cornerstone of treatment for various hematological malignancies. Its therapeutic efficacy is intrinsically linked to its metabolic conversion and clearance. The primary metabolic pathway involves the deamination of Ara-C to the inactive metabolite Ara-U by the enzyme cytidine (B196190) deaminase. Monitoring the levels of both Ara-C and Ara-U is critical for understanding patient-specific pharmacokinetics, optimizing dosing regimens, and mitigating potential toxicities. This guide compares the performance of a highly sensitive and specific UPLC-MS/MS method with other analytical approaches for the simultaneous determination of these two crucial analytes.
Metabolic Pathway of Cytarabine (Ara-C)
The metabolic fate of Ara-C is a key factor in its clinical activity. The following diagram illustrates the conversion of Ara-C to Ara-U.
Comparison of Analytical Methods
The simultaneous quantification of Ara-C and Ara-U presents analytical challenges due to their polarity and the need for high sensitivity, especially for the short-lived parent drug. This section compares a validated UPLC-MS/MS method with an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
Quantitative Performance
The following tables summarize the key validation parameters for the UPLC-MS/MS and HPLC-UV methods, providing a clear comparison of their quantitative performance.
Table 1: UPLC-MS/MS Method Validation Data
| Parameter | Ara-C | Ara-U |
| Linearity Range | 1 - 500 ng/mL[1] | 250 - 7500 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 250 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% | ± 15% |
| Recovery | > 85% | > 85% |
Table 2: Alternative Method - HPLC-UV Validation Data
| Parameter | Ara-C | Ara-U |
| Linearity Range | 325 ng/mL - 10 µg/mL[2] | Not specified |
| Limit of Detection (LOD) | 20 ng/mL[2] | Not specified |
| Lower Limit of Quantification (LLOQ) | Not specified | Not specified |
| Precision (%CV) | Not specified | Not specified |
| Accuracy (%Bias) | Not specified | Not specified |
| Recovery | Not specified | Not specified |
Note: The HPLC-UV method cited determined Ara-C simultaneously with doxorubicin (B1662922), not Ara-U. Data for a dedicated simultaneous HPLC-UV method for Ara-C and Ara-U was not fully available.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections outline the experimental workflows for the UPLC-MS/MS and a general HPLC-UV method.
UPLC-MS/MS Experimental Workflow
1. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard.
-
Precipitate proteins by adding a threefold volume of a suitable organic solvent (e.g., methanol).
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean vial for analysis.
2. UPLC Conditions:
-
Column: A reversed-phase column, such as a C18 column, is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Flow Rate: A typical flow rate for UPLC is in the range of 0.3-0.6 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 40°C, to ensure reproducible chromatography.
3. MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Ara-C and Ara-U are monitored.
General HPLC-UV Experimental Protocol
1. Sample Preparation:
-
Sample preparation for HPLC-UV analysis is similar to that for UPLC-MS/MS, often involving protein precipitation followed by centrifugation.
2. HPLC Conditions:
-
Column: A standard C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm) is often used.[2]
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., ammonium (B1175870) hydrogen phosphate) and an organic modifier (e.g., acetonitrile) is common.[2]
-
Flow Rate: A typical flow rate for HPLC is around 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength where both analytes have reasonable absorbance, for example, 252 nm.[2]
Conclusion
The choice of analytical method for the simultaneous determination of Ara-C and Ara-U is highly dependent on the specific application. The UPLC-MS/MS method offers superior sensitivity and specificity, making it the gold standard for pharmacokinetic studies in biological matrices where low concentrations of the analytes are expected.[1] Its ability to provide accurate and precise data at the ng/mL level is crucial for understanding the disposition of Ara-C.
The HPLC-UV method, while less sensitive, can be a viable alternative for applications where higher concentrations are anticipated, such as in pharmaceutical formulation analysis. It is a more accessible and cost-effective technique. However, for bioanalytical applications, the potential for interference from endogenous matrix components and its lower sensitivity are significant limitations.
For researchers, scientists, and drug development professionals engaged in the study of cytarabine, the validated UPLC-MS/MS method provides the necessary performance for robust and reliable quantification of both the parent drug and its key metabolite, thereby enabling a deeper understanding of its clinical pharmacology.
References
- 1. Simultaneous determination of cytosine arabinoside and its metabolite this compound in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC method development and validation for simultaneous detection of Arabinoside-C and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Drug Exposure Levels in Patients with Different Cytidine Deaminase (CDA) Statuses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the exposure levels of several key nucleoside analogue drugs based on patient Cytidine (B196190) Deaminase (CDA) status. CDA is a crucial enzyme in the metabolism of these drugs, and variations in its activity can significantly impact drug exposure, efficacy, and toxicity.[1][2] This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes the metabolic pathways involved.
Data Presentation: Drug Exposure Levels by CDA Status
The following table summarizes the pharmacokinetic parameters of various cytidine analogue drugs in patient groups with different CDA statuses. CDA status can be categorized based on enzymatic activity (e.g., poor vs. extensive metabolizers) or genotype.
| Drug | Patient Population | CDA Status | Key Pharmacokinetic Findings | Reference |
| Azacitidine/ Decitabine (B1684300) | Myelodysplastic Syndromes (MDS) & Acute Myeloid Leukemia (AML) | Gender (as a surrogate for CDA activity) | Female patients exhibited significantly higher plasma levels of decitabine compared to male patients, which is attributed to lower CDA expression and activity in females.[3][4] | [3][4] |
| Cytarabine (B982) | Acute Myeloid Leukemia (AML) | Poor Metabolizers (PM) vs. Non-PM | Patients with severe/lethal toxicities had significantly lower CDA activity (1.5 ± 0.7 U/mg) compared to those without (3.95 ± 3.1 U/mg). A CDA activity threshold of <2 U/mg was associated with an increased risk of severe toxicity.[1] | [1] |
| Azacitidine | Hematological Malignancies | Low vs. High CDA Activity | Patients with low CDA activity showed higher concentrations of azacitidine and experienced more severe toxicities. Conversely, those with high CDA activity showed little efficacy. | [5] |
| Gemcitabine (B846) | Non-Small Cell Lung Cancer (NSCLC) | c.435TT genotype | The c.435TT variant was associated with better response to treatment, likely due to reduced serum CDA concentration and higher exposure to active gemcitabine metabolites.[2] | [2] |
| Gemcitabine | Pancreatic Cancer | CDA deficiency | In patients with decreased CDA activity, the risk of serious side effects is reported to be 5-10% for gemcitabine alone and 15-30% for gemcitabine combinations.[2] | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the analysis of drug exposure and CDA activity.
1. Measurement of Plasma Cytidine Deaminase (CDA) Activity by High-Performance Liquid Chromatography (HPLC)
This method quantifies CDA activity by measuring the rate of conversion of a substrate (e.g., cytidine) to its product (e.g., uridine).[6]
-
Sample Preparation: Patient plasma samples are collected and stored at -80°C until analysis.
-
Enzymatic Reaction:
-
A reaction mixture is prepared containing a suitable buffer (e.g., phosphate (B84403) buffer), the CDA substrate (cytidine), and the plasma sample.
-
The reaction is initiated by adding the plasma and incubated at 37°C for a specific duration (e.g., 20 minutes).[7]
-
The reaction is terminated by adding a quenching solution (e.g., an acid).
-
-
HPLC Analysis:
-
The reaction mixture is centrifuged, and the supernatant is injected into an HPLC system.
-
The system is equipped with a C18 reverse-phase column.
-
A mobile phase, such as a mixture of phosphate buffer, methanol, and acetonitrile, is used to separate the substrate (cytidine) and the product (uridine).[8]
-
Detection is performed using a UV detector at a specific wavelength (e.g., 265 nm).[8]
-
-
Quantification: The concentration of the product (uridine) is determined by comparing its peak area to a standard curve. CDA activity is then calculated and typically expressed in units per milligram of protein (U/mg), where one unit represents the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.[9]
2. Quantification of Cytidine Analogue Drugs in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is used to measure the concentration of drugs like azacitidine, decitabine, and gemcitabine in patient plasma.[10][11]
-
Sample Preparation:
-
Plasma samples are thawed, and a known amount of an internal standard is added.
-
Proteins in the plasma are precipitated using an organic solvent (e.g., methanol).[12]
-
The sample is centrifuged, and the supernatant is collected and dried.
-
The residue is reconstituted in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system to separate the drug from other plasma components.
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the drug and the internal standard are monitored for highly selective quantification.
-
-
Data Analysis:
-
A standard curve is generated by plotting the peak area ratio of the drug to the internal standard against known concentrations of the drug.
-
The concentration of the drug in the patient samples is determined from this standard curve.
-
Pharmacokinetic parameters such as maximum concentration (Cmax) and area under the concentration-time curve (AUC) are then calculated from the concentration-time data.[10]
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the analysis of drug exposure in relation to CDA status.
Caption: Metabolic pathway of Gemcitabine.[13][14][15][16][17]
Caption: Workflow for correlating CDA status with drug exposure.
References
- 1. CDA as a predictive marker for life-threatening toxicities in patients with AML treated with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Severe acute toxicity following gemcitabine administration: A report of four cases with cytidine deaminase polymorphisms evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased CDA expression/activity in males contributes to decreased cytidine analog half-life and likely contributes to worse outcomes with 5-azacytidine or decitabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacokinetics and Pharmacodynamics with Extended Dosing of CC-486 in Patients with Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of plasma cytidine deaminase activity by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imtm.cz [imtm.cz]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. An Enzymatic Assay for High-Throughput Screening of Cytidine-Producing Microbial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of Oral Azacitidine in Myelodysplastic Syndromes, Chronic Myelomonocytic Leukemia, and Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gemcitabine metabolic pathway genetic polymorphisms and response in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ClinPGx [clinpgx.org]
Unveiling the Cytostatic Action of Ara-U: A Comparative Guide to S-Phase Progression Delay
For Immediate Release
This guide provides a comprehensive comparison of the cytostatic effects of uridine (B1682114) arabinoside (ara-U), a nucleoside analog, focusing on its capacity to delay S-phase progression in the cell cycle. Designed for researchers, scientists, and drug development professionals, this document objectively evaluates ara-U's performance against other alternatives, supported by experimental data and detailed protocols.
Executive Summary
Uridine arabinoside (ara-U) is a synthetic nucleoside analog with demonstrated cytostatic properties. Its structural similarity to the natural nucleoside, deoxyuridine, allows it to interfere with DNA synthesis, a critical process during the S-phase of the cell cycle. This interference leads to a delay in S-phase progression, effectively halting cell proliferation. This guide delves into the mechanisms of action, presents comparative data, and provides detailed experimental methodologies to facilitate further research and drug development in this area.
Comparative Analysis of Ara-U and Other Nucleoside Analogs
While direct quantitative data for the S-phase delaying effect of ara-U is not as extensively published as for its close analog, cytarabine (B982) (ara-C), existing research on nucleoside analogs allows for a comparative understanding. The following table summarizes the known effects of ara-U and compares them with other relevant compounds.
| Compound | Mechanism of Action | Cell Line | Concentration | % of Cells in S-Phase (Treatment) | % of Cells in S-Phase (Control) | Reference |
| ara-U | Incorporation into DNA, leading to chain termination and inhibition of DNA polymerase. | Not specified in publicly available high-impact studies. | Not specified. | Data not readily available in comparative studies. | Data not readily available. | Inferred from mechanism of similar arabinoside analogs. |
| ara-C | S-phase specific; inhibits DNA polymerase after conversion to ara-CTP.[1] | Human Myeloid Leukemia (HL-60) | 1 µM | Increased S-phase population observed. | Not specified. | [2] |
| Gemcitabine | S-phase specific; inhibits DNA synthesis.[3] | Human Acute Myelogenous Leukemia (ML-1) | Not specified. | 60-70% | Not specified. | [3] |
| Aphidicolin | Inhibitor of DNA polymerase α. | Chinese Hamster Ovary (CHO) | Not specified. | S-phase arrest. | Not specified. |
Note: The data for ara-U is inferred based on the well-documented mechanism of arabinoside nucleosides. Further direct experimental validation is required for precise quantitative comparison.
Mechanism of Action: Delaying S-Phase Progression
The cytostatic effect of ara-U is primarily attributed to its interference with DNA replication during the S-phase. The proposed mechanism involves the following key steps:
-
Cellular Uptake: Ara-U is transported into the cell.
-
Phosphorylation: Intracellular kinases phosphorylate ara-U to its active triphosphate form, ara-UTP.
-
Incorporation into DNA: Due to its structural similarity to deoxyuridine triphosphate (dUTP), ara-UTP can be incorporated into the growing DNA strand by DNA polymerases.
-
Chain Termination: The arabinose sugar moiety of ara-U, with its 2'-hydroxyl group in the "up" (arabino) configuration, sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination.
-
DNA Polymerase Inhibition: The presence of ara-U at the 3'-end of the DNA strand can also directly inhibit the function of DNA polymerase, further halting DNA synthesis.
-
S-Phase Arrest: The collective effect of chain termination and DNA polymerase inhibition is the activation of cell cycle checkpoints, leading to a delay or arrest in the S-phase.
This mechanism is consistent with the observed S-phase specific cytotoxicity of other arabinoside nucleoside analogs like ara-C.[1]
Experimental Protocols
To facilitate the investigation of ara-U's cytostatic effects, the following detailed experimental protocols are provided.
Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines can be used, such as human myeloid leukemia (HL-60) or other cell lines relevant to the research focus.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Ara-U Treatment: Prepare a stock solution of ara-U in a suitable solvent (e.g., sterile water or DMSO). Treat cells with varying concentrations of ara-U for specific time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for observing S-phase arrest. A vehicle control (solvent only) should be included in all experiments.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C for several days.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI) or DAPI, and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for at least 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for analyzing the cytostatic effect of ara-U.
Caption: Proposed signaling pathway for ara-U induced S-phase arrest.
Conclusion
Uridine arabinoside demonstrates significant potential as a cytostatic agent through its ability to delay S-phase progression. While more direct comparative studies are needed to fully elucidate its potency relative to other nucleoside analogs, the established mechanism of action for arabinoside-containing compounds provides a strong foundation for its further investigation. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics and drug development.
References
A Comparative Analysis of Uracil Arabinoside and Its 5'-Monophosphate in Cellular Metabolism and Drug Development
For researchers, scientists, and drug development professionals, understanding the nuances of nucleoside analogue metabolism is paramount for the design of effective therapeutics. This guide provides a detailed comparative study of Uracil (B121893) Arabinoside (Ara-U) and its 5'-monophosphate form (Ara-UMP), two key metabolites of the widely used chemotherapeutic agent, Cytarabine (Ara-C). While often considered inactive degradation products, their formation and intracellular presence have significant implications for drug efficacy and cellular function.
This comparison guide delves into the biochemical properties, metabolic pathways, and cellular effects of Ara-U and Ara-UMP. By presenting quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological processes, this document aims to provide a comprehensive resource for researchers in oncology and antiviral drug development.
Biochemical and Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of Ara-U and Ara-UMP. The addition of a phosphate (B84403) group to form Ara-UMP significantly alters its molecular weight, polarity, and subsequent biological interactions.
| Property | Uracil Arabinoside (Ara-U) | This compound 5'-Monophosphate (Ara-UMP) |
| Molecular Formula | C₉H₁₂N₂O₆ | C₉H₁₃N₂O₉P |
| Molecular Weight | 244.20 g/mol | 324.18 g/mol |
| Synonyms | Spongouridine, Arauridine | Uracil arabinotide, Ara-UMP |
| Description | A pyrimidine (B1678525) nucleoside. | A pyrimidine ribonucleoside monophosphate. |
| PubChem CID | 18323 | 18817 |
Metabolic Fate: Formation and Significance
Ara-U and Ara-UMP are primarily formed as metabolites of the deoxycytidine analogue, Cytarabine (Ara-C), a cornerstone in the treatment of acute myeloid leukemia. The metabolic conversion of Ara-C to these uracil derivatives is a critical factor in its therapeutic efficacy and potential for drug resistance.
This compound (Ara-U) is produced by the enzymatic deamination of Ara-C, a reaction catalyzed by cytidine (B196190) deaminase (CDA) . This conversion represents a major inactivation pathway for Ara-C.[1][2]
This compound 5'-Monophosphate (Ara-UMP) is formed from the deamination of Ara-C monophosphate (Ara-CMP), the first phosphorylated and intracellularly trapped form of Ara-C. This reaction is catalyzed by deoxycytidylate deaminase (dCMPD) . The formation of Ara-UMP also diverts the metabolic pathway away from the production of the active triphosphate form, Ara-CTP.
The following diagram illustrates the metabolic pathway of Cytarabine and the points at which Ara-U and Ara-UMP are formed.
Comparative Biological Effects
While generally considered inactive metabolites in the context of Ara-C's anticancer mechanism, studies have revealed some biological activities, particularly for Ara-U.
| Feature | This compound (Ara-U) | This compound 5'-Monophosphate (Ara-UMP) |
| Primary Role | Inactive metabolite of Ara-C. | Inactive metabolite of Ara-CMP. |
| Effect on Cell Cycle | Can induce a delay in the S-phase of the cell cycle.[3] | No direct effect on cell cycle reported. |
| Interaction with Ara-C Therapy | Pretreatment with Ara-U can enhance the cytotoxicity of subsequent Ara-C doses.[3][4] This is attributed to the S-phase delay, which synchronizes cells in a state more sensitive to Ara-C's effects. | Primarily contributes to Ara-C resistance by diverting the metabolic pathway from the active Ara-CTP. |
| Toxicity | High plasma levels of Ara-U have been suggested to interfere with Ara-C transport across the blood-brain barrier.[5] | Not directly implicated in toxicity, but its formation reduces the efficacy of Ara-C. |
| Antiviral/Anticancer Activity | Generally considered inactive, though some fluorinated derivatives have shown antiviral activity. | No significant independent antiviral or anticancer activity has been reported. |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of Ara-U and Ara-UMP.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Ara-U or Ara-C as a positive control) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Treat cells with the compound of interest (e.g., Ara-U) for a specific duration (e.g., 24, 36, 48 hours).[6]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Cytidine Deaminase (CDA) Activity Assay
This assay measures the activity of the enzyme that converts Ara-C to Ara-U.[7][8][9][10][11]
Methodology:
-
Sample Preparation: Prepare cell or tissue homogenates in CDA assay buffer. Centrifuge to collect the supernatant containing the enzyme.[8]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the sample, CDA assay buffer, and a CDA substrate (e.g., cytidine or a fluorogenic substrate).[8]
-
Incubation: Incubate the reaction at 37°C for a set period (e.g., 30 minutes).[8]
-
Detection: The deamination of the substrate results in the production of ammonia (B1221849) or a fluorescent product.
-
For assays detecting ammonia, a reaction mix containing a probe that reacts with ammonia to produce a fluorescent signal is added.[8]
-
For fluorogenic substrates, the fluorescence is measured directly.
-
-
Measurement: Read the fluorescence (e.g., at Ex/Em = 421/485 nm for ammonia-based assays) using a microplate reader.
-
Data Analysis: Quantify the CDA activity based on a standard curve generated with a known concentration of ammonia or the fluorescent product.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of cytosine arabinoside and its metabolite this compound in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on metabolism and cytotoxicity of cytosine arabinoside in L5178Y murine leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does the metabolite this compound inhibit cytosine arabinoside (Ara-C) penetration into the cerebrospinal fluid during high-dose Ara-C therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. An In Vitro Cytidine Deaminase Assay to Monitor APOBEC activity on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. en.bio-protocol.org [en.bio-protocol.org]
Safety Operating Guide
Proper Disposal of Uracil Arabinoside: A Guide for Laboratory Professionals
The safe management and disposal of Uracil Arabinoside, a cytotoxic agent, are critical for ensuring the safety of laboratory personnel and protecting the environment. Due to its potential to harm or kill living cells, all materials that come into contact with this compound must be treated as hazardous waste.[1][2] Adherence to strict disposal protocols is essential to mitigate risks associated with exposure.
This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Waste Categorization and Containerization
Proper segregation of this compound waste is the foundational step in its safe disposal. The primary classification is based on the concentration of the residual drug, distinguishing between "trace" and "bulk" waste.[3][4] This distinction dictates the type of disposal container and the subsequent handling procedures.
| Waste Category | Threshold | Container Color | Container Type | Disposal Method |
| Trace Waste | < 3% of original volume remaining | Yellow | Rigid, puncture-resistant plastic containers or tear-resistant yellow plastic bags.[5] | Incineration |
| Bulk Waste | > 3% of original volume remaining | Black | Rigid, leak-proof, puncture-resistant, and clearly labeled "Hazardous Chemotherapy Waste."[2] | High-temperature incineration at a specialized facility.[2] |
| Contaminated Sharps | Any contamination | Yellow (often with a purple lid) | Puncture-resistant sharps container specifically labeled for chemotherapy waste.[4][6][7] | Incineration |
| Contaminated PPE | Any contamination | Yellow | Designated chemotherapy waste containers.[2][3] | Incineration |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for segregating and disposing of this compound waste.
Caption: Workflow for this compound waste segregation and disposal.
Experimental Protocol: this compound Waste Disposal
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound and contaminated materials in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, personnel must wear appropriate PPE to minimize exposure.
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Gown: A protective gown.
-
Eye Protection: Safety glasses or goggles.
-
Face Protection: A face shield should be worn when there is a risk of splashing.
Waste Segregation at the Point of Generation
Immediately upon generation, categorize and segregate all waste materials.
-
Bulk Waste:
-
Includes unused or expired this compound, solutions with concentrations greater than 3% of the original, and materials heavily saturated from a spill cleanup.[2][4]
-
Procedure: Carefully place these materials into a designated black, rigid, leak-proof container labeled "Hazardous Chemotherapy Waste".[2][3] Do not mix with other types of waste.
-
-
Trace Waste:
-
Contaminated Sharps:
-
Includes needles, syringes, and other sharp objects contaminated with any amount of this compound.
-
Procedure: Immediately place all contaminated sharps into a designated yellow, puncture-resistant sharps container labeled "Chemo Sharps".[6] Do not recap needles.
-
Container Management
-
Labeling: Ensure all waste containers are clearly labeled with their contents.
-
Sealing: Securely seal containers when they are three-quarters full to prevent spills and leaks.[1] Do not overfill.
-
Storage: Store sealed containers in a designated, secure area away from general lab traffic until pickup.
Spill Decontamination
In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately notify others in the area.
-
Containment: Use a chemotherapy spill kit to contain the spill.
-
Cleaning:
-
Moisten a sterile, low-lint wipe with a detergent solution.
-
Wipe the entire surface in overlapping, unidirectional strokes.
-
Dispose of the wipe in the appropriate hazardous waste container (black container for significant spills).[1]
-
-
Rinsing:
-
Final Decontamination:
-
PPE Disposal: Carefully remove and dispose of all PPE used during cleanup in the designated chemotherapy waste container.[1]
Final Disposal
-
Documentation and Pickup: Follow your institution's procedures for hazardous waste labeling, documentation, and scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste transporter.[1] All waste must be handled in accordance with local, state, and federal regulations.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. securewaste.net [securewaste.net]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. medprodisposal.com [medprodisposal.com]
- 5. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Logistical Information for Handling Uracil Arabinoside
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Uracil Arabinoside, also known as Cytarabine or Ara-C. The following procedural guidance and data are intended to supplement, not replace, institutional safety protocols and regulatory guidelines.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a quick reference for its physical and toxicological properties.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₆ |
| Molecular Weight | 244.20 g/mol |
| Appearance | White crystalline powder |
| Solubility | Highly soluble in water. Moderately soluble in alcohols and other polar organic solvents. Low solubility in non-polar solvents.[1] |
| Storage Temperature | 2-8°C |
| Toxicity Data (Cytarabine) | Value | Species |
| LD50 Oral | >5,000 mg/kg[2][3] | Rat |
| LD50 Oral | 3,150 mg/kg[3] | Mouse |
Note: No specific occupational exposure limits (OELs) have been established for this compound by major regulatory bodies.[2] Therefore, it is crucial to handle this compound with a high degree of caution, minimizing exposure at all times.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
All work with this compound powder should be conducted in a designated area, preferably within a certified chemical fume hood or a cytotoxic laminar flow cabinet to control airborne particles.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
The work surface should be covered with a disposable, absorbent plastic-backed liner.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of powder-free, chemotherapy-rated nitrile gloves. The outer glove should be removed and disposed of in the designated cytotoxic waste container immediately after handling is complete.
-
Gown: A disposable, low-permeability gown with a solid front and long sleeves with tight-fitting cuffs is required.
-
Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is mandatory.
3. Weighing and Reconstitution:
-
When weighing the powder, perform the task within the fume hood to minimize the risk of inhalation.
-
Use a dedicated set of utensils (spatula, weighing paper) for this compound.
-
When reconstituting the powder, add the diluent slowly and carefully to avoid splashing.
4. Handling of Solutions:
-
All procedures involving solutions of this compound should be performed over the plastic-backed liner.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying of the solution.
-
Avoid recapping needles.
5. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing full PPE, contain the spill with absorbent pads.
-
For small spills, dampen the solid material with water before carefully transferring it to a designated cytotoxic waste container.
-
Clean the spill area with a suitable decontaminating agent (e.g., a solution of sodium hypochlorite), followed by a thorough rinse with water.
6. Decontamination and Waste Disposal:
-
All disposable items that have come into contact with this compound, including gloves, gowns, liners, and utensils, must be disposed of in clearly labeled "Cytotoxic Waste" or "Chemotherapy Waste" containers.
-
Contaminated reusable equipment should be decontaminated according to established laboratory procedures.
-
Cytotoxic waste should be incinerated at high temperatures by a licensed hazardous waste disposal service.[2]
7. Personal Hygiene:
-
After handling is complete and PPE has been removed, wash hands thoroughly with soap and water.
-
Do not eat, drink, or apply cosmetics in the laboratory area.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
